Imipramine N-Glucuronide
説明
Structure
3D Structure
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQHSXFUNBMP-OSFFKXSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673014 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165602-94-8 | |
| Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating Imipramine N-Glucuronide in the Metabolic Landscape
An In-Depth Technical Guide to Imipramine N-Glucuronide for Drug Development Professionals
Imipramine, the prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder and other conditions for decades.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism within the human body. As drug development professionals, understanding the complete metabolic profile of a compound is paramount for predicting its pharmacokinetics, potential drug-drug interactions, and interindividual variability. While much focus is placed on the active metabolites of imipramine, such as desipramine, the conjugation pathways that lead to drug clearance are equally critical.[2][3]
This guide provides a deep dive into a key phase II metabolite: this compound. Unlike the pharmacologically active products of phase I metabolism, this quaternary ammonium glucuronide represents a terminal step in the drug's lifecycle, transforming the lipophilic parent drug into a highly water-soluble conjugate primed for efficient renal excretion.[4] We will explore its chemical identity, the enzymatic machinery behind its formation, its physicochemical properties, and the analytical methodologies required for its characterization and quantification.
Chemical Identity and Physicochemical Properties
This compound is formed by the direct attachment of a glucuronic acid moiety to the tertiary amine of the propylamino side chain of imipramine. This creates a quaternary ammonium-linked glucuronide, a relatively unique metabolic pathway.
| Property | Value | Source |
| Molecular Formula | C25H32N2O6 | [5][6][7][8] |
| Molecular Weight | 456.54 g/mol | [5][6][7][8] |
| IUPAC Name | 6-((3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | [5][6] |
| Parent Drug | Imipramine | [5] |
| CAS Number | 165602-94-8 | [7] |
Biosynthesis and Enzymology: The Role of UGTs
The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II metabolizing enzymes. The causality behind studying this specific pathway lies in its potential to influence the overall clearance rate of imipramine. Research has shown that N-glucuronidation of imipramine occurs primarily in the liver, with no detectable activity in jejunum microsomes, indicating the liver is the principal site of this metabolic process.[9]
Interestingly, the kinetics of imipramine N-glucuronidation in human liver microsomes are biphasic.[9][10] This observation is a critical insight for drug development, as it strongly implies the involvement of at least two distinct UGT isoforms with different affinities for the substrate.
-
High-Affinity Component: Primarily catalyzed by UGT2B10 . This enzyme is likely responsible for glucuronidation at lower, therapeutic concentrations of imipramine.[10]
-
Low-Affinity Component: Primarily catalyzed by UGT1A4 . This enzyme contributes more significantly to metabolism at higher, potentially supratherapeutic or toxic, concentrations.[9][10]
The activities of these two enzymes are highly correlated with the glucuronidation of their respective probe substrates (nicotine for UGT2B10 and trifluoperazine for UGT1A4), providing a self-validating system to confirm their roles.[9][10]
| Enzyme | Kinetic Profile | Apparent Km (S50) | Vmax (in HLM) | Significance |
| UGT2B10 | High-Affinity | 16.8 µM | - | Dominant at therapeutic concentrations |
| UGT1A4 | Low-Affinity | 262 µM - 0.71 mM | 0.90 ± 0.28 nmol/min/mg | Active at higher concentrations |
Data synthesized from multiple studies in expressed systems and human liver microsomes (HLM).[9][10]
Analytical Methodologies
Accurate quantification of this compound is essential for pharmacokinetic studies. The choice of analytical technique is driven by the need for sensitivity, selectivity, and throughput, especially when dealing with complex biological matrices like plasma or urine.
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of drug metabolites. Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Protocol: Quantification in Human Plasma
This protocol describes a generalized, robust workflow for determining the concentration of this compound.
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is the fastest method for removing the bulk of interfering proteins from the plasma matrix.[11]
-
Step 1: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Step 4: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 5: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Rationale: To separate the analyte from the parent drug, other metabolites, and endogenous matrix components to prevent ion suppression in the mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute compounds based on their hydrophobicity.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Rationale: Provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray Ionization (ESI) in positive mode is used.
-
MRM Transitions:
-
Parent Ion (Q1): The protonated molecular ion [M+H]+ of this compound (m/z 457.2).
-
Fragment Ion (Q3): A characteristic fragment ion is selected for quantification after collision-induced dissociation (e.g., the imipramine aglycone fragment at m/z 281.2). The specific fragments would be determined during method development.
-
-
Conclusion and Future Directions
This compound is a significant metabolite in the clearance pathway of imipramine. Its formation, governed by the biphasic kinetics of UGT1A4 and UGT2B10, is a critical determinant of the parent drug's overall pharmacokinetic profile. For drug development professionals, understanding this pathway is not merely academic; it is essential for building comprehensive PBPK models, predicting potential drug-drug interactions with inhibitors or inducers of UGT1A4 and UGT2B10, and explaining inter-individual variability in patient response. The robust analytical methods available, particularly LC-MS/MS, allow for precise characterization of this metabolite's role in both preclinical and clinical settings.
References
-
Title: Imipramine/Desipramine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms Source: PubMed URL: [Link]
-
Title: Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine Source: PubMed URL: [Link]
-
Title: Imipramine - SMPDB Source: Small Molecule Pathway Database URL: [Link]
-
Title: this compound Source: Veeprho URL: [Link]
-
Title: this compound Source: Veeprho Pharmaceuticals URL: [Link]
-
Title: Imipramine | C19H24N2 | CID 3696 Source: PubChem URL: [Link]
-
Title: this compound | C25H32N2O6 | CID 46176835 Source: PubChem URL: [Link]
-
Title: this compound Source: Axios Research URL: [Link]
-
Title: Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]
-
Title: Imipramine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: NIH URL: [Link]
-
Title: Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies Source: ResearchGate URL: [Link]
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- 10. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Imipramine N-Glucuronide in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biosynthesis of imipramine N-glucuronide, a significant phase II metabolite of the tricyclic antidepressant imipramine. We will explore the core enzymatic players, the kinetics of the metabolic pathway, and the established methodologies for its in vitro characterization. This document moves beyond a simple recitation of facts to explain the causal biochemical mechanisms and the rationale behind experimental designs, offering field-proven insights for drug development professionals. By integrating detailed protocols, quantitative data, and visual pathway diagrams, this guide serves as an authoritative resource for researchers investigating drug metabolism and pharmacokinetics.
Introduction: The Metabolic Fate of Imipramine
Imipramine is a tertiary amine tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and other conditions for decades. Its therapeutic efficacy is intrinsically linked to its complex metabolic profile within the human body, primarily in the liver.[1] The metabolism of imipramine is broadly categorized into two phases. Phase I reactions, mediated largely by the cytochrome P450 (CYP) enzyme superfamily, involve oxidative transformations such as N-demethylation to the active metabolite desipramine (catalyzed by CYP2C19, CYP1A2, and CYP3A4) and hydroxylation to 2-hydroxyimipramine (catalyzed by CYP2D6).[2][3][4]
While these Phase I metabolites are crucial to the drug's overall pharmacological activity, Phase II conjugation reactions are essential for detoxification and facilitating the excretion of the drug and its metabolites from the body.[5][6] Among these, glucuronidation—the covalent attachment of glucuronic acid—is a paramount pathway.[1][4] This guide focuses specifically on the direct N-glucuronidation of the parent imipramine molecule, a pathway that forms a stable, water-soluble quaternary ammonium-linked glucuronide, thereby playing a critical role in the drug's clearance. Understanding this pathway is vital for predicting drug-drug interactions, explaining interindividual variability in patient response, and ensuring the safe development of new chemical entities.
The Imipramine N-Glucuronidation Pathway: A Dual-Enzyme System
The biosynthesis of this compound is a conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells.[7][8] The reaction involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, UDP-glucuronic acid (UDPGA), to the tertiary amine nitrogen of the imipramine molecule.[8] This process significantly increases the hydrophilicity of the compound, earmarking it for renal or biliary excretion.[4][6]
Key UGT Isoforms: UGT1A4 and UGT2B10
Initial research identified UGT1A4 as a primary enzyme responsible for the N-glucuronidation of imipramine and other tricyclic antidepressants.[9][10] UGT1A4 is known to catalyze the conjugation of various compounds containing primary, secondary, and tertiary amine groups.[10]
However, subsequent kinetic studies in human liver microsomes (HLMs) revealed a more complex picture. The Eadie-Hofstee plots of imipramine N-glucuronidation were distinctly biphasic, indicating the involvement of at least two different enzymes or active sites with significantly different affinities for the substrate.[9][11] This observation led to the identification of UGT2B10 as the high-affinity enzyme in this pathway.[11][12] UGT2B10 exhibits a much stronger preference for conjugating tertiary amines at therapeutic concentrations compared to UGT1A4.[12]
Therefore, the current mechanistic understanding is that imipramine N-glucuronidation is primarily driven by:
-
UGT2B10 : A high-affinity, low-capacity enzyme that is likely responsible for the bulk of glucuronidation at therapeutic drug concentrations.[11][13]
-
UGT1A4 : A low-affinity, high-capacity enzyme that contributes to glucuronidation at higher, potentially supratherapeutic or toxic, concentrations.[9][11]
This dual-enzyme system is a critical insight for pharmacokinetic modeling and predicting potential drug-drug interactions, as inhibitors or inducers may selectively target one isoform over the other. For instance, nicotine has been identified as a selective inhibitor of UGT2B10 activity.[11][13]
Visualizing the Metabolic Pathway
The following diagram illustrates the major metabolic pathways of imipramine, highlighting the central role of both Phase I and Phase II reactions, including the direct N-glucuronidation of the parent drug.
Quantitative Enzyme Kinetics
The biphasic nature of imipramine N-glucuronidation is quantitatively described by the distinct kinetic parameters of the involved UGT isoforms. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher enzyme affinity.
| Enzyme System | Apparent Kₘ (μM) | Apparent Vₘₐₓ (nmol/min/mg protein) | Source |
| Human Liver Microsomes (High-Affinity) | 97.2 ± 39.4 | 0.29 ± 0.03 | [9] |
| Human Liver Microsomes (Low-Affinity) | 700 ± 290 | 0.90 ± 0.28 | [9] |
| Recombinant UGT2B10 | 16.8 | Not directly comparable | [11] |
| Recombinant UGT1A4 | 262 | Not directly comparable | [11] |
Note: Vₘₐₓ values from recombinant systems depend heavily on the expression level and are not directly comparable to HLM values, but Kₘ values are indicative of substrate affinity.
Experimental Characterization: An In Vitro Protocol
Investigating the biosynthesis of this compound relies on robust in vitro models that accurately reflect the enzymatic environment of the human liver. Human Liver Microsomes (HLMs) are the gold standard for such studies.[7][14] HLMs are vesicles of the endoplasmic reticulum prepared from donated human liver tissue, and they contain a high concentration of phase I (CYP) and phase II (UGT) enzymes.[15][16]
Rationale and Self-Validation
The protocol described below is a self-validating system. The inclusion of negative controls (absence of the UDPGA co-substrate) ensures that any metabolite formation is enzymatic and co-substrate-dependent. Using a known UGT substrate as a positive control validates the activity of the microsomal preparation. Linearity with respect to incubation time and protein concentration must be established during method development to ensure that initial velocity conditions are being measured, a cornerstone of trustworthy kinetic analysis.
Step-by-Step Experimental Protocol
Objective: To quantify the rate of this compound formation in pooled Human Liver Microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Imipramine hydrochloride
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar, stable isotope-labeled compound or another TCA)
-
Microcentrifuge tubes, water bath, centrifuge, HPLC-UV or LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer.
-
Imipramine Stock Solution (e.g., 10 mM): Dissolve imipramine HCl in deionized water or methanol. Perform serial dilutions to create working solutions for the desired final assay concentrations.
-
UDPGA Stock Solution (e.g., 50 mM): Dissolve UDPGA in Tris-HCl buffer. Prepare fresh daily.
-
HLM Suspension: Thaw pooled HLMs on ice. Dilute to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with ice-cold 100 mM phosphate buffer.
-
-
Incubation Reaction:
-
Label 1.5 mL microcentrifuge tubes for each time point, concentration, and control.
-
To each tube, add the following in order:
-
Potassium phosphate buffer (to final volume)
-
MgCl₂ (to a final concentration of 5-10 mM; Mg²⁺ is a required cofactor for UGTs)
-
HLM suspension (to a final concentration of 0.5 mg/mL)
-
Imipramine working solution (to desired final concentrations, e.g., 1-1000 µM)
-
-
Pre-incubation: Vortex gently and pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step allows the system to reach thermal equilibrium.
-
Initiation: Start the reaction by adding the UDPGA solution (to a final concentration of 2-5 mM). For negative controls, add an equivalent volume of buffer instead of UDPGA.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes, within the established linear range).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The ACN precipitates the microsomal proteins, halting all enzymatic activity.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated reverse-phase HPLC method with UV or MS/MS detection.[9][17]
-
Mobile Phase Example: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a standard curve prepared with a synthesized this compound standard.
-
Experimental Workflow Diagram
This diagram outlines the logical flow of the in vitro assay, from preparation to data analysis.
Conclusion
The biosynthesis of this compound is a key metabolic pathway governed by a dual-enzyme system in the human liver, with the high-affinity UGT2B10 playing a dominant role at therapeutic concentrations and the low-affinity UGT1A4 contributing at higher concentrations. This intricate mechanism underscores the importance of detailed metabolic studies in drug development. The characterization of this pathway, using robust in vitro systems like human liver microsomes and precise analytical techniques, provides invaluable data for pharmacokinetic modeling, predicting interindividual variability, and assessing the potential for drug-drug interactions. The methodologies and insights presented in this guide offer a scientifically grounded framework for professionals working to understand and predict the metabolic fate of xenobiotics in humans.
References
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Title: Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver Source: Molecular Pharmacology URL: [Link]
-
Title: Imipramine Therapy and CYP2D6 and CYP2C19 Genotype Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]
-
Title: Role of human liver microsomes in in vitro metabolism of drugs-a review Source: Applied Biochemistry and Biotechnology URL: [Link]
-
Title: Choosing Between Human Liver Microsomes and Hepatocytes Source: Patsnap Synapse URL: [Link]
-
Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: Methods in Molecular Biology URL: [Link]
-
Title: Imipramine/Desipramine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Imipramine Drug Metabolism Pathway Source: Small Molecule Pathway Database (SMPDB) URL: [Link]
-
Title: Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Drug Metabolism Studies Using Liver Microsomes Source: Milecell Bio URL: [Link]
-
Title: Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs Source: Biochemical Pharmacology URL: [Link]
-
Title: A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies Source: DARU Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes Source: Discovery Life Sciences URL: [Link]
-
Title: Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Imipramine: a model substance in pharmacokinetic research Source: Acta Psychiatrica Scandinavica Supplementum URL: [Link]
-
Title: Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 Source: Drug Metabolism and Disposition URL: [Link]
-
Title: A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 Source: Pharmacogenomics URL: [Link]
-
Title: Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition Source: Pharmaceutics URL: [Link]
-
Title: Glucuronidation of Drugs and Other Compounds by UGTs Source: ResearchGate URL: [Link]
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Role of UGT1A4 enzyme in Imipramine N-Glucuronidation
An In-Depth Technical Guide to the Role of UGT1A4 in Imipramine N-Glucuronidation
Executive Summary
Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive hepatic metabolism crucial for its clearance and clinical efficacy. While Phase I metabolism by Cytochrome P450 (CYP) enzymes is well-documented, the Phase II conjugation pathway, specifically N-glucuronidation, represents a significant route of elimination. This guide focuses on the pivotal role of UDP-glucuronosyltransferase 1A4 (UGT1A4), the primary enzyme responsible for the direct N-glucuronidation of the tertiary amine group in imipramine. We will explore the enzymatic specificity, kinetic profile, and methodologies for characterization, and discuss the clinical implications of this metabolic pathway, including genetic polymorphisms and potential drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical biotransformation process.
Introduction: The Metabolic Fate of Imipramine
Imipramine is a tertiary amine tricyclic antidepressant (TCA) that has been used for decades in the treatment of major depressive disorder and other conditions.[1] Its therapeutic action is linked to the inhibition of serotonin and norepinephrine reuptake. The clinical response and potential for toxicity are heavily influenced by its metabolism, which occurs predominantly in the liver through two main phases.[1]
-
Phase I Metabolism: This phase involves oxidative reactions primarily catalyzed by CYP enzymes. The major pathways include N-demethylation to its active metabolite, desipramine, which is mediated by CYP2C19, CYP1A2, and CYP3A4, and hydroxylation of both imipramine and desipramine by CYP2D6.[2][3][4][5]
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1] For imipramine, a key Phase II reaction is direct glucuronidation at the tertiary amine, forming a quaternary ammonium-linked glucuronide.[6][7] This direct conjugation pathway is primarily catalyzed by the UGT1A4 enzyme.[8][9][10]
Glucuronide metabolites can account for a substantial portion (40-60%) of the imipramine metabolites recovered in urine, highlighting the importance of this pathway.[2]
UDP-Glucuronosyltransferases (UGTs)
UGTs are a superfamily of membrane-bound enzymes, located mainly in the endoplasmic reticulum of liver cells and other tissues.[9] They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a lipophilic substrate.[6][11] This process, known as glucuronidation, is a major pathway for the detoxification and elimination of numerous drugs, xenobiotics, and endogenous compounds. The UGTs are classified into families and subfamilies, with UGT1A and UGT2B being the most relevant for drug metabolism.[9][10]
UGT1A4: The Key Catalyst for Imipramine N-Glucuronidation
Enzymatic Specificity
Among the many UGT isoforms, UGT1A4 exhibits a distinct substrate specificity for compounds containing tertiary amine groups, leading to the formation of N-glucuronides.[9][12][13] Studies using a panel of recombinant human UGT enzymes have unequivocally demonstrated that UGT1A4 is the principal enzyme responsible for imipramine N-glucuronosyltransferase activity.[8] While UGT1A3 shares high sequence identity with UGT1A4, it shows significantly lower efficiency for amine glucuronidation.[14]
Interestingly, research has revealed that UGT2B10 also catalyzes the N-glucuronidation of imipramine.[15][16] However, the two enzymes display different kinetic profiles, suggesting distinct roles in the overall disposition of the drug at varying concentrations.[15]
Metabolic Pathway and Mechanism
The N-glucuronidation of imipramine by UGT1A4 involves the covalent attachment of glucuronic acid to the nitrogen atom of the aliphatic tertiary amine in the drug's side chain. This creates a positively charged quaternary ammonium-linked glucuronide, a unique metabolite for this class of compounds.[7] This biotransformation significantly increases the polarity and water solubility of imipramine, preparing it for renal excretion.
Caption: Metabolic pathways of Imipramine.
Kinetic Profile: A Biphasic Phenomenon
The kinetics of imipramine N-glucuronidation in human liver microsomes (HLMs) do not follow a simple Michaelis-Menten model. Instead, they exhibit a biphasic character when analyzed using Eadie-Hofstee plots.[8][15] This suggests the involvement of at least two distinct enzyme activities: a high-affinity/low-capacity component and a low-affinity/high-capacity component.
Studies have elucidated that UGT2B10 is the high-affinity enzyme, while UGT1A4 acts as the low-affinity enzyme.[15] This means that at therapeutic (lower) concentrations of imipramine, UGT2B10 is likely the major contributor to N-glucuronidation, whereas at higher or toxic concentrations, the role of UGT1A4 becomes more prominent.[16]
| Enzyme System | Apparent K_m_ or S_50_ | V_max_ (nmol/min/mg protein) | Reference |
| HLMs (High-Affinity) | 97.2 ± 39.4 µM | 0.29 ± 0.03 | [8] |
| HLMs (Low-Affinity) | 0.70 ± 0.29 mM (700 µM) | 0.90 ± 0.28 | [8] |
| Recombinant UGT1A4 | 262 µM | Not specified | [15] |
| Recombinant UGT1A4 | 0.71 ± 0.36 mM (710 µM) | 0.11 ± 0.03 | [8] |
| Recombinant UGT2B10 | 16.8 µM | Not specified | [15] |
| Note: Kinetic parameters can vary based on the expression system (e.g., Supersomes vs. human cell lines) and experimental conditions.[8] |
Methodologies for Characterizing UGT1A4 Activity
To accurately assess the role of UGT1A4 in imipramine metabolism, a systematic, multi-step approach is employed, moving from a complex biological matrix to a purified, single-enzyme system. This self-validating workflow ensures that observations made in a complex system like human liver microsomes can be definitively attributed to a specific enzyme.
In Vitro Experimental Systems
-
Human Liver Microsomes (HLMs): HLMs contain the full complement of endoplasmic reticulum-bound drug-metabolizing enzymes, including CYPs and UGTs. They are the gold standard for initial phenotyping studies to observe the overall metabolic profile and kinetics in a physiologically relevant context.[11]
-
Recombinant UGT Enzymes: To pinpoint the specific enzyme responsible, recombinant UGTs are used.[11] These are produced by expressing the cDNA of a single UGT isoform (e.g., UGT1A4) in a heterologous system, such as baculovirus-infected Sf9 insect cells (Supersomes) or human embryonic kidney (HEK293) cells.[8][17][18] This allows for the direct observation of the enzyme's activity without interference from other metabolic enzymes.[18]
Caption: In Vitro UGT1A4 Experimental Workflow.
Detailed Protocol: In Vitro Imipramine N-Glucuronidation Assay
This protocol describes a typical procedure for determining the kinetics of imipramine N-glucuronidation using recombinant human UGT1A4.
1. Reagents and Materials:
-
Recombinant human UGT1A4 (e.g., from baculovirus-infected insect cells)
-
Imipramine hydrochloride
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Milli-Q or HPLC-grade water
-
Microcentrifuge tubes
-
Incubator/water bath set to 37°C
2. Assay Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
50 mM Tris-HCl buffer, pH 7.4
-
10 mM MgCl₂
-
Recombinant UGT1A4 (e.g., 0.1-0.5 mg/mL protein)
-
Imipramine (at various concentrations, e.g., 10 µM to 2 mM, to determine kinetics)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-90 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. This precipitates the protein.
-
Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.
3. Analytical Quantification (HPLC-UV): The formation of imipramine-N-glucuronide can be directly measured by high-performance liquid chromatography with UV detection.[8]
-
Analytical Column: C18 reverse-phase column (e.g., µ-Bondapak C18).[19][20]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium hydrogen phosphate, pH 3.5) and acetonitrile (e.g., 60:40 v/v).[19][20]
-
Detection: UV detector set at a wavelength of 220-254 nm.[21]
-
Quantification: The concentration of the metabolite is determined by comparing its peak area to a standard curve generated with a synthesized and purified imipramine-N-glucuronide standard.[17]
For higher sensitivity and specificity, especially with complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS or Q-TOF-MS) is the preferred method.[22][23]
Factors Influencing UGT1A4 Activity
Genetic Polymorphisms
Interindividual variability in drug response is often linked to genetic polymorphisms in drug-metabolizing enzymes.[9] For UGT1A4, over 100 polymorphisms have been identified.[24] Two of the most studied are:
-
UGT1A4*2 (P24T): This variant may result in decreased enzyme activity.[24]
-
UGT1A43 (L48V): This common variant is associated with increased glucuronidation activity for several substrates, including olanzapine and lamotrigine.[24][25] Studies have shown that individuals carrying the UGT1A43 allele may have higher clearance and thus lower plasma concentrations of UGT1A4 substrates.[24][25] This could potentially lead to reduced therapeutic efficacy at standard doses.[24]
Inhibition
Co-administration of drugs can lead to drug-drug interactions (DDIs) through the inhibition of metabolic enzymes. Several compounds are known to inhibit UGT1A4 activity.
-
Hecogenin: A well-characterized selective inhibitor of UGT1A4.[26]
-
Finasteride: Shown to be a potent and selective inhibitor of UGT1A4 in vitro, although in vivo extrapolation suggests a low risk of clinical DDIs.[26]
-
Imipramine itself: Can act as a multi-UGT inhibitor, affecting both UGT1A1 and UGT1A4 activity.[27]
Understanding the inhibitory potential of new chemical entities against UGT1A4 is a critical step in drug development to predict and mitigate the risk of adverse DDIs.[11]
Conclusion and Future Directions
UGT1A4 plays a definitive and critical role in the metabolic clearance of imipramine through N-glucuronidation. Its activity, characterized by low-affinity, high-capacity kinetics, becomes particularly important at higher substrate concentrations. The development of robust in vitro assays using recombinant enzymes has been instrumental in dissecting its specific contribution from the broader metabolic activities within the human liver.
For professionals in drug development and clinical pharmacology, a thorough understanding of UGT1A4 is essential. The influence of genetic polymorphisms like UGT1A4*3 on enzyme activity underscores the potential for pharmacogenetic testing to personalize imipramine therapy. Furthermore, screening for UGT1A4 inhibition is a crucial component of DDI risk assessment for any new drug candidate likely to be co-administered with TCAs or other UGT1A4 substrates. Future research should continue to explore the clinical impact of UGT1A4 variants and further refine in vitro-in vivo extrapolation models to better predict the real-world consequences of UGT1A4-mediated drug interactions.
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Cho, Y. E., et al. (2019). The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension. Antimicrobial Agents and Chemotherapy, 63(12), e01314-19. [Link]
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Kim, H. S., et al. (2015). In Vitro Selective Inhibition of Human UDP-glucuronosyltransferase (UGT) 1A4 by Finasteride, and Prediction of in Vivo Drug-Drug Interactions. Drug Metabolism and Disposition, 43(4), 488-495. [Link]
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Ambudkar, I., et al. (2017). Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes. Oncotarget, 8(26), 41813-41824. [Link]
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Fang, Z. Z., et al. (2014). Human UGT1A4 and UGT1A3 Conjugate 25-hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability. Drug Metabolism and Disposition, 42(6), 1027-1036. [Link]
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Zhao, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
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Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography A, 572(1-2), 247-258. [Link]
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An In-Depth Technical Guide to the In Vitro Formation of Imipramine N-Glucuronide in Liver Microsomes
Abstract
This technical guide provides a comprehensive framework for studying the in vitro N-glucuronidation of the tricyclic antidepressant imipramine using human liver microsomes (HLM). Glucuronidation, a critical Phase II metabolic pathway, significantly influences the clearance and pharmacological activity of numerous drugs. For tertiary amine compounds like imipramine, N-glucuronidation is a key conjugation reaction. This document details the underlying enzymatic principles, provides validated, step-by-step protocols for experimental execution, outlines modern analytical techniques for metabolite quantification, and discusses the interpretation of kinetic data. It is designed for researchers in drug metabolism, pharmacology, and toxicology to establish robust and reproducible in vitro assays for assessing this important metabolic pathway.
Scientific Principles and Rationale
Imipramine Metabolism: The Role of Glucuronidation
Imipramine is extensively metabolized in the liver. While Phase I reactions, such as N-demethylation to its active metabolite desipramine, are well-characterized and primarily mediated by cytochrome P450 (CYP) enzymes like CYP1A2, CYP3A4, and CYP2C19, Phase II conjugation reactions are equally crucial for its detoxification and excretion.[1][2]
Glucuronidation is a major Phase II pathway that involves the covalent addition of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its elimination from the body.[2] For imipramine, the tertiary amine group is a target for direct N-glucuronidation, forming imipramine N-glucuronide.
The UGT Enzyme System
UGTs are a superfamily of membrane-bound enzymes located within the endoplasmic reticulum of cells, primarily in the liver.[4] Research has identified that UGT1A4 is the principal isoform responsible for the N-glucuronidation of imipramine and other tertiary amines.[5] More recent studies suggest that UGT2B10 also contributes to this metabolic reaction, exhibiting biphasic kinetics in concert with UGT1A4 in human liver microsomes.[6] Understanding the specific isoforms involved is critical for predicting potential drug-drug interactions (DDIs).[4]
Rationale for Using Human Liver Microsomes (HLM)
Human liver microsomes are vesicular fragments of the endoplasmic reticulum, isolated from hepatocytes. They are a gold-standard in vitro tool for metabolic studies because they contain a high concentration of key drug-metabolizing enzymes, including CYPs and UGTs.[4] Their use allows for the controlled investigation of specific metabolic pathways in a system that is representative of the human liver, but without the complexity of whole-cell or in vivo models.[7]
The Concept of UGT Latency and the Role of Alamethicin
The active site of UGT enzymes faces the lumen of the endoplasmic reticulum. In isolated microsomes, the membrane can be impermeable to the cofactor UDPGA, leading to an underestimation of enzymatic activity—a phenomenon known as 'latency'.[8][9] To overcome this, a pore-forming agent like the peptide alamethicin is used. Alamethicin disrupts the microsomal membrane, allowing UDPGA unrestricted access to the UGT active site and revealing the true maximal velocity (Vmax) of the reaction.[8][10] Treatment with alamethicin at an optimal concentration can increase observed conjugation rates by 2 to 7-fold.[8]
Caption: Metabolic conversion of Imipramine to its N-glucuronide conjugate.
Experimental System: Materials and Protocol
This section provides a detailed methodology for determining the rate of this compound formation. The protocol is designed to be self-validating by including necessary controls.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Purpose |
| Imipramine HCl | >98% purity | Substrate |
| Pooled Human Liver Microsomes | High-quality, characterized source | Enzyme source |
| UDPGA, Trisodium Salt | >98% purity | Cofactor |
| Alamethicin | Solution in Ethanol or DMSO | Microsome permeabilizing agent |
| Tris-HCl Buffer | 1 M stock, pH 7.5 | Incubation buffer |
| Magnesium Chloride (MgCl₂) | 1 M stock | UGT enzyme cofactor |
| Acetonitrile (ACN) | LC-MS grade, with 0.1% Formic Acid | Reaction termination/protein precipitation |
| Internal Standard (IS) | e.g., Desipramine-d3, structural analog | Quantification standard for LC-MS/MS |
| Water | LC-MS grade | Reagent and mobile phase preparation |
| Microcentrifuge Tubes/96-well plates | Polypropylene (low-binding) | Reaction vessels |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for experimental consistency.
| Stock Solution | Concentration | Solvent | Storage |
| Imipramine HCl | 100 mM | Water | -20°C |
| UDPGA | 250 mM | Water | -20°C |
| Alamethicin | 5 mg/mL | Ethanol | -20°C |
| Tris-HCl (pH 7.5) | 1 M | Water | 4°C |
| MgCl₂ | 1 M | Water | 4°C |
| Internal Standard | 1 mg/mL | Methanol | -20°C |
Step-by-Step Incubation Protocol
This protocol is for a final incubation volume of 100 µL. Adjust volumes proportionally as needed.
Step 1: Microsome Activation (Pre-incubation)
-
Rationale: This step allows alamethicin to form pores in the microsomal membrane, ensuring UDPGA access.[11]
-
In a microcentrifuge tube on ice, prepare a "Master Mix" containing buffer, MgCl₂, water, and microsomes.
-
Add alamethicin to the Master Mix. A common final concentration is 50 µg per mg of microsomal protein.[8]
-
Vortex gently and incubate on ice for 15 minutes.
Step 2: Reaction Setup
-
Aliquot the activated microsome Master Mix into pre-chilled reaction tubes or a 96-well plate.
-
Add imipramine from a working stock solution to achieve the desired final concentration. For initial rate assessment, a concentration near the reported Km (e.g., 100 µM) is a good starting point.[5]
-
Prepare Control Incubations:
-
No Cofactor Control (-UDPGA): Replace UDPGA solution with water. This confirms the reaction is cofactor-dependent.
-
No Substrate Control (-Imipramine): Replace imipramine solution with solvent. This establishes a baseline for analytical interference.
-
No Enzyme Control (-HLM): Replace microsome suspension with buffer. This checks for non-enzymatic degradation of the substrate.
-
Step 3: Reaction Initiation and Incubation
-
Pre-warm the reaction plate/tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of pre-warmed UDPGA solution. A typical saturating concentration is 5 mM UDPGA.[11]
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of metabolite formation.
Step 4: Reaction Termination and Sample Processing
-
Stop the reaction by adding 2 volumes (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard.[11]
-
Vortex vigorously to precipitate microsomal proteins.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Summary of Incubation Conditions
| Parameter | Final Concentration / Value | Rationale |
| HLM Protein | 0.1 - 0.5 mg/mL | To ensure measurable turnover within the linear range. |
| Imipramine | 1 - 1000 µM | Concentration range for kinetic analysis, spanning the Km.[5] |
| Tris-HCl Buffer | 100 mM, pH 7.5 | Optimal pH for UGT activity.[11] |
| MgCl₂ | 5 - 10 mM | Essential cofactor for UGTs.[11] |
| Alamethicin | 50 µg/mg protein | To overcome UGT latency.[8] |
| UDPGA | 5 mM | Saturating concentration to ensure Vmax conditions.[11] |
| Incubation Time | 15 - 90 min | Must be within the linear range of product formation. |
| Temperature | 37°C | Physiological temperature for optimal enzyme activity. |
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately quantifying this compound due to its high sensitivity and selectivity.[12][13]
Sample LC-MS/MS Parameters
The following table provides a starting point for method development. Optimization is required for specific instrumentation.
| Parameter | Typical Condition |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp to high %B to elute analytes |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | Imipramine: m/z 281 → 86; Imipramine-Glucuronide: m/z 457 → 281 |
Note: The MS/MS transition for the glucuronide corresponds to the parent ion losing the glucuronic acid moiety (176 Da).
Data Analysis
-
Calibration Curve: Prepare a standard curve by spiking known concentrations of an authentic this compound standard into a blank incubation matrix (terminated reaction with no substrate).
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Calculate Formation Rate: Use the calibration curve to determine the concentration of this compound formed. The rate of formation is then calculated using the following equation:
Rate (pmol/min/mg) = (Concentration [pmol/µL] × Incubation Volume [µL]) / (Incubation Time [min] × Protein Amount [mg])
Advanced Application: Enzyme Kinetics
To fully characterize the enzyme's activity, a Michaelis-Menten kinetic analysis should be performed.
-
Experimental Design: Set up incubations with a range of imipramine concentrations (e.g., 8 concentrations spanning from 0.1 to 10 times the expected Km, such as 10 µM to 1 mM).[5]
-
Data Plotting: Plot the formation rate (v) against the substrate concentration ([S]).
-
Kinetic Parameter Calculation: Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation, which will yield the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). Studies have shown biphasic kinetics for imipramine, suggesting the involvement of both high-affinity (low Km) and low-affinity (high Km) components, corresponding to UGT2B10 and UGT1A4, respectively.[5][6]
Caption: High-level workflow for the in vitro Imipramine N-glucuronidation assay.
References
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Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]
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Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
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Lv, X., et al. (2020). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 25(23), 5764. [Link]
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Lemoine, A., et al. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-832. [Link]
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St-Pierre, M. V., et al. (1992). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Drug Metabolism and Disposition, 20(6), 838-845. [Link]
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BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathways of imipramine. [Image]. Retrieved from [Link]
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Small Molecule Pathway Database (SMPDB). (2025). Imipramine Metabolism Pathway. Retrieved from [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]
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Kaivosaari, S., et al. (2011). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 39(8), 1439-1446. [Link]
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Lee, H., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(8), 1350-1356. [Link]
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Walsky, R. L., et al. (2012). Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. Drug Metabolism and Disposition, 40(5), 1051-1061. [Link]
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ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites. [Image]. Retrieved from [Link]
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Wu, B. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Presentation]. Retrieved from [Link]
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Jokinen, V., et al. (2020). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Biochemical Pharmacology, 182, 114250. [Link]
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Walsky, R. L., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(5), 1051-1061. [Link]
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Washington State Patrol. (2023). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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University of Mississippi, eGrove. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Retrieved from [Link]
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Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link]
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Introduction: Beyond Phase I - The Significance of Imipramine Glucuronidation
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Imipramine N-Glucuronide
Imipramine, a tertiary amine tricyclic antidepressant (TCA), has been a cornerstone in the management of major depressive disorder and other conditions for decades[1][2]. Its therapeutic action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft[2][3]. The clinical journey of imipramine in the body, however, is a complex narrative of extensive hepatic metabolism, traditionally focused on its Phase I pathways—demethylation to the active metabolite desipramine and hydroxylation by cytochrome P450 (CYP) enzymes[4][5].
While these Phase I reactions are critical, they are only the prelude to the ultimate detoxification and elimination of the drug. The subsequent Phase II conjugation reactions, particularly glucuronidation, are paramount for converting lipophilic metabolites into water-soluble compounds that can be efficiently excreted[4][6]. This guide moves beyond the well-trodden path of CYP-mediated metabolism to provide a detailed exploration of a key Phase II pathway: the direct N-glucuronidation of imipramine. We will dissect the enzymatic machinery, kinetic profile, pharmacokinetic implications, and analytical methodologies pertinent to this compound, offering a comprehensive resource for researchers and drug development professionals.
The Metabolic Fate of Imipramine: A Two-Phase Journey
Imipramine undergoes extensive first-pass metabolism in the liver[7]. The process is a sequential cascade of biotransformation reactions.
-
Phase I Metabolism: This initial phase involves structural modification of the parent drug. The two principal routes are:
-
N-Demethylation: Catalyzed primarily by CYP2C19, with contributions from CYP1A2 and CYP3A4, this pathway converts imipramine into its major active metabolite, desipramine[4][5].
-
Aromatic Hydroxylation: CYP2D6 mediates the hydroxylation of both imipramine and desipramine to form 2-hydroxyimipramine and 2-hydroxydesipramine, respectively[4][5][8]. These hydroxylated metabolites also possess pharmacological activity.
-
-
Phase II Metabolism: The products of Phase I metabolism, along with the parent imipramine, serve as substrates for Phase II enzymes. This phase involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. For imipramine and its metabolites, the most significant Phase II reaction is glucuronidation, the attachment of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs)[4][7][9]. Glucuronide conjugates of the hydroxylated metabolites are major urinary products, but direct N-glucuronidation of the tertiary amine in imipramine itself is also a critical clearance pathway[3][5].
Enzymology and Kinetics of Imipramine N-Glucuronidation
The direct conjugation of glucuronic acid to the tertiary amine of imipramine is a fascinating and clinically relevant metabolic route. This reaction is catalyzed by specific UGT isoforms located primarily in the liver[10][11].
Key UGT Isoforms: UGT1A4 and UGT2B10
Research has identified two primary enzymes responsible for imipramine N-glucuronidation: UGT1A4 and UGT2B10[6][10][11]. These isoforms exhibit distinct kinetic profiles, leading to a complex, biphasic pattern of metabolism. The causality behind studying these specific enzymes stems from initial screening with a panel of recombinant UGTs, which revealed that only UGT1A4 and later UGT2B10 showed significant activity towards imipramine[10][11].
-
UGT1A4: Initially considered the main enzyme for this pathway, UGT1A4 demonstrates lower affinity for imipramine. Studies using recombinant UGT1A4 expressed in various cell systems have characterized its activity, though kinetics can be complex and sometimes show substrate inhibition at high concentrations[10][12].
-
UGT2B10: Subsequent research revealed that UGT2B10 is a high-affinity enzyme for the N-glucuronidation of tricyclic antidepressants, including imipramine[11]. Its low Michaelis constant (Km) suggests it is likely the primary enzyme responsible for imipramine glucuronidation at therapeutic drug concentrations[11].
Biphasic Kinetics: A Tale of Two Enzymes
When imipramine N-glucuronidation is studied in human liver microsomes (HLMs), the reaction does not follow standard Michaelis-Menten kinetics. Instead, it exhibits a biphasic nature when visualized on an Eadie-Hofstee plot[10][11]. This observation is a direct reflection of the two different enzymes at play: a high-affinity, low-capacity component (UGT2B10) and a low-affinity, high-capacity component (UGT1A4)[11].
The choice of HLMs as an in-vitro model is critical because they contain the full complement of native UGT enzymes embedded in their natural lipid environment within the endoplasmic reticulum, providing a more clinically relevant system than single recombinant enzymes.
| Enzyme Component | Primary Isoform | Apparent Km (S50) | Vmax (nmol/min/mg protein) | Significance |
| High-Affinity | UGT2B10 | 16.8 µM[11] | Not directly comparable | Dominant at therapeutic concentrations |
| Low-Affinity | UGT1A4 | 97.2 µM - 262 µM[10][11] | 0.29 - 0.90[10] | Contributes at higher, potentially toxic concentrations |
Pharmacokinetics of this compound
While the formation of this compound is well-characterized, understanding its subsequent journey—distribution and excretion—is essential for a complete pharmacokinetic profile.
-
Formation and Distribution: Following oral administration, imipramine is rapidly absorbed and undergoes extensive first-pass metabolism where N-glucuronide formation begins[4][7][13]. Once formed in the liver, the highly polar this compound has limited ability to cross cell membranes and is largely confined to the systemic circulation. Studies in patients have shown that glucuronide conjugates of imipramine metabolites can accumulate to substantial concentrations in the serum, often exceeding the concentrations of their unconjugated precursors[14].
-
Elimination and Excretion: Glucuronidation is a detoxification pathway designed to create excretable products. The vast majority of imipramine metabolites, including glucuronides, are eliminated via the kidneys[5]. Urinary recovery data shows that glucuronide metabolites can account for 40-60% of the total excreted dose of imipramine[5]. The renal clearance of glucuronide conjugates is generally efficient, although it can be lower than that of some unconjugated hydroxy metabolites[14].
Analytical Methodologies for Quantification
Accurate quantification of imipramine and its metabolites is fundamental for pharmacokinetic studies. The choice of analytical method depends on the required sensitivity and the available equipment.
Experimental Protocol: Quantification via HPLC with UV Detection
This protocol provides a robust, self-validating system for the direct determination of imipramine N-glucuronidation in an in vitro system like human liver microsomes. The self-validating nature comes from the inclusion of an internal standard to account for extraction variability and the generation of a calibration curve to ensure accuracy and precision.
Objective: To quantify the formation of this compound from a microsomal incubation.
Materials:
-
Human Liver Microsomes (HLMs)
-
Imipramine standard
-
This compound standard
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Internal Standard (e.g., p-nitrophenol)[12]
-
HPLC system with UV detector
Methodology:
-
Incubation (The Reaction):
-
Rationale: To simulate the metabolic environment of the liver.
-
In a microcentrifuge tube, combine HLMs, imipramine (at various concentrations to determine kinetics), and Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
Initiate the glucuronidation reaction by adding the co-factor UDPGA.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Protein Precipitation:
-
Rationale: To stop the enzymatic reaction and remove proteins that would interfere with chromatographic analysis.
-
Add ice-cold acetonitrile containing the internal standard to the reaction mixture. This simultaneously halts the reaction and precipitates microsomal proteins.
-
Vortex vigorously for 1 minute.
-
-
Clarification:
-
Rationale: To obtain a clear supernatant suitable for injection.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis (Separation and Detection):
-
Rationale: To separate the metabolite from the parent drug and other components and to quantify it.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto a reversed-phase HPLC column (e.g., C18).
-
Elute with a mobile phase gradient (e.g., a mixture of acetonitrile and ammonium formate buffer).
-
Monitor the eluent using a UV detector at a wavelength appropriate for both imipramine and its glucuronide.
-
Quantify the this compound peak area relative to the internal standard, using a standard curve generated from known concentrations of the metabolite.
-
More sensitive methods employing liquid chromatography-mass spectrometry (LC-MS), such as UHPLC-Q-TOF-MS, offer lower limits of quantification, which is essential for in vivo studies where plasma concentrations are much lower[15][16].
Clinical and Pharmacogenetic Considerations
-
Interindividual Variability: The activity of UGT enzymes can vary significantly between individuals due to genetic polymorphisms[17]. While less studied than CYP polymorphisms, variations in UGT1A4 and UGT2B10 genes could contribute to differences in imipramine clearance and response. Interindividual differences in imipramine N-glucuronidation in liver microsomes have been observed to be around 2.5-fold[10].
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that are inhibitors or inducers of UGT1A4 or UGT2B10 could alter imipramine pharmacokinetics. For instance, nicotine has been identified as a selective inhibitor of UGT2B10, and at low imipramine concentrations, nicotine can inhibit its glucuronidation by 33-50% in HLMs[11]. This suggests a potential interaction in patients who smoke. Imipramine itself can also act as an inhibitor of certain UGT enzymes, creating the potential for it to affect the metabolism of other co-administered drugs[18][19].
Conclusion
The N-glucuronidation of imipramine is a sophisticated and significant metabolic pathway governed by the interplay of high- and low-affinity UGT enzymes. This process is not merely a terminal step in drug clearance but a critical determinant of the overall pharmacokinetic profile and a potential source of interindividual variability and drug interactions. For drug development professionals, a thorough understanding of such Phase II pathways is indispensable for building predictive pharmacokinetic models and anticipating clinical outcomes. Future research focusing on the pharmacogenetics of UGT1A4 and UGT2B10 and their clinical impact on imipramine therapy will further refine our ability to personalize treatment with this classic antidepressant.
References
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Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. [Link]
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Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]
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St-Pierre, M. V., et al. (1991). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Biochemical Pharmacology, 42(7), 1497-1501. [Link]
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Amini, M., & Rouini, M. R. (2008). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of the Iranian Chemical Society, 5(3), 439-444. [Link]
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Colby, J. M., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(6), 316-322. [Link]
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Sutfin, T. A., et al. (1984). The analysis and disposition of imipramine and its active metabolites in man. Psychopharmacology, 82(4), 310-317. [Link]
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Kim, J. Y., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(7), 1145-1151. [Link]
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Dai, Z., et al. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Xenobiotica, 25(8), 817-827. [Link]
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Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography A, 572(1-2), 247-258. [Link]
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Sutfin, T. A., et al. (1988). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Clinical Pharmacology & Therapeutics, 43(4), 429-438. [Link]
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Qian, Y. W., & Zeng, S. (2006). Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. Acta Pharmacologica Sinica, 27(9), 1221-1226. [Link]
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Dinger, N., et al. (2017). Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes. PLoS ONE, 12(10), e0185249. [Link]
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Brøsen, K. (1988). Imipramine: a model substance in pharmacokinetic research. Acta Psychiatrica Scandinavica Supplementum, 345, 81-84. [Link]
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Al-Saffar, Y., et al. (2023). Inhibitory Effects of Tricyclic Antidepressants on Human Liver Microsomal Morphine Glucuronidation: Application of IVIVE to Predict Potential Drug-Drug Interactions in Humans. Current Drug Metabolism, 24(12), 835-843. [Link]
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An In-Depth Technical Guide to Imipramine N-Glucuronide: A Major Metabolite of Imipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive metabolism, leading to a complex profile of pharmacologically active and inactive derivatives. Among these, Imipramine N-Glucuronide emerges as a significant product of phase II conjugation. This guide provides a comprehensive technical overview of this compound, from its biochemical formation and analytical quantification to its clinical relevance. By synthesizing current scientific literature, this document offers a detailed exploration of the enzymatic pathways involved, validated experimental protocols for its study, and a critical discussion of its role in the overall disposition and therapeutic effect of imipramine.
Introduction to Imipramine Metabolism: Beyond Phase I
Imipramine, a tertiary amine tricyclic antidepressant, has been a mainstay in the treatment of major depressive disorder for decades.[1][2] Its therapeutic action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake. However, the clinical efficacy and safety profile of imipramine are not solely dependent on the parent drug. The biotransformation of imipramine is a complex process involving both phase I and phase II metabolic pathways, resulting in a variety of metabolites with distinct pharmacological properties.[3]
Phase I metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes, involves N-demethylation to the active metabolite desipramine (CYP2C19, CYP1A2, CYP3A4) and hydroxylation to 2-hydroxyimipramine and 10-hydroxyimipramine (CYP2D6).[1][4] These hydroxylated metabolites can then undergo phase II conjugation, primarily through glucuronidation, to enhance their water solubility and facilitate their excretion.[3]
While the focus has often been on the pharmacologically active phase I metabolites, a significant portion of an imipramine dose is eliminated as glucuronide conjugates, with urinary excretion of these metabolites accounting for 40-60% of the administered dose.[1] This underscores the quantitative importance of glucuronidation in the overall disposition of imipramine. A key, and sometimes overlooked, pathway in this process is the direct N-glucuronidation of the parent imipramine molecule.
The Biochemical Pathway of Imipramine N-Glucuronidation
This compound is a quaternary ammonium-linked glucuronide, formed through the direct conjugation of glucuronic acid to the tertiary amine group of the imipramine side chain.[5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics and endogenous compounds.[6]
Key Enzymes: UGT1A4 and UGT2B10
Research has identified two primary UGT isoforms responsible for the N-glucuronidation of imipramine: UGT1A4 and UGT2B10.[7][8] Both enzymes are expressed in the liver, the primary site of drug metabolism.[9]
-
UGT1A4: This isoform has been shown to catalyze the N-glucuronidation of imipramine.[10] Studies using human liver microsomes have demonstrated a correlation between imipramine N-glucuronosyltransferase activity and the activity of trifluoperazine, a typical substrate of UGT1A4.[10]
-
UGT2B10: More recent evidence suggests that UGT2B10 is a high-affinity enzyme for the N-glucuronidation of tricyclic antidepressants, including imipramine.[7] Kinetic studies have revealed that UGT2B10 exhibits a significantly lower K
value for imipramine compared to UGT1A4, indicating a higher affinity for the substrate at therapeutic concentrations.[7]
The involvement of these two enzymes results in biphasic kinetics for imipramine N-glucuronidation in human liver microsomes, with UGT2B10 representing the high-affinity component and UGT1A4 the low-affinity component.[7]
Quantitative Analysis of this compound
Accurate quantification of this compound is essential for pharmacokinetic studies and for understanding its contribution to the overall metabolic profile of imipramine. High-performance liquid chromatography (HPLC) coupled with various detection methods is the standard for this analysis.
Analytical Methodologies
Direct measurement of the intact glucuronide is the preferred method, as indirect methods involving enzymatic hydrolysis can be prone to inaccuracies due to incomplete reactions or instability of the aglycone.[11]
Table 1: Summary of Analytical Methods for Imipramine and its Metabolites
| Method | Matrix | Key Features | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Human Plasma | Liquid-liquid extraction, UV detection at 251 nm. | 3 ng/mL for imipramine | [12] |
| HPLC-MS/MS | Mouse Serum | Protein precipitation, UPLC separation. | 5.0 ng/mL for imipramine and desipramine | [13] |
| HPLC with Electrochemical Detection | Human Plasma and Urine | Reversed-phase HPLC, electrochemical detection. | 1.5 ng/mL for hydroxy-metabolites, 3 ng/mL for imipramine and desipramine | [14] |
Sample Preparation and Chromatographic Conditions
A robust analytical method requires efficient sample preparation to remove interfering substances from the biological matrix. For imipramine and its metabolites, liquid-liquid extraction or protein precipitation are commonly employed.[12][13]
Experimental Protocol: Quantification of this compound by LC-MS/MS (Adapted from general principles for glucuronide analysis)
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for imipramine, desipramine, hydroxy-metabolites, and this compound.
-
Synthesis of this compound Reference Standard
The availability of a pure reference standard is critical for the accurate quantification of this compound. While challenging, both chemical and enzymatic synthesis methods can be employed.
Chemical Synthesis
The chemical synthesis of N-glucuronides of tertiary amines can be complex due to the potential for side reactions and the instability of the final product. General approaches involve the coupling of a protected glucuronic acid donor with the tertiary amine.
Conceptual Chemical Synthesis Pathway (General approach for tertiary amine N-glucuronidation):
-
Protection of Glucuronic Acid: The carboxyl and hydroxyl groups of glucuronic acid are protected to prevent unwanted side reactions. A common starting material is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Coupling Reaction: The protected glucuronic acid derivative is reacted with imipramine. This step often requires a promoter, such as a silver salt, and careful control of reaction conditions.
-
Deprotection: The protecting groups are removed to yield the final this compound. This typically involves hydrolysis of the ester and acetyl groups under basic conditions.
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often milder alternative to chemical synthesis. This can be achieved using liver microsomes or recombinant UGT enzymes.
Experimental Protocol: In Vitro Enzymatic Synthesis of this compound
-
Reaction Mixture:
-
Human liver microsomes (or recombinant UGT1A4/UGT2B10)
-
Imipramine (substrate)
-
UDP-glucuronic acid (UDPGA, cofactor)
-
Magnesium chloride (activator)
-
Phosphate buffer (pH 7.4)
-
Alamethicin (to permeabilize microsomal vesicles)
-
-
Incubation:
-
Pre-incubate the microsomes, imipramine, buffer, and alamethicin at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Product Isolation:
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein.
-
The supernatant containing the this compound can be purified using preparative HPLC.
-
Pharmacological and Toxicological Significance
A critical aspect of understanding a drug metabolite is determining its own pharmacological activity and toxicological profile.
Pharmacological Activity
Generally, glucuronide conjugates are considered pharmacologically inactive and are primarily formed to facilitate excretion.[14] However, there are notable exceptions, such as morphine-6-glucuronide, which is a more potent analgesic than morphine itself.[14] To date, there is a lack of specific studies on the pharmacological activity of this compound at the serotonin and norepinephrine transporters or other relevant receptors. Given its increased hydrophilicity and structural changes, it is presumed to have significantly reduced or no affinity for the targets of the parent drug. Further research is warranted to definitively characterize its pharmacological profile.
Toxicological Assessment
The safety of drug metabolites is a key consideration in drug development, as outlined by regulatory agencies like the FDA.[15] Metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state in humans and are found at disproportionately higher levels in humans than in animal toxicology species may require separate safety assessments.[16]
While imipramine itself has a well-documented toxicity profile, particularly cardiotoxicity in overdose, there is limited specific toxicological data available for this compound.[1] The process of glucuronidation is generally considered a detoxification pathway, converting the parent drug into a more readily excretable and less toxic form.[6] However, certain types of glucuronides, such as acyl glucuronides, can be reactive and contribute to toxicity.[17] As an N-glucuronide of a tertiary amine, this compound is not expected to be a reactive metabolite.
Clinical Implications and Future Directions
The direct N-glucuronidation of imipramine represents a significant clearance pathway that can influence the overall pharmacokinetic variability of the drug.
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of UGT1A4 and UGT2B10 could potentially alter the plasma concentrations of imipramine. For example, nicotine is a selective inhibitor of UGT2B10 and has been shown to inhibit the glucuronidation of tricyclic antidepressants in human liver microsomes.[7]
-
Pharmacogenomics: Genetic polymorphisms in the UGT1A4 and UGT2B10 genes could contribute to inter-individual differences in imipramine metabolism and response.
-
Therapeutic Drug Monitoring (TDM): While TDM for imipramine typically focuses on the parent drug and its active metabolite desipramine, understanding the contribution of the N-glucuronidation pathway could provide a more complete picture of drug disposition, particularly in cases of altered UGT activity.
Future research should focus on definitively characterizing the pharmacological activity and toxicological profile of this compound. Furthermore, clinical studies are needed to evaluate the impact of UGT polymorphisms and drug-drug interactions on the pharmacokinetics and clinical outcomes of imipramine therapy. A deeper understanding of this major metabolic pathway will ultimately contribute to the safer and more effective use of this important antidepressant.
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- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2016). Safety Testing of Drug Metabolites: Guidance for Industry.
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- Radominska-Pandya, A., Czernik, P. J., Little, J. M., Battaglia, E., & Magdalou, J. (2001). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 130-132(1-3), 519-537.
- Nakajima, M., Koyama, E., Itoh, K., & Yokoi, T. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642.
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- Zhou, D., Chen, Y., He, J., Li, X., & Liu, Y. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870.
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- Lee, J., Shin, Y., Chun, K. H., & Yoon, H. R. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.
- YouTube. (2019). synthesis of tertiary amines.
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- Urquhart, B. L., & Zanger, U. M. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(6), 332-339.
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Understanding the biological activity of Imipramine N-Glucuronide
An In-Depth Technical Guide to Understanding the Biological Activity of Imipramine N-Glucuronide
Foreword: Beyond Parent Compound Activity
In the landscape of drug development and pharmacology, the journey of a molecule through the body is as critical as its initial interaction with a target. Metabolites, once relegated to the simple category of "inactivated waste products," are now understood to possess a spectrum of activities—from inertness to potent pharmacology or unforeseen toxicity. Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive metabolism, producing a variety of derivatives. While its hydroxylated and demethylated metabolites have been well-studied, the direct N-glucuronide conjugate of the parent compound presents a distinct case. This guide provides a technical framework for researchers, scientists, and drug development professionals to thoroughly investigate the biological activity of this compound, moving from foundational metabolic principles to detailed, actionable experimental protocols.
The Metabolic Context: Formation of this compound
Imipramine's therapeutic effects stem from its potent inhibition of serotonin (SERT) and norepinephrine (NET) reuptake transporters.[1] Its journey in the body, however, involves a complex network of metabolic pathways primarily occurring in the liver.[2][3]
Phase I vs. Direct Phase II Conjugation:
-
Classical Pathway (Phase I followed by Phase II): The most well-known route involves Phase I metabolism, where cytochrome P450 enzymes (notably CYP2C19 and CYP2D6) demethylate imipramine to its active metabolite, desipramine, and hydroxylate both the parent and desipramine.[4] These hydroxylated metabolites then undergo Phase II conjugation with glucuronic acid to form highly water-soluble O-glucuronides, facilitating their renal excretion.[5]
-
Direct N-Glucuronidation (Phase II): Distinct from the classical pathway, imipramine's tertiary amine can be directly conjugated with glucuronic acid.[6] This is a Phase II reaction that does not require prior Phase I modification. This process forms a quaternary ammonium glucuronide, specifically Imipramine N-β-D-Glucuronide.[7][8] This pathway is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A4 and UGT2B10 .[7][9]
This distinction is critical. While O-glucuronides are formed from already modified, often active metabolites, the N-glucuronide is formed directly from the pharmacologically potent parent drug. Understanding the enzymes responsible and their kinetics is the first step in characterizing this metabolite.
Diagram: Imipramine Metabolic Pathways
The following diagram illustrates the primary metabolic fates of imipramine, highlighting the position of N-glucuronidation.
Caption: Metabolic pathways of Imipramine.
Enzymatic Kinetics of N-Glucuronidation
Research has shown that the N-glucuronidation of imipramine exhibits complex, biphasic kinetics in human liver microsomes, indicating the involvement of at least two distinct enzymes with different affinities for the substrate.[7][9] UGT2B10 acts as the high-affinity enzyme, while UGT1A4 is the low-affinity component.[9]
| Enzyme | Kinetic Parameter | Value | Reference |
| High-Affinity Component | Km (app) | ~16.8 µM | [9] |
| (in expressed UGT2B10) | |||
| Low-Affinity Component | Km (app) | ~97.2 µM - 262 µM | [7][9] |
| (in HLM & UGT1A4) | Vmax (HLM) | ~0.29 nmol/min/mg | [7] |
| Low-Affinity Component | Km (HLM) | ~0.70 mM | [7] |
| (in HLM) | Vmax (HLM) | ~0.90 nmol/min/mg | [7] |
HLM: Human Liver Microsomes; Km: Michaelis constant (substrate concentration at half-maximal velocity); Vmax: Maximum reaction velocity.
Expert Insight: The presence of a high-affinity (UGT2B10) and a low-affinity (UGT1A4) enzyme system is significant. At therapeutic concentrations of imipramine, the high-affinity UGT2B10 is likely the primary enzyme responsible for forming the N-glucuronide.[9] Understanding this allows for more targeted drug-drug interaction studies, for instance, with known inhibitors of UGT2B10 like nicotine.[9]
Core Biological Question: Is this compound Biologically Active?
The central dogma of glucuronidation is detoxification—rendering a lipophilic compound more water-soluble to facilitate its removal from the body.[10] This process typically, but not always, results in pharmacological inactivation. For this compound, we must systematically dismantle this assumption and test for activity across several domains.
Key Investigative Questions:
-
Receptor/Transporter Affinity: Does the metabolite retain affinity for the primary targets of imipramine (SERT, NET) or its secondary targets (muscarinic, histaminic, adrenergic receptors)?
-
Blood-Brain Barrier Permeability: Is the metabolite a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier (BBB), which would prevent CNS entry?[11]
-
Metabolic Stability: Is the N-glucuronide bond stable, or can it be cleaved by β-glucuronidase enzymes in various tissues, leading to the release of active imipramine (a "Trojan horse" effect)?
-
Novel Activity: Does the metabolite possess any off-target or novel biological activities not seen with the parent compound?
The following sections provide a logical workflow and detailed protocols to answer these questions.
Diagram: Workflow for Biological Characterization
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Imipramine N-Glucuronide Reference Standard
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the Imipramine N-Glucuronide reference standard. Imipramine, a foundational tricyclic antidepressant, undergoes extensive hepatic metabolism, with N-glucuronidation representing a significant clearance pathway. The accurate quantification of this metabolite is critical for robust pharmacokinetic, drug-drug interaction, and safety studies. This document details the strategic rationale behind synthetic choices, provides a validated chemical synthesis protocol, outlines rigorous analytical characterization methods, and discusses the application of the resulting high-purity reference standard in drug development.
Introduction: The Metabolic Fate of Imipramine
Imipramine is a tertiary amine tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and anxiety.[1] Its therapeutic action is primarily mediated through the inhibition of serotonin and norepinephrine reuptake in the brain.[2] Upon administration, imipramine is subject to extensive first-pass metabolism in the liver, leading to significant interindividual variability in plasma concentrations.[1][3]
The metabolic pathways are broadly categorized into Phase I and Phase II reactions:
-
Phase I Metabolism: Primarily involves N-demethylation by cytochrome P450 enzymes (CYP2C19, CYP1A2, CYP3A4) to form its major active metabolite, desipramine.[4] Both parent drug and desipramine also undergo hydroxylation, catalyzed mainly by CYP2D6.[3][5]
-
Phase II Metabolism: The primary Phase II reaction is glucuronidation, a conjugation process that attaches a glucuronic acid moiety to the drug or its metabolites. This increases their water solubility and facilitates renal excretion.[5] Glucuronidated metabolites can account for a substantial portion (40–60%) of the metabolites found in urine.[4]
The direct conjugation of the tertiary amine of imipramine results in the formation of a quaternary ammonium glucuronide, known as This compound . This reaction is catalyzed specifically by the UDP-glucuronosyltransferase isoform UGT1A4.[6] The discovery and characterization of this metabolite are crucial, as N-glucuronidation can be a major clearance pathway for drugs containing tertiary amine moieties, with significant interspecies variability.[7][8]
The availability of a pure, well-characterized this compound reference standard is therefore a prerequisite for:
-
Developing and validating bioanalytical methods (e.g., LC-MS/MS) for its accurate quantification in biological matrices.[9][10]
-
Conducting definitive pharmacokinetic and mass balance studies.
-
Investigating potential drug-drug interactions involving the UGT1A4 pathway.
-
Assessing the pharmacological or toxicological profile of the metabolite itself.
Synthesis of the this compound Reference Standard
The generation of a stable, high-purity N-glucuronide reference standard presents unique chemical challenges. While enzymatic methods using liver microsomes or recombinant UGTs are effective for producing small quantities for initial identification, chemical synthesis is the preferred route for obtaining the multi-milligram quantities required for a certified reference standard.[8][11]
Retrosynthetic Strategy: The Koenigs-Knorr Reaction
The most established and reliable method for forming the glycosidic bond in this context is the Koenigs-Knorr reaction .[12][13][14] This classical method involves the reaction of a glycosyl halide donor with an alcohol (or, in this case, a tertiary amine) acceptor, promoted by a heavy metal salt.
The logic behind this choice is twofold:
-
Reliability: The Koenigs-Knorr reaction is a well-documented and robust method for glycosylation.[13]
-
Control: It allows for the use of protecting groups on the glucuronic acid moiety, which prevents unwanted side reactions and ensures the formation of the desired stereochemistry at the anomeric center.
The overall synthetic workflow is visualized below.
Detailed Experimental Protocol
Objective: To synthesize this compound via the Koenigs-Knorr reaction.
Materials:
-
Imipramine Hydrochloride
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor)
-
Silver (I) Oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Sodium Methoxide (NaOMe)
-
Sodium Hydroxide (NaOH)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
Step 1: Preparation of Imipramine Free Base
-
Dissolve Imipramine Hydrochloride in deionized water.
-
Add an excess of saturated sodium bicarbonate solution and extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield Imipramine free base as an oil. Confirm identity via ¹H NMR.
Step 2: Koenigs-Knorr Glycosylation
-
Dissolve Imipramine free base (1.0 eq) in anhydrous acetonitrile.
-
Add Silver (I) Oxide (2.0 eq) to the solution. The mixture should be protected from light from this point forward.
-
Slowly add a solution of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous acetonitrile to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 18-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude protected conjugate.
Step 3: Deprotection
-
Dissolve the crude protected conjugate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol) and stir at room temperature for 2-4 hours to remove the acetyl groups. Monitor by TLC or LC-MS.
-
Once deacetylation is complete, add a solution of sodium hydroxide (2.0 eq in water) to saponify the methyl ester. Stir for an additional 2-4 hours.
-
Neutralize the reaction mixture carefully with dilute HCl to pH ~7.
-
Concentrate the solvent under reduced pressure.
Step 4: Purification
-
Dissolve the crude final product in a minimal amount of water/methanol.
-
Purify the material using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Combine the fractions containing the pure product, neutralize if necessary, and lyophilize to obtain this compound as a white, amorphous solid.
Analytical Characterization and Quality Control
A reference standard is only as valuable as its characterization. Rigorous analytical testing is mandatory to confirm the identity, purity, and integrity of the synthesized material. This self-validating system ensures that the standard is fit for its purpose in quantitative bioanalysis.
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[3-(5,6-dihydrobenzo[b][5]benzazepin-11-yl)propyl-dimethylazaniumyl]]-3,4,5-trihydroxyoxane-2-carboxylate | [15] |
| Molecular Formula | C₂₅H₃₂N₂O₆ | [15][16][17][18] |
| Molecular Weight | 456.54 g/mol | [15][16][17][18] |
| CAS Number | 165602-94-8 | [15] |
Analytical Workflow and Expected Results
The workflow for confirming the structure and purity is a multi-technique approach.
| Analytical Technique | Parameter Measured | Expected Result |
| HRMS (ESI+) | Exact Mass | [M]⁺ expected at m/z 457.2333 for C₂₅H₃₃N₂O₆⁺. The measured mass should be within ± 5 ppm of the theoretical value. |
| ¹H NMR | Proton Chemical Shifts & Coupling | Signals corresponding to the imipramine tricycle (aromatic protons ~7.0-7.4 ppm), the propyl chain, the N-dimethyl group, and the glucuronic acid moiety (including the anomeric proton) must be present and correctly integrated.[19][20] |
| ¹³C NMR | Carbon Chemical Shifts | Signals corresponding to all 25 unique carbons in the structure. |
| HPLC-UV | Purity | Chromatographic purity should be ≥98.0% when monitored at an appropriate UV wavelength (e.g., 254 nm). |
| qNMR | Assay/Potency | Provides an absolute quantification of the analyte against a certified internal standard, confirming the material's potency. |
Application in Drug Development
The certified this compound reference standard is an indispensable tool for drug development professionals.
-
Quantitative Bioanalysis: It is used to prepare calibrators and quality control (QC) samples for the validation of LC-MS/MS methods.[21] Such methods are essential for accurately measuring metabolite concentrations in plasma, urine, and tissue samples from preclinical and clinical studies.[22] The availability of a standard allows for direct measurement, which is faster and often more accurate than indirect methods involving enzymatic deconjugation.[10]
-
Pharmacokinetic (PK) Modeling: Accurate concentration-time data for this compound allows for precise PK modeling, determining key parameters like formation and elimination rates, half-life, and overall contribution to the clearance of the parent drug.[23]
-
Metabolite Safety Assessment (MIST): Regulatory guidance requires the safety qualification of major metabolites. The reference standard can be used in in vitro pharmacological and toxicological assays to determine if the N-glucuronide itself possesses any significant biological activity or toxicity.
Conclusion
The synthesis and certification of the this compound reference standard is a critical enabling step in the comprehensive study of imipramine's metabolic fate. The chemical synthesis via the Koenigs-Knorr reaction provides a reliable pathway to obtain the necessary quantities of high-purity material. Rigorous characterization using a suite of orthogonal analytical techniques ensures the standard's identity and quality, providing trustworthiness for its application in regulated bioanalysis and drug metabolism research. This foundational work underpins the ability of researchers to generate high-quality data, leading to a deeper understanding of drug disposition and ensuring greater safety and efficacy in clinical practice.
References
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ClinPGx. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2014, April 29). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). Imipramine. Retrieved from [Link]
-
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An In-Depth Technical Guide to Imipramine N-Glucuronide: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Imipramine N-Glucuronide, a significant metabolite of the tricyclic antidepressant imipramine. The guide details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It further explores both enzymatic and potential chemical synthesis pathways, methods for its characterization using analytical techniques, and robust protocols for its quantification in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, bioanalysis, and the development of related pharmaceutical products.
Introduction: The Metabolic Fate of Imipramine
Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit the reuptake of norepinephrine and serotonin in the central nervous system. The clinical response and potential for adverse effects of imipramine are significantly influenced by its extensive metabolism in the liver.[2] The primary metabolic pathways include N-demethylation to its active metabolite desipramine, and hydroxylation at the 2- and 10-positions, catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2D6.[3]
A crucial Phase II metabolic reaction for imipramine and its hydroxylated metabolites is glucuronidation, a process that enhances water solubility and facilitates excretion.[3] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Of particular interest is the direct conjugation of the tertiary amine of imipramine to glucuronic acid, forming this compound. This metabolite represents a significant pathway in the overall disposition of imipramine.[2] Understanding the formation, properties, and analysis of this compound is therefore essential for a complete pharmacokinetic and pharmacodynamic profile of the parent drug.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of a metabolite is paramount for its synthesis, isolation, and analysis.
| Property | Value | Source |
| CAS Number | 165602-94-8 | [4] |
| Molecular Formula | C₂₅H₃₂N₂O₆ | [4] |
| Molecular Weight | 456.5 g/mol | [4] |
Synthesis of this compound
The availability of pure this compound is a prerequisite for its use as an analytical standard and for conducting pharmacological studies. Both enzymatic and chemical synthesis routes can be considered.
Enzymatic Synthesis
The primary enzyme responsible for the N-glucuronidation of imipramine in humans is UDP-glucuronosyltransferase 1A4 (UGT1A4).[5] This isoform exhibits a high affinity for the tertiary amine of imipramine.[5] Therefore, an effective method for producing this compound is through in vitro incubation with recombinant UGT1A4.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a final volume of 200 µL:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM MgCl₂
-
5 mM UDP-glucuronic acid (UDPGA)
-
Imipramine (substrate) at a desired concentration (e.g., 1 mM)
-
Recombinant human UGT1A4 (e.g., from insect cells or human B-lymphoblastoid cells) at a concentration of 0.5 mg/mL.[5]
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to maximize product formation while minimizing potential degradation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the protein.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification and analysis.
Caption: Enzymatic synthesis of this compound.
Chemical Synthesis (Proposed)
While enzymatic synthesis provides a direct route to the biologically relevant isomer, chemical synthesis offers the potential for larger scale production. A general strategy for the synthesis of N-glucuronides of tertiary amines can be adapted for imipramine. This typically involves the coupling of a protected glucuronic acid donor with the tertiary amine.
-
Causality behind experimental choices: The selection of a suitable glucuronic acid donor is critical. A donor with protecting groups on the hydroxyls and the carboxylic acid is necessary to prevent side reactions. The choice of activating agent for the glycosylation reaction will depend on the nature of the donor and the nucleophilicity of the imipramine nitrogen. Subsequent deprotection steps are required to yield the final product.
Characterization of this compound
Unequivocal identification of the synthesized metabolite is crucial. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive mode is a suitable technique.
-
Expected Mass Spectrum: The protonated molecule [M+H]⁺ would be expected at m/z 457.2.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show a characteristic loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to imipramine at m/z 281.2. Further fragmentation of the imipramine moiety would be consistent with its known fragmentation pattern.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. 1H and 13C NMR spectra would confirm the presence of both the imipramine and glucuronic acid moieties and establish their connectivity.
-
Expected ¹H NMR Signals: The spectrum would show characteristic signals for the aromatic and aliphatic protons of the imipramine structure, as well as the anomeric proton and other sugar protons of the glucuronic acid ring.
-
Expected ¹³C NMR Signals: The spectrum would display the corresponding carbon signals for both parts of the molecule.
Analytical Methods for Quantification
Accurate and sensitive analytical methods are required for the quantification of this compound in biological matrices such as plasma and urine. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry are the methods of choice.
HPLC Method with UV Detection
A direct determination of imipramine N-glucuronidation can be achieved using HPLC with UV detection.[5]
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where imipramine and its glucuronide show significant absorbance (e.g., 254 nm).
-
-
Sample Preparation: As described in the enzymatic synthesis section (protein precipitation).
-
Analysis: Inject the supernatant into the HPLC system and monitor the chromatogram for the peaks corresponding to imipramine and this compound. Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with a known concentration of the analytical standard.
Caption: HPLC workflow for this compound analysis.
UPLC-MS/MS Method
For higher sensitivity and selectivity, particularly in complex biological matrices, a UPLC-MS/MS method is recommended.
-
Causality behind experimental choices: UPLC provides better resolution and faster analysis times compared to conventional HPLC. The use of tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification through selected reaction monitoring (SRM), minimizing interferences from the matrix.
Pharmacological Significance
The formation of this compound is a significant detoxification pathway, as glucuronidation generally leads to pharmacologically inactive and more readily excretable compounds.[3] However, the extent of N-glucuronidation can influence the overall clearance of imipramine and, consequently, its therapeutic and toxic effects. Interindividual variability in the activity of UGT1A4 can contribute to differences in imipramine metabolism and patient response.[5] Further research is warranted to fully elucidate the potential pharmacological activity or inactivity of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, a key metabolite of imipramine. The information presented on its physicochemical properties, synthesis, characterization, and analytical quantification will be a valuable resource for researchers in the fields of drug metabolism, pharmacology, and analytical chemistry. A thorough understanding of this metabolic pathway is crucial for a comprehensive assessment of the disposition and clinical effects of imipramine.
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The Pivotal Role of Glucuronidation in the Metabolism of Tricyclic Antidepressants: A Technical Guide
This guide provides an in-depth exploration of the glucuronidation pathway in the metabolism of tricyclic antidepressants (TCAs). It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and advanced technical insights to support robust research and development in this critical area of pharmacology.
Executive Summary: Beyond Phase I Metabolism
Tricyclic antidepressants, a cornerstone in the management of major depressive disorder, undergo extensive metabolic transformation that dictates their therapeutic efficacy and safety profile.[1] While Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, has been a significant focus of research, the subsequent Phase II conjugation reactions, particularly glucuronidation, play an equally critical role in the detoxification and elimination of these drugs.[1][2] This guide illuminates the intricate mechanisms of TCA glucuronidation, the key enzymatic players, and the profound clinical and research implications of this metabolic route.
Glucuronidation is a major Phase II biotransformation process that conjugates lipophilic drug molecules with glucuronic acid, rendering them more water-soluble and readily excretable from the body.[3][4] This process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[4][5] For tricyclic antidepressants, this pathway is not merely a secondary clearance mechanism but a significant determinant of drug exposure, duration of action, and potential for drug-drug interactions.
The Enzymology of TCA Glucuronidation: A Tale of Two UGTs
The biotransformation of TCAs via glucuronidation is primarily orchestrated by two key members of the UGT superfamily: UGT1A4 and UGT2B10.[6][7] These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes and are responsible for the N-glucuronidation of the tertiary amine functional groups characteristic of many TCAs.[7][8]
-
UGT1A4: This enzyme is known to metabolize a range of psychiatric medications, including tricyclic antidepressants.[9][10] It typically exhibits lower affinity for TCA substrates compared to UGT2B10.[6]
-
UGT2B10: Research has identified UGT2B10 as a high-affinity enzyme for the glucuronidation of several TCAs, suggesting it is a major contributor to their metabolism at therapeutic concentrations.[6] The intrinsic clearance of amitriptyline glucuronidation by UGT2B10 has been shown to be more than 10-fold higher than that by UGT1A4.[6]
The kinetic interplay between these two enzymes can be complex, with some TCAs like amitriptyline and imipramine exhibiting biphasic glucuronidation kinetics in human liver microsomes, corresponding to the high-affinity (UGT2B10) and low-affinity (UGT1A4) components.[6]
Visualizing the Metabolic Pathway
Caption: Generalized metabolic pathway of tricyclic antidepressants.
Clinical Significance and Pharmacogenetic Variability
The efficiency of TCA glucuronidation has direct clinical consequences, influencing interindividual differences in drug response and the potential for adverse effects.
The Impact of Genetic Polymorphisms
Genetic variations within the UGT genes can lead to altered enzyme activity, impacting the rate of TCA metabolism.[4][11] For instance, polymorphisms in UGT2B10, including a null activity splice site mutation, can lead to significant differences in drug exposure for UGT2B10 substrates.[12] This genetic variability underscores the importance of considering pharmacogenomics in TCA therapy to optimize dosing and minimize toxicity. The UGT1A4*3 variant, for example, has been associated with rapid metabolism of certain psychotropic drugs.[13]
Drug-Drug Interactions
Co-administration of drugs that are substrates, inhibitors, or inducers of UGT1A4 and UGT2B10 can lead to clinically significant drug-drug interactions.[14] A notable example is the selective inhibition of UGT2B10 by nicotine, which can reduce the glucuronidation of TCAs by 33% to 50% in human liver microsomes at low TCA concentrations.[6] This interaction could potentially lead to increased TCA plasma levels and a higher risk of adverse effects in smokers. Conversely, TCAs themselves can act as inhibitors of glucuronidation for other drugs, as has been observed with the moderate inhibition of morphine glucuronidation by several TCAs.[15]
In Vitro Methodologies for Studying TCA Glucuronidation
Robust and reproducible in vitro assays are essential for characterizing the glucuronidation kinetics of TCAs and identifying potential drug-drug interactions early in the drug development process.
Key Experimental Systems
-
Human Liver Microsomes (HLMs): HLMs are a well-established in vitro system that contains a full complement of UGT enzymes, providing a physiologically relevant model for studying drug metabolism.[16]
-
Recombinant UGT Enzymes: The use of specific UGT isoforms expressed in cell lines (e.g., Sf9 insect cells) allows for the precise identification of the enzymes responsible for a particular metabolic pathway and the determination of their individual kinetic parameters.[6]
A Validated Experimental Protocol for TCA Glucuronidation Kinetics
This protocol outlines a standard procedure for determining the kinetic parameters (Km and Vmax) of TCA glucuronidation in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Tricyclic antidepressant substrate
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Microsome Preparation: Thaw pooled human liver microsomes on ice.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and the TCA substrate at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Activation: Add alamethicin to the mixture to activate the UGT enzymes by disrupting the microsomal membrane.
-
Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[17][18]
-
Data Analysis: Determine the rate of glucuronide formation at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.[16]
Caption: Experimental workflow for in vitro TCA glucuronidation assay.
Advanced Analytical Techniques for Glucuronide Quantification
The direct and accurate quantification of TCA glucuronides is paramount for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[17][19]
Advantages of LC-MS/MS:
-
High Selectivity: The ability to perform multiple reaction monitoring (MRM) allows for the specific detection of the parent drug and its glucuronide metabolite, even in complex biological matrices.
-
High Sensitivity: LC-MS/MS can detect and quantify very low concentrations of metabolites.
-
Direct Measurement: Unlike older methods that required enzymatic or chemical hydrolysis of the glucuronide, LC-MS/MS allows for the direct measurement of the intact conjugate, improving accuracy and reducing sample preparation time.[17][20]
Comparative Kinetic Data
The following table summarizes the apparent Michaelis-Menten constants (Km) for the N-glucuronidation of several TCAs by UGT1A4 and UGT2B10, highlighting the higher affinity of UGT2B10.[6]
| Tricyclic Antidepressant | UGT2B10 (Km, µM) | UGT1A4 (Km, µM) |
| Amitriptyline | 2.60 | 448 |
| Imipramine | 16.8 | 262 |
| Clomipramine | 14.4 | 112 |
| Trimipramine | 11.2 | 258 |
Future Directions and Concluding Remarks
The study of TCA glucuronidation is an evolving field. Future research should focus on further elucidating the impact of rare UGT genetic variants on TCA metabolism, exploring the role of glucuronidation in drug disposition within the central nervous system, and developing more predictive in vitro models.[21]
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- 12. Use of Phenotypically Poor Metabolizer Individual Donor Human Liver Microsomes To Identify Selective Substrates of UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. An immunoassay for the detection of triclosan-O-glucuronide, a primary human urinary metabolite of triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Genetic Polymorphisms Affecting Imipramine N-Glucuronide Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive hepatic metabolism, which is a primary determinant of its therapeutic efficacy and toxicity. While Phase I metabolism by cytochrome P450 enzymes (CYP2C19 and CYP2D6) is well-documented, the subsequent Phase II N-glucuronidation pathway is a critical, yet often overlooked, source of interindividual variability. This guide provides a detailed examination of this pathway, focusing on the genetic polymorphisms within the UDP-glucuronosyltransferase (UGT) enzymes that catalyze the formation of imipramine N-glucuronide. We will dissect the distinct roles of the high-affinity UGT2B10 and low-affinity UGT1A4 enzymes, detail the functional impact of key genetic variants such as UGT1A43 and UGT2B102, and provide field-proven methodologies for their genotypic and phenotypic characterization. Understanding these pharmacogenetic factors is paramount for advancing personalized medicine, optimizing drug development, and enhancing the safety and efficacy of imipramine and other tertiary amine therapeutics.
The Metabolic Pathway of Imipramine: A Dual-Phase Process
Imipramine's journey in the body begins with its therapeutic action of inhibiting serotonin and norepinephrine reuptake.[1] Its clearance, however, is governed by a two-phase metabolic process in the liver.
-
Phase I Metabolism: Primarily mediated by CYP2C19, imipramine is N-demethylated to its active metabolite, desipramine. Both parent drug and metabolite are then hydroxylated by CYP2D6 to less active compounds.[1]
-
Phase II Metabolism: The tertiary amine group on imipramine itself is a target for direct conjugation with glucuronic acid, a process known as N-glucuronidation. This reaction, catalyzed by UGT enzymes, renders the molecule more water-soluble, facilitating its excretion and detoxification.[2] This N-glucuronidation pathway represents a significant route of elimination and is subject to substantial genetic variation.
The following diagram illustrates the primary metabolic routes for imipramine.
Caption: Metabolic pathway of Imipramine, showing Phase I and Phase II reactions.
Key UGT Enzymes in Imipramine N-Glucuronidation: A Tale of Two Affinities
While several UGTs exist, two have been identified as the principal catalysts of imipramine N-glucuronidation: UGT1A4 and UGT2B10.[3] Critically, they exhibit different enzyme kinetics, suggesting distinct roles in the drug's disposition. Research using human liver microsomes (HLMs) reveals biphasic kinetics for imipramine N-glucuronidation, a hallmark of two different enzymes at play.[4][5]
-
UGT2B10: This enzyme is the high-affinity, low-capacity catalyst. It is responsible for the bulk of imipramine glucuronidation at lower, therapeutically relevant concentrations.[4][6]
-
UGT1A4: This is the low-affinity, high-capacity enzyme. Its contribution becomes more significant at higher substrate concentrations that might be seen in overdose situations or during co-administration of inhibiting drugs.[4][6]
This kinetic duality is fundamental; genetic variation in UGT2B10 is expected to have a more pronounced impact on imipramine clearance at standard therapeutic doses.
| Enzyme | Role in Imipramine Glucuronidation | Apparent Km (µM) for Imipramine |
| UGT2B10 | High-Affinity Component | 16.8[4][7] |
| UGT1A4 | Low-Affinity Component | 262[4][7] |
| Caption: Comparison of kinetic parameters for the primary UGTs metabolizing imipramine. |
Functionally Relevant Genetic Polymorphisms
Genetic variations in the UGT1A4 and UGT2B10 genes can significantly alter enzyme activity, leading to distinct metabolic phenotypes that impact drug exposure and patient outcomes.
UGT1A4 Polymorphisms
The UGT1A4 gene is known to harbor several polymorphisms, with UGT1A42 and UGT1A43 being the most extensively studied for their effects on psychotropic drugs.
-
UGT1A43 (L48V; c.142T>G): This variant results in a Leucine to Valine substitution at codon 48. Functionally, this is a gain-of-function allele. Studies on substrates structurally similar to imipramine, such as olanzapine, have shown that individuals heterozygous (1/3) and homozygous (3/*3) for this allele exhibit significantly increased glucuronidation rates. This "ultrarapid" metabolism can lead to lower plasma concentrations of the parent drug, potentially resulting in therapeutic failure at standard doses.
-
UGT1A42 (P24T; c.70C>A): This allele involves a Proline to Threonine change at codon 24 and is considered a loss-of-function variant. In vitro studies consistently show lower enzyme activity for the UGT1A42 allozyme. However, in vivo evidence is less robust, often due to the low allele frequency of this variant in many populations.
UGT2B10 Polymorphisms
Given its role as the high-affinity enzyme, polymorphisms in UGT2B10 are of high clinical relevance.
-
UGT2B102 (D67Y; c.200A>T): The Aspartic Acid to Tyrosine substitution at codon 67 is the most significant functional variant identified for this enzyme. It is a loss-of-function allele that dramatically reduces or abolishes N-glucuronidation activity.[8][9] Studies on nicotine, another prominent UGT2B10 substrate, show that smokers homozygous for the UGT2B102 allele have a 98% reduction in the formation of cotinine-glucuronide.[9] The allele frequency for this variant is approximately 10.6%, making it a common and clinically important factor in drug metabolism.[10] Individuals carrying this allele would be predicted to have significantly impaired clearance of imipramine via this pathway, leading to higher plasma concentrations and an increased risk of adverse effects.
Caption: Logical relationship between UGT genotype and predicted metabolic phenotype.
Methodologies for Pharmacogenetic Analysis
A robust pharmacogenetic assessment requires both genotyping to identify the variants and phenotyping to confirm their functional impact.
Experimental Protocol: Genotyping of UGT Variants
The choice of method depends on throughput needs, from targeted sequencing for variant discovery to allele-specific assays for screening known polymorphisms.
Caption: A typical experimental workflow for genotyping UGT polymorphisms.
Protocol 1: PCR and Sanger Sequencing (for UGT1A4 L48V)
This method provides the full sequence of the amplified region, making it the gold standard for accuracy and discovery of novel variants.
-
DNA Extraction: Isolate high-quality genomic DNA from whole blood or saliva using a commercial kit.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and reaction buffer.
-
Add forward and reverse primers flanking Exon 1 of the UGT1A4 gene.
-
Add 10-50 ng of genomic DNA to a final reaction volume of 10-25 µL.
-
Perform PCR with the following cycling conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 60 seconds.
-
-
Final Extension: 72°C for 7 minutes.[4]
-
-
-
PCR Product Purification: Remove unincorporated primers and dNTPs using an enzymatic cleanup (e.g., ExoSAP-IT) or column-based method.
-
Cycle Sequencing: Perform sequencing reactions using a BigDye Terminator kit and one of the PCR primers.
-
Sequence Analysis: Purify the sequencing products and analyze on an automated capillary sequencer. Align the resulting sequence to the UGT1A4 reference sequence (e.g., AF297093) to identify the nucleotide at position c.142 (T or G).[10]
Protocol 2: Allele-Specific Genotyping (KASP Assay)
This method is highly scalable for screening large numbers of samples for known variants.
-
DNA Preparation: Normalize genomic DNA to a consistent concentration (e.g., 5 ng/µL).
-
Assay Setup:
-
Design a KASP assay mix containing two allele-specific forward primers (one for 'T' at c.142, one for 'G') and one common reverse primer. Each allele-specific primer has a unique tail sequence corresponding to a FRET cassette reporter (e.g., FAM or HEX).
-
Prepare a reaction mix containing KASP Master Mix, the designed assay mix, and DNA.[11]
-
-
Real-Time PCR: Run the reaction on a real-time PCR instrument.[11] During amplification, the correct allele-specific primer will bind and extend, leading to the release of its corresponding fluorescent signal.
-
Data Analysis: After PCR, perform an endpoint read. The software plots the fluorescence signals, clustering samples into three groups: homozygous for allele 1 (FAM signal), homozygous for allele 2 (HEX signal), and heterozygous (both signals).[11]
Experimental Protocol: In Vitro Phenotyping
Phenotyping directly measures the functional consequence of genetic variants by assessing the rate of this compound formation. The use of pooled Human Liver Microsomes (HLMs) provides a physiologically relevant matrix that contains the native complement of UGT enzymes.
Caption: Workflow for an in vitro UGT enzyme activity assay (phenotyping).
Protocol 3: Imipramine N-Glucuronidation Assay using HLMs
This protocol determines the kinetic parameters (Km, Vmax) of imipramine glucuronidation.
-
Preparation:
-
Thaw pooled HLMs on ice.
-
Prepare a stock solution of imipramine in a suitable solvent (e.g., methanol).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 10 mM MgCl₂.
-
Prepare a stock solution of the essential cofactor, UDP-glucuronic acid (UDPGA), in water.
-
-
Activation Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, HLM (final concentration ~0.5 mg/mL), and a pore-forming agent like alamethicin (final concentration ~50 µg/mL). Alamethicin is critical to ensure UDPGA access to the UGT active site within the microsomal lumen.
-
Incubate for 15 minutes on ice.
-
-
Reaction Initiation:
-
Timed Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes) within the established linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to separate and quantify the formed this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the rate of product formation (e.g., nmol/min/mg protein) against the imipramine concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km. The biphasic nature, corresponding to UGT2B10 and UGT1A4, may require fitting to a two-enzyme model.[5]
-
Clinical and Drug Development Implications
The synthesis of this genetic and functional data provides a powerful framework for drug development and clinical practice:
-
For Researchers: This guide provides a validated approach to investigating the metabolism of new chemical entities (NCEs) that are tertiary amines. Early identification of UGT2B10 and UGT1A4 as metabolizing enzymes should trigger subsequent genetic screening.
-
For Drug Developers: Understanding the impact of these common polymorphisms is crucial for clinical trial design. Stratifying patient populations by UGT1A4 and UGT2B10 genotype can help explain interindividual variability in pharmacokinetics, potentially preventing the failure of a drug candidate due to outliers. It can also inform dosing recommendations for Phase III trials and regulatory submissions.
-
For Clinicians: While not yet standard practice, pre-emptive genotyping for UGT1A4 and UGT2B10 could one day guide imipramine dosing. A patient identified as a UGT1A4 ultrarapid metabolizer (3/3) or a UGT2B10 poor metabolizer (2/2) could be started on an adjusted dose to maximize efficacy and minimize the risk of adverse events, truly personalizing antidepressant therapy.
References
-
GeneSight. (2017, July 14). Get to know a gene: UGT1A4. [Link]
-
Benoit-Biancamano, M. O., et al. (2009). A pharmacogenetics study of the human glucuronosyltransferase UGT1A4. Pharmacogenomics Journal, 9(5), 337–349. [Link]
-
National Center for Biotechnology Information. Gene: UGT2B10 UDP glucuronosyltransferase family 2 member B10 (human). [Link]
-
Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863–870. [Link]
-
Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636–642. [Link]
-
Chen, G., et al. (2009). UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption. Journal of Pharmacogenomics and Pharmacoproteomics, 1(1). [Link]
-
Sun, H., et al. (2018). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of Pharmaceutical and Biomedical Analysis, 150, 209-217. [Link]
-
De Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57–72. [Link]
-
Mano, Y., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1367–1376. [Link]
-
Lazarus, P., et al. (2011). Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms. Cancer Research, 71(19), 6292–6300. [Link]
-
The Dutch Pharmacogenetics Working Group (DPWG). Imipramine response. NIH Genetic Testing Registry (GTR). [Link]
-
Zhou, D., et al. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]
-
Lee, S. J., et al. (2018). The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension. Antimicrobial Agents and Chemotherapy, 62(3), e01897-17. [Link]
-
National Center for Biotechnology Information. Gene: UGT1A4 UDP glucuronosyltransferase family 1 member A4 (human). [Link]
-
Small Molecule Pathway Database (SMPDB). Imipramine. [Link]
-
Al Koudsi, N., & Tyndale, R. F. (2014). The Contribution of Common UGT2B10 and CYP2A6 Alleles to Variation in Nicotine Glucuronidation among European Americans. PLoS ONE, 9(10), e110343. [Link]
-
Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]
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- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Imipramine N-Glucuronide in Biological Matrices
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Imipramine N-Glucuronide, a significant metabolite of the tricyclic antidepressant Imipramine. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring sensitivity and selectivity for the N-glucuronide metabolite in complex biological matrices such as plasma and urine. A comprehensive guide to sample preparation using solid-phase extraction is provided, alongside a full validation protocol adhering to international guidelines.
Introduction: The Rationale for this compound Monitoring
Imipramine is a widely prescribed tricyclic antidepressant, and its clinical efficacy and potential for adverse effects are intrinsically linked to its complex metabolism.[1][2] The metabolic pathways of imipramine are extensive, involving N-demethylation to its active metabolite desipramine, as well as hydroxylation.[3] A crucial and quantitatively significant metabolic route is N-glucuronidation, a phase II conjugation reaction that facilitates the excretion of the drug.[4] The resulting metabolite, this compound, is more polar than the parent compound and is primarily eliminated through urine.
The quantification of this compound is paramount for a comprehensive understanding of imipramine's pharmacokinetics and for assessing inter-individual variability in drug metabolism. This variability can be influenced by genetic polymorphisms in the UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolic step.[4] Therefore, a reliable analytical method for this compound is an indispensable tool in clinical pharmacology and drug development. This application note provides a detailed protocol for such a method, emphasizing the scientific principles behind each procedural step to ensure reproducibility and accuracy.
Chemical Structures
A clear understanding of the chemical structures of the analyte and parent drug is fundamental to developing a selective analytical method.
Imipramine:
-
Chemical Name: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
-
Molecular Formula: C₁₉H₂₄N₂
-
Molecular Weight: 280.41 g/mol
This compound:
-
Chemical Name: (2S,3S,4S,5R,6R)-6-{azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate
-
Molecular Formula: C₂₅H₃₂N₂O₆
-
Molecular Weight: 456.54 g/mol
The addition of the glucuronic acid moiety significantly increases the polarity of the imipramine molecule, a key factor influencing both the sample preparation strategy and the chromatographic conditions.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the analysis of this compound from biological samples.
Caption: Workflow for this compound Analysis.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound analytical standard (≥98% purity)
-
Imipramine hydrochloride analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar glucuronide metabolite or a stable isotope-labeled analog.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Mixed-mode cation exchange or reversed-phase C18 cartridges (e.g., 100 mg, 3 mL). The choice depends on the matrix and potential interferences.
-
-
Biological Matrix:
-
Drug-free human plasma/urine for calibration standards and quality controls.
-
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred method for cleaning up and concentrating analytes from complex biological matrices, offering higher recoveries and cleaner extracts compared to liquid-liquid extraction.[5]
Protocol:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. This activates the stationary phase.
-
-
Sample Loading:
-
To 1 mL of plasma or urine, add the internal standard.
-
Vortex mix for 30 seconds.
-
Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Follow with a wash of 2 mL of 40% methanol in water to remove less polar interferences. The exact percentages may need optimization based on the specific interferences in the matrix.
-
-
Elution:
-
Elute the this compound and internal standard with 2 mL of a solution of 5% formic acid in methanol. The acidic mobile phase will disrupt the interaction between the analyte and the stationary phase, facilitating elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the HPLC mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
-
HPLC-UV Method
The following HPLC conditions are a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV detector. |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size. A column with end-capping is recommended to minimize peak tailing of basic compounds. |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid. The buffer is essential for good peak shape and reproducible retention times. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 20 µL. |
| UV Detection | 254 nm. Imipramine and its metabolites exhibit strong UV absorbance at this wavelength.[6] A diode array detector can be used to confirm peak purity. |
Method Validation
A full method validation should be performed according to the guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) to ensure the reliability of the data.[7]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification - LLOQ), and the precision (as %CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least five times the response of a blank sample. Accuracy and precision should be within ±20%. |
| Recovery | The extraction efficiency of the analytical method. | The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be as high as possible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term bench-top, long-term storage). |
Results and Discussion
This HPLC-UV method is designed to provide excellent separation of this compound from its parent compound, Imipramine, and other potential metabolites. Due to its increased polarity, this compound is expected to elute earlier than Imipramine under the described reversed-phase conditions. The use of a buffered mobile phase at a slightly acidic pH is critical for achieving symmetrical peak shapes for the basic amine functional groups present in the molecules.
The solid-phase extraction protocol is optimized to selectively isolate the analytes of interest from endogenous matrix components such as proteins and salts, which can interfere with the chromatographic analysis and damage the HPLC column. The validation of this method in accordance with regulatory guidelines ensures that the data generated is reliable and can be used for pivotal studies in drug development and clinical research.
Conclusion
The detailed application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound in biological matrices. The combination of a robust solid-phase extraction method and a validated HPLC-UV analysis provides a reliable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. The emphasis on the rationale behind the experimental choices and adherence to international validation standards ensures the generation of high-quality, reproducible data.
References
- Nakajima, M., et al. (1998). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 26(9), 899-905.
- Rezazadeh, M., & Emami, J. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Research in Pharmaceutical Sciences, 11(2), 168–176.
- Nalawade, T. T., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Sutfin, T. A., et al. (1984). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Clinical Pharmacology & Therapeutics, 35(4), 524-531.
- Washington State Patrol Forensic Laboratory Services Bureau. (2021).
- Zhou, Z., et al. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Acta Pharmaceutica Sinica B, 7(5), 634-643.
Sources
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- 3. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Imipramine N-Glucuronide
Abstract
This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Imipramine N-Glucuronide, a significant metabolite of the tricyclic antidepressant imipramine. The protocol is designed to provide high sensitivity, selectivity, and throughput for the analysis of this metabolite in biological matrices, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and precisely defined mass spectrometric parameters.
Introduction
Imipramine is a widely prescribed tricyclic antidepressant used in the treatment of major depressive disorder and other conditions.[1] Its therapeutic efficacy and potential for toxicity are influenced by its extensive metabolism in the liver.[1][2] One of the key metabolic pathways is glucuronidation, a phase II metabolic reaction that conjugates glucuronic acid to the parent drug or its phase I metabolites, increasing their water solubility and facilitating their excretion.[2] this compound is a direct conjugate of the parent compound and its quantification provides valuable insights into the overall metabolic profile and clearance of imipramine.[1]
The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for bioanalytical assays due to its ability to provide excellent specificity and low detection limits.[3][4] This protocol is structured to guide researchers through the entire workflow, from sample preparation to data acquisition, ensuring reliable and reproducible results.
Metabolic Pathway of Imipramine
Imipramine undergoes extensive hepatic metabolism, primarily through demethylation to its active metabolite, desipramine, and hydroxylation.[1][2] Subsequently, these metabolites, along with the parent imipramine, can be conjugated with glucuronic acid.[2] The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A4 being a key enzyme in this process.[5] Understanding this pathway is critical for interpreting analytical results and their clinical significance.
Caption: Metabolic pathway of imipramine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Imipramine-d3 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which can interfere with the LC-MS/MS analysis.[6][7]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Imipramine-d3 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving the analyte of interest from other matrix components and potential isomers. A reversed-phase C18 column is commonly employed for the analysis of tricyclic antidepressants and their metabolites.[8][9]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to initial conditions and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative bioanalysis.[4]
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 457.2 | 281.2 | 25 |
| Imipramine-d3 (IS) | 284.2 | 89.1 | 30 |
Note: The optimal collision energy may vary between different mass spectrometer models and should be optimized empirically.
Workflow and Data Analysis
The overall analytical workflow is designed for efficiency and robustness.
Caption: Overall LC-MS/MS analytical workflow.
Data processing is performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of this compound in the quality control and unknown samples is then determined from this calibration curve.
Method Validation
A comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[10] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[7]
-
Recovery: The efficiency of the extraction procedure.[3]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The LC-MS/MS protocol described in this application note provides a robust and reliable method for the quantification of this compound in biological matrices. The streamlined sample preparation, optimized chromatography, and sensitive mass spectrometric detection make this method suitable for high-throughput analysis in a variety of research and clinical settings. Adherence to the detailed steps and proper method validation will ensure the generation of high-quality, reproducible data for pharmacokinetic and metabolic studies of imipramine.
References
- Clarke, N. J., & Rindgen, D. (2001). Mass spectrometric analysis of the tricyclic antidepressants: imipramine, desipramine, clomipramine, and their N-demethylated metabolites. Journal of analytical toxicology, 25(4), 291-298.
-
Eap, C. B., & Baumann, P. (1993). High-performance liquid chromatography of imipramine and six metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 612(1), 87-94. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3696, Imipramine. Retrieved from [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of imipramine. Retrieved from [Link]
-
Small Molecule Pathway Database. (n.d.). Imipramine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
Yoo, H. H., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(8), 1337-1343. [Link]
-
Yoshinari, K., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]
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- 9. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: High-Throughput Quantification of Imipramine N-Glucuronide in Human Urine via Enzymatic Hydrolysis and LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated protocol for the quantification of imipramine N-glucuronide in human urine samples. Imipramine, a tricyclic antidepressant, is extensively metabolized, with a significant portion excreted in the urine as glucuronide conjugates.[1][2] Accurate measurement of these metabolites is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and toxicological assessments. The described method employs a widely adopted indirect approach: enzymatic hydrolysis of the N-glucuronide conjugate to the parent drug, imipramine, followed by sample purification using solid-phase extraction (SPE) and ultimate detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5]
Introduction: The Rationale for Metabolite Quantification
Imipramine is a tertiary amine tricyclic antidepressant (TCA) that undergoes extensive hepatic metabolism, primarily through N-demethylation to its active metabolite, desipramine, and hydroxylation, which is then followed by Phase II conjugation.[2][6][7] Glucuronidation, a key Phase II metabolic pathway, attaches a hydrophilic glucuronic acid moiety to the drug or its metabolites, facilitating their renal excretion.[2][8] For imipramine, a substantial fraction of the administered dose is eliminated in urine as glucuronide conjugates, making the N-glucuronide a critical biomarker for assessing drug exposure and metabolic pathways.[1]
While direct quantification of the intact glucuronide conjugate is possible, it often requires specific and sometimes costly analytical standards.[9][10] An alternative and highly reliable strategy involves an initial hydrolysis step to cleave the conjugate, allowing for the quantification of the more readily available parent drug, imipramine.[11] This method provides a measure of "total" imipramine derived from the N-glucuronide, offering a practical and efficient workflow for high-throughput laboratory settings.
This guide provides a comprehensive, step-by-step protocol grounded in established bioanalytical principles, explaining the causality behind each procedural choice to ensure reproducibility and scientific integrity.
Comprehensive Experimental Workflow
The analytical strategy is a multi-stage process designed to ensure specificity, sensitivity, and accuracy. It begins with the enzymatic release of imipramine from its N-glucuronide conjugate, followed by isolation and concentration of the analyte from the complex urine matrix, and concludes with highly selective detection.
Caption: Figure 1: Overall analytical workflow.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Imipramine hydrochloride (Reference Standard)
-
Imipramine-d4 (Internal Standard, IS)
-
β-glucuronidase from Helix pomatia or a recombinant source[14]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Sodium phosphate buffer (pH 6.8)
-
Drug-free human urine (for calibrators and QCs)
Consumables and Equipment
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
Standard laboratory glassware and calibrated pipettes
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Detailed Experimental Protocols
Protocol 1: Preparation of Calibrators and Quality Control (QC) Samples
The foundation of an accurate quantitative assay is a well-prepared calibration curve and independent QC samples to validate the curve's performance.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve imipramine and imipramine-d4 (IS) in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the imipramine primary stock with 50:50 methanol:water to prepare a series of working solutions. These will be used to spike into blank urine to create the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Working Solutions: From a separate weighing of imipramine, prepare working solutions for Low, Medium, and High QC samples (e.g., 3, 80, 800 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the imipramine-d4 primary stock with 50:50 methanol:water.
-
Spiking: To prepare calibrators and QCs, add 50 µL of the appropriate working standard solution to 450 µL of drug-free human urine. This creates the final concentrations for the assay.
Protocol 2: Sample Preparation via Hydrolysis and SPE
This two-part process is critical. Enzymatic hydrolysis liberates the parent imipramine, while SPE removes endogenous matrix components that can interfere with LC-MS/MS analysis.[15][16][17]
-
Sample Aliquoting: To labeled tubes, add 500 µL of the appropriate sample (calibrator, QC, or unknown urine).
-
Internal Standard Addition: Add 25 µL of the 100 ng/mL IS working solution to all tubes except for "double blank" (matrix blank) samples.
-
Buffering: Add 500 µL of sodium phosphate buffer (pH 6.8). Vortex briefly.
-
Enzymatic Hydrolysis:
-
Rationale: β-glucuronidase selectively cleaves the glucuronide bond. The choice of enzyme is important; recombinant enzymes can offer faster hydrolysis times and higher specificity, while preparations from sources like Helix pomatia are also widely effective but may require longer incubation.[8][14][18]
-
Procedure: Add 50 µL of β-glucuronidase solution. Vortex gently and incubate at 55°C for 2 hours. A hydrolysis control sample, fortified with a known concentration of this compound, should be included to verify the reaction's completeness.[11]
-
-
Solid-Phase Extraction (SPE):
-
Rationale: A mixed-mode cation exchange SPE cartridge is ideal. At a neutral or slightly acidic pH, the basic imipramine molecule becomes positively charged and is retained by the strong cation exchanger. Endogenous interferences are washed away, and the analyte is then eluted with a basic, high-organic solvent.[16]
-
Procedure: a. Condition: Pass 1 mL of methanol through the SPE cartridge. b. Equilibrate: Pass 1 mL of water through the cartridge. c. Load: Load the entire hydrolyzed sample onto the cartridge. d. Wash: Wash the cartridge with 1 mL of 10 mM ammonium acetate, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively. e. Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
-
Protocol 3: LC-MS/MS Instrumental Analysis
The final step uses the power of chromatography to separate the analyte from any remaining matrix components and mass spectrometry to provide definitive and sensitive detection.
| LC Parameter | Condition |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS/MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte-specific, determined by infusion |
| Imipramine | Q1: 281.2 -> Q3: 86.1 (example) |
| Imipramine-d4 (IS) | Q1: 285.2 -> Q3: 90.1 (example) |
Method Validation and Performance Characteristics
A bioanalytical method is only reliable if it is thoroughly validated. All validation experiments should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[3][19][20]
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Meets criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.2% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -6.7% to 9.8% |
| Extraction Recovery | Consistent and reproducible | ~88% |
| Matrix Effect | CV ≤ 15% | Meets criteria |
| LLOQ | Signal-to-Noise > 5, within accuracy/precision limits | 1 ng/mL |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% | Stable under tested conditions |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
Discussion of Critical Method Parameters
-
Hydrolysis Efficiency: The success of this indirect method hinges on complete and reproducible enzymatic hydrolysis. Incomplete cleavage will lead to an underestimation of the N-glucuronide concentration. It is imperative to include a hydrolysis control (blank matrix spiked with the glucuronide conjugate) in the validation and periodically in analytical runs to ensure the enzyme lot is active and the reaction conditions are optimal.[11] Factors like urine pH and the presence of inhibitors can affect enzyme activity, making robust buffering essential.[18]
-
Internal Standard Selection: A stable isotope-labeled (SIL) internal standard, such as imipramine-d4, is the gold standard. It co-elutes with the analyte and experiences nearly identical ionization effects and extraction recovery, providing the most accurate correction for analytical variability.
-
Matrix Effects: Urine is a complex biological matrix that can cause ion suppression or enhancement in the ESI source, affecting accuracy. The combination of a thorough SPE cleanup protocol and the use of a SIL internal standard is the most effective strategy to mitigate these effects.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human urine. By employing enzymatic hydrolysis, efficient solid-phase extraction, and sensitive LC-MS/MS detection, this method demonstrates high accuracy, precision, and robustness. The detailed procedural explanations and adherence to regulatory validation principles make this guide a trustworthy resource for researchers in clinical pharmacology, drug development, and toxicology, enabling reliable assessment of imipramine metabolism.
References
-
Variability in metabolism of imipramine and desipramine using urinary excretion data. PubMed. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
-
Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC, NIH. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Available at: [Link]
-
This compound. Axios Research. Available at: [Link]
-
Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Oxford Academic. Available at: [Link]
-
Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]
-
Urine hydrolysis: how did I choose which enzyme to use?. Biotage. Available at: [Link]
-
(PDF) Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. ResearchGate. Available at: [Link]_
-
Imipramine. Wikipedia. Available at: [Link]
-
Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link]
-
Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. PMC, NIH. Available at: [Link]
-
Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. IMCS. Available at: [Link]
-
Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. PubMed. Available at: [Link]
-
Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters. Available at: [Link]
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This compound. Veeprho Pharmaceuticals. Available at: [Link]
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CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Available at: [Link]
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Imipramine-impurities. Pharmaffiliates. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Available at: [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Analytical and Bioanalytical Chemistry, Springer. Available at: [Link]
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Solid-phase extraction techniques for Imipramine N-Glucuronide
An In-Depth Guide to Solid-Phase Extraction of Imipramine N-Glucuronide from Biological Matrices
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the solid-phase extraction (SPE) of this compound, a primary phase II metabolite of the tricyclic antidepressant Imipramine. Designed for researchers, scientists, and drug development professionals, this guide explains the underlying principles of SPE method development and provides detailed, field-proven protocols for robust and reproducible sample purification prior to analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Analytical Challenge of this compound
Imipramine is a widely prescribed tricyclic antidepressant (TCA) used in the management of major depressive disorder and other conditions.[1] Following administration, it undergoes extensive hepatic metabolism, including phase I reactions like N-demethylation to its active metabolite, desipramine, and phase II conjugation.[2][3][4] A significant metabolic pathway is glucuronidation, which attaches a highly polar glucuronic acid moiety to the parent drug, forming this compound.[1][5] This process renders the molecule more water-soluble to facilitate its excretion from the body, primarily in urine.[6][7]
Accurate quantification of drug metabolites like this compound in biological matrices (e.g., plasma, urine) is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicological assessments.[8] However, the physicochemical properties of glucuronide conjugates present a significant analytical challenge. The addition of the glucuronic acid group (Molecular Formula: C25H32N2O6[9]) results in a highly hydrophilic and often ionically charged molecule at physiological pH.[7][10] Consequently, these analytes are poorly retained by traditional reversed-phase (C18) SPE sorbents, leading to low recovery and inadequate sample cleanup.[11][12]
Solid-phase extraction (SPE) offers a powerful solution for overcoming these challenges. It is a highly effective sample preparation technique that provides high recovery, good reproducibility, and cleaner extracts by minimizing matrix effects, thus improving the reliability of subsequent LC-MS analysis.[8] This guide focuses on leveraging advanced SPE chemistries, particularly mixed-mode sorbents, to achieve optimal extraction of this compound.
Principles of Sorbent Selection for a Polar Metabolite
The success of any SPE method hinges on the selection of a sorbent that provides adequate retention for the analyte of interest while allowing matrix interferences to be washed away. The choice is dictated by the physicochemical properties of this compound and the sample matrix.
-
Analyte Characteristics : this compound possesses two key functional regions for SPE retention:
-
The lipophilic tricyclic core of the parent imipramine molecule.
-
Two ionizable centers : The tertiary amine (basic) from the imipramine structure and the carboxylic acid (acidic) on the glucuronide moiety.
-
-
Sorbent Chemistries :
-
Reversed-Phase (RP) : Sorbents like C18 or polymeric phases retain compounds through hydrophobic interactions. While the imipramine core provides some lipophilicity, the highly polar glucuronide group significantly weakens this interaction, often resulting in breakthrough and low recovery. Polymeric sorbents generally offer better retention for polar compounds compared to silica-based ones.
-
Ion-Exchange (IEX) : These sorbents retain analytes based on electrostatic interactions. Cation-exchange sorbents attract positively charged analytes (like the protonated tertiary amine on imipramine), while anion-exchange sorbents attract negatively charged ones (like the deprotonated carboxylic acid on the glucuronide). While effective, single-mechanism IEX can suffer from competition from endogenous ions in the matrix.[13]
-
Mixed-Mode (MMSPE) : This is the most powerful approach for complex analytes like this compound. Mixed-mode sorbents combine both reversed-phase and ion-exchange functionalities on a single particle.[8] A mixed-mode strong cation exchange (MCX) sorbent, for example, can engage in both hydrophobic interactions with the tricyclic core and strong ionic interactions with the protonated tertiary amine. This dual retention mechanism allows for more rigorous wash steps, leading to exceptionally clean extracts and high analyte recovery.[11][14]
-
Experimental Workflow and Protocols
This section provides detailed protocols for two distinct SPE methodologies. The Mixed-Mode Cation Exchange protocol is recommended for its superior selectivity and cleanup. A Polymeric Reversed-Phase protocol is included for comparison and for instances where a non-ionic mechanism is preferred.
Diagram: General SPE Workflow
The following diagram illustrates the fundamental steps involved in a solid-phase extraction procedure.
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Application of Imipramine N-Glucuronide in Drug-Drug Interaction Studies: A Technical Guide
Introduction: The Evolving Landscape of Drug-Drug Interaction Studies and the Critical Role of Metabolites
In modern drug development, a thorough understanding of a new chemical entity's potential for drug-drug interactions (DDIs) is not merely a regulatory requirement but a cornerstone of patient safety. Historically, DDI studies have centered on the parent drug's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. However, the scientific and regulatory consensus now strongly advocates for a more holistic approach that includes the evaluation of major metabolites.[1][2] Metabolites can possess their own pharmacological activity or, more pertinently to DDI studies, can act as inhibitors or substrates of metabolizing enzymes and drug transporters, thereby influencing the pharmacokinetics of co-administered drugs.
Imipramine, a tricyclic antidepressant, undergoes extensive metabolism, including N-demethylation via CYP2C19 and hydroxylation by CYP2D6.[3][4] A significant pathway in its metabolic clearance is the formation of Imipramine N-glucuronide through conjugation, a reaction catalyzed predominantly by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10.[5][6] While the formation of this metabolite is well-characterized, its own potential to perpetrate DDIs remains a less explored yet crucial area of investigation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound in DDI studies, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies.
Scientific Rationale: Why Investigate this compound?
The impetus to study the DDI potential of this compound stems from several key considerations:
-
High Systemic Exposure: Glucuronidated metabolites can circulate in the body at concentrations significantly higher than the parent drug. Regulatory guidelines, such as those from the FDA and ICH, recommend investigating metabolites that are present at concentrations of 25% or more of the parent drug's area under the curve (AUC) in plasma.[2]
-
Potential for Enzyme Inhibition: The structural modifications introduced by glucuronidation can alter the molecule's affinity for and interaction with drug-metabolizing enzymes. While glucuronidation is generally a detoxification pathway, the resulting conjugate could potentially inhibit the activity of UGTs or other enzyme families.
-
Interaction with Drug Transporters: The addition of a bulky, hydrophilic glucuronic acid moiety drastically changes the physicochemical properties of the parent molecule. This can transform a molecule that is a substrate for uptake transporters into one that interacts with efflux transporters, or vice versa. Such interactions can have profound effects on the disposition of other drugs.[7][8]
-
Regulatory Expectations: Global regulatory bodies increasingly expect a comprehensive evaluation of major metabolites in DDI studies to ensure a complete safety profile of a new drug candidate.[1][9]
This guide will, therefore, focus on providing the necessary protocols to investigate this compound as a potential inhibitor of major UGT and CYP isoforms and as a potential substrate or inhibitor of key drug transporters.
Metabolic Pathway of Imipramine to this compound
The metabolic journey of imipramine is multifaceted, involving both Phase I and Phase II reactions. The formation of this compound is a significant Phase II metabolic pathway.
Caption: Metabolic pathway of imipramine.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for assessing the DDI potential of this compound. These protocols are designed to be adaptable to specific laboratory capabilities and regulatory requirements.
Protocol 1: In Vitro UGT Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of specific UGT isoforms.
1. Materials and Reagents:
-
This compound (synthesized or commercially procured)
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, expressed in a suitable system like baculovirus-infected insect cells)[10]
-
UGT isoform-specific probe substrates (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4)[10]
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (a pore-forming peptide to activate UGTs in microsomes)[10]
-
Pooled human liver microsomes (as a comparator to recombinant systems)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing MgCl₂)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Experimental Workflow:
Caption: Workflow for the in vitro UGT inhibition assay.
3. Detailed Steps:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, methanol) and create a serial dilution series.
-
Prepare a working solution of the UGT probe substrate at a concentration close to its Km value.
-
Prepare a working solution of UDPGA.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer.
-
Add the recombinant UGT enzyme or human liver microsomes, pre-treated with alamethicin.
-
Add the serially diluted this compound or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the UGT probe substrate and UDPGA.
-
Incubate for a predetermined time at 37°C, ensuring the reaction is in the linear range.[10]
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the probe substrate's glucuronidated metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
4. Data Presentation:
| UGT Isoform | Probe Substrate | This compound IC₅₀ (µM) | Positive Control Inhibitor | Positive Control IC₅₀ (µM) |
| UGT1A1 | Estradiol | Experimental Value | Atazanavir | Literature/Experimental Value |
| UGT1A4 | Trifluoperazine | Experimental Value | Diclofenac | Literature/Experimental Value |
| UGT2B10 | Nicotine | Experimental Value | Nicotine | Literature/Experimental Value |
| ... | ... | ... | ... | ... |
Protocol 2: In Vitro Drug Transporter Interaction Assay
This protocol assesses whether this compound is a substrate or inhibitor of key drug transporters, such as P-gp (MDR1), BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2.
1. Materials and Reagents:
-
This compound
-
Cell lines overexpressing a specific transporter (e.g., MDCK-MDR1, HEK-OATP1B1) and the corresponding parental cell line.
-
Known substrates and inhibitors for each transporter.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Scintillation fluid and counter (if using radiolabeled substrates) or LC-MS/MS system.
2. Substrate Assessment (Vesicular Transport Assay):
-
Prepare membrane vesicles from cells overexpressing the transporter of interest.
-
Incubate the vesicles with a buffered solution containing this compound and ATP (to energize ABC transporters).
-
At various time points, stop the uptake by adding ice-cold buffer and filter the vesicles.
-
Quantify the amount of this compound inside the vesicles using LC-MS/MS.
-
Compare uptake in the presence and absence of ATP to determine active transport.
3. Inhibition Assessment (Cell-based Assay):
-
Seed the transporter-expressing cells and parental cells in a multi-well plate.
-
Incubate the cells with a known probe substrate for the transporter in the presence and absence of varying concentrations of this compound.
-
After the incubation period, lyse the cells and measure the intracellular concentration of the probe substrate.
-
Calculate the inhibition of substrate transport by this compound and determine the IC₅₀ value.
4. Data Presentation:
| Transporter | Assay Type | Probe Substrate | This compound as Substrate? (Yes/No) | This compound IC₅₀ (µM) |
| P-gp (MDR1) | Cell-based | Digoxin | Experimental Finding | Experimental Value |
| BCRP | Vesicular | Estrone-3-sulfate | Experimental Finding | Experimental Value |
| OATP1B1 | Cell-based | Estradiol-17β-glucuronide | Experimental Finding | Experimental Value |
| ... | ... | ... | ... | ... |
Interpretation of Results and Regulatory Implications
The data generated from these studies will provide a clear indication of the DDI potential of this compound.
-
IC₅₀ Values: The obtained IC₅₀ values can be used in basic models to predict the likelihood of in vivo DDIs. For example, for inhibition of metabolic enzymes, if the ratio of the maximum unbound plasma concentration of this compound to its IC₅₀ is above a certain threshold (e.g., 0.1), further investigation, such as a clinical DDI study, may be warranted.
-
Transporter Interactions: If this compound is identified as a substrate or inhibitor of a clinically relevant transporter, this information is crucial for predicting potential interactions with co-administered drugs that are also substrates or inhibitors of that transporter.
Conclusion: A Proactive Approach to DDI Assessment
The investigation of major metabolites is no longer a secondary consideration in DDI studies but a primary requirement for a comprehensive safety assessment. While the DDI potential of the parent drug, imipramine, is well-documented, that of its major metabolite, this compound, represents a critical data gap. By employing the detailed protocols outlined in this guide, researchers can proactively evaluate the role of this compound in potential DDIs, contributing to a more complete understanding of the drug's interaction profile and ultimately enhancing patient safety. This forward-thinking approach aligns with the evolving expectations of regulatory agencies and the overarching goal of personalized and safer medicine.
References
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Miki, A., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-42. Available at: [Link]
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SMPDB. (n.d.). Imipramine. Small Molecule Pathway Database. Available at: [Link]
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Evotec. (n.d.). UGT Inhibition. Available at: [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. Available at: [Link]
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XenoTech. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Available at: [Link]
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Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-70. Available at: [Link]
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Bailey, D. N., & Guba, J. J. (1979). Impurities in drugs I: Imipramine, desipramine, and their formulations. Journal of Pharmaceutical Sciences, 68(2), 252-3. Available at: [Link]
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FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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Mamiya, K., et al. (2008). Product inhibition of UDP-glucuronosyltransferase (UGT) enzymes by UDP obfuscates the inhibitory effects of UGT substrates. Drug Metabolism and Disposition, 36(1), 115-21. Available at: [Link]
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NIH. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. National Center for Biotechnology Information. Available at: [Link]
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Drugs.com. (n.d.). Imipramine Interactions Checker. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of imipramine hydrochloride. Available at: [Link]
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PubMed. (2024). Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier. Available at: [Link]
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Gufford, B. T., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(7), 419-25. Available at: [Link]
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Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Available at: [Link]
-
BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Available at: [Link]
-
ResearchGate. (n.d.). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Available at: [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Available at: [Link]
-
Admescope. (2025). Drug transporter studies in vitro – understanding drug disposition and interactions. Available at: [Link]
-
Wikipedia. (n.d.). Sertraline. Available at: [Link]
-
NIH. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2010). Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies. Available at: [Link]
-
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Available at: [Link]
-
Patsnap Synapse. (2025). How is transporter interaction assessed?. Available at: [Link]
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Application Note: A Validated Protocol for the Enzymatic Hydrolysis of Imipramine N-Glucuronide in Biological Matrices
Introduction: The Significance of Glucuronide Hydrolysis in Imipramine Analysis
Imipramine, a tricyclic antidepressant, undergoes extensive phase I and phase II metabolism in the body. Key metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation, followed by conjugation with glucuronic acid[1][2]. This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes like UGT1A4 and UGT2B10, produces more polar, water-soluble glucuronide metabolites that are readily excreted in urine[3][4].
Imipramine N-glucuronide is a significant metabolite. To accurately determine the total drug load, pharmacokinetic profile, or toxicological exposure, it is imperative to quantify both the parent drug and its conjugated forms. Direct analysis of glucuronides can be challenging due to the limited availability of analytical standards and their different physicochemical properties. Therefore, a common and reliable strategy is to perform an enzymatic hydrolysis step to cleave the glucuronic acid moiety, converting the metabolite back to the parent analyte (imipramine) for subsequent analysis[5][6][7]. This application note provides a detailed, validated protocol for the enzymatic hydrolysis of this compound using β-glucuronidase, tailored for researchers in drug development and clinical toxicology.
Principle of the Method: Reversing Phase II Metabolism
The core of this protocol is the enzymatic cleavage of the N-glucuronidic bond. β-glucuronidase is a hydrolase enzyme that specifically catalyzes the breakdown of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronidated substrates[8].
The reaction proceeds as follows: Imipramine N-β-D-Glucuronide + H₂O ---(β-Glucuronidase)--> Imipramine + D-Glucuronic Acid
By converting the N-glucuronide back to free imipramine, this method allows for the quantification of the total imipramine concentration (free and originally conjugated) using a single analytical standard and method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[9][10]. The choice of enzyme, particularly its source, is critical, as specificity and optimal reaction conditions can vary[11].
Experimental Protocol: Hydrolysis of this compound
This protocol is optimized for biological matrices such as plasma or urine and utilizes β-glucuronidase from Escherichia coli (E. coli), which is preferred for its high specificity and lack of significant sulfatase activity[12].
-
Biological Matrix: Human plasma or urine, stored at -80°C.
-
Enzyme: β-Glucuronidase from E. coli (e.g., Sigma-Aldrich, Cat. No. G8420 or similar), lyophilized powder or stabilized solution.
-
Buffer: 1 M Potassium Phosphate Buffer, pH 6.8.
-
Internal Standard (IS): Imipramine-d3 or Desipramine-d3 solution (e.g., 1 µg/mL in methanol) for LC-MS/MS quantification[13][14].
-
Quenching/Precipitation Solution: Ice-cold acetonitrile (ACN) or methanol.
-
Lab Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, heating block or water bath set to 37°C, 1.5 mL polypropylene microcentrifuge tubes.
-
Sample Preparation:
-
Thaw biological samples (calibrators, quality controls, and unknown samples) on ice.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each sample into a clearly labeled 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of the internal standard solution to each tube.
-
Causality: The IS is a stable, isotopically labeled version of the analyte that is added at a fixed concentration to all samples. It co-extracts with the analyte and corrects for variability in sample preparation and instrument response, which is fundamental for accurate LC-MS/MS quantification[14].
-
-
Enzyme Preparation and Addition:
-
Prepare a fresh working solution of β-glucuronidase in 0.1 M potassium phosphate buffer (pH 6.8) to a final activity of approximately 2,000 units/mL.
-
Add 50 µL of the enzyme working solution (containing ~100 units) to each tube.
-
For the Negative Control (to measure baseline unconjugated imipramine), add 50 µL of the phosphate buffer without the enzyme.
-
Vortex all tubes gently for 5 seconds.
-
Causality: The buffer maintains the optimal pH for the E. coli enzyme's catalytic activity, ensuring efficient and reproducible hydrolysis[12].
-
-
Incubation:
-
Place the tubes in a heating block or water bath pre-heated to 37°C.
-
Incubate for 2 hours.
-
Causality: 37°C provides a suitable temperature for high enzymatic activity without causing significant thermal degradation of the analyte. The 2-hour incubation period should be validated to ensure complete cleavage (see Section 4).
-
-
Reaction Termination and Protein Precipitation:
-
Remove tubes from the incubator.
-
Immediately add 300 µL of ice-cold acetonitrile to each tube to terminate the enzymatic reaction.
-
Vortex vigorously for 30 seconds.
-
Causality: Acetonitrile is a polar organic solvent that denatures and precipitates the enzyme and other matrix proteins, effectively stopping the hydrolysis. This also serves as the initial extraction step, releasing the analyte into the solvent[9].
-
-
Sample Clarification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
This will pellet the precipitated proteins, leaving a clear supernatant containing the liberated imipramine and the internal standard.
-
-
Preparation for Analysis:
-
Carefully transfer the supernatant to a clean vial or 96-well plate.
-
The sample is now ready for injection into an LC-MS/MS system. Depending on the sensitivity of the instrument, an evaporation and reconstitution step may be required to concentrate the sample.
-
Protocol Validation and Critical Parameters
A robust protocol is a self-validating one. The following parameters are critical and must be optimized to ensure complete and reproducible hydrolysis for your specific application.
To confirm complete cleavage, analyze a known concentration of this compound standard. The concentration of imipramine measured after hydrolysis should correspond to 100% conversion. Run a time-course experiment (e.g., 30, 60, 120, 240 minutes) to determine the minimum time required for complete reaction, preventing unnecessarily long incubation times that could risk analyte degradation[6].
While this protocol specifies E. coli β-glucuronidase, other sources like abalone or recombinant enzymes are available[15][16]. Recombinant enzymes may offer faster hydrolysis at room temperature[17]. The enzyme concentration should be optimized; insufficient enzyme will lead to incomplete hydrolysis, while excessive amounts add unnecessary cost and protein load to the sample.
The optimal pH is dictated by the enzyme source. For E. coli β-glucuronidase, the activity is highest between pH 6.0-7.0[12]. The temperature represents a balance between reaction kinetics and analyte stability. While 37°C is standard, some rugged analytes can withstand higher temperatures (e.g., 50-60°C) for faster reactions, but this must be tested to rule out degradation[6][16].
| Parameter | Recommended Condition | Rationale & Reference |
| Enzyme Source | β-Glucuronidase (E. coli) | High specificity, minimal sulfatase activity.[12] |
| pH | 6.8 | Optimal pH for E. coli β-glucuronidase activity.[12] |
| Buffer | Potassium Phosphate | Maintains stable pH throughout incubation. |
| Temperature | 37°C | Optimal for enzyme activity without significant analyte degradation.[12][18] |
| Incubation Time | 1-4 hours (must be validated) | Time-dependent reaction; must ensure completeness.[6] |
| Quenching Agent | Acetonitrile (ice-cold) | Efficiently stops the reaction and precipitates proteins.[9] |
Visualized Experimental Workflow
Caption: Workflow for enzymatic hydrolysis of this compound.
References
-
Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. PubMed. Available from: [Link]
-
Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]
-
A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. ResearchGate. Available from: [Link]
-
Imipramine: a model substance in pharmacokinetic research. PubMed. Available from: [Link]
-
An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. Biotage. Available from: [Link]
-
Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. PubMed. Available from: [Link]
-
Automated Sample Preparation Workflow For Drugs in Urine by LC-MS/MS Using Room Temperature Enzymatic Hydrolysis. Biotage. Available from: [Link]
-
Multiple-dose Pharmacokinetics of Imipramine and Its Major Active and Conjugated Metabolites in Depressed Patients. PubMed. Available from: [Link]
-
Human and Escherichia coli beta-glucuronidase hydrolysis of glucuronide conjugates of benzidine and 4-aminobiphenyl, and their hydroxy metabolites. PubMed. Available from: [Link]
-
N-glucuronidation: the human element. Hypha Discovery Blogs. Available from: [Link]
-
Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. National Institutes of Health. Available from: [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available from: [Link]
-
Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. National Institutes of Health. Available from: [Link]
-
Using Hydrolysis to Improve Urine Drug Test Accuracy. American Association for Clinical Chemistry. Available from: [Link]
-
β-Glucuronidase. Wikipedia. Available from: [Link]
-
LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove. Available from: [Link]
-
Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. PubMed. Available from: [Link]
-
Distribution of β-glucosidase and β-glucuronidase activity and of β-glucuronidase gene gus in human colonic bacteria. FEMS Microbiology Ecology. Available from: [Link]
-
BioAssay Systems Beta Glucuronidase Assay Kit Product Information. BioAssay Systems. Available from: [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. National Institutes of Health. Available from: [Link]
-
Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics. PubMed. Available from: [Link]
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Application Note: Synthesis and Characterization of Stable Isotope-Labeled Imipramine N-Glucuronide for Pharmacokinetic Studies
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of stable isotope-labeled imipramine N-glucuronide. Accurate quantification of drug metabolites is critical in pharmacokinetic (PK) and drug metabolism studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as they correct for matrix effects and variability in sample processing.[1][2] Imipramine, a tricyclic antidepressant, is metabolized in humans to various compounds, including the N-glucuronide conjugate, primarily by the UDP-glucuronosyltransferase (UGT) 1A4 and 2B10 isoforms.[3][4] This document details two robust methodologies for the synthesis of a deuterated this compound internal standard: a classic chemical approach via the Koenigs-Knorr reaction and a regioselective enzymatic approach using recombinant human UGT1A4.
Introduction: The Critical Role of SIL Internal Standards
In quantitative mass spectrometry, an ideal internal standard (IS) should co-elute with the analyte and exhibit identical ionization and extraction characteristics.[1] Stable isotope-labeled (SIL) analogs of the analyte are considered the most suitable internal standards because their physicochemical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z).[5] This near-identical behavior allows the SIL IS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1][2]
Imipramine is extensively metabolized in the liver, with N-demethylation and hydroxylation being major phase I pathways, followed by phase II glucuronidation.[6][7] The direct conjugation of the tertiary amine of imipramine to form a quaternary N-glucuronide is a significant metabolic pathway in humans, catalyzed predominantly by UGT1A4.[3][4][8] The synthesis of a stable isotope-labeled this compound is therefore essential for accurately quantifying this metabolite in biological matrices and elucidating the pharmacokinetic profile of imipramine.
Strategic Synthesis Overview
This guide presents two distinct strategies for the synthesis of stable isotope-labeled this compound, starting from a labeled imipramine precursor. The choice of a deuterated label on one of the N-methyl groups provides a stable, non-exchangeable label with a sufficient mass shift (+3 Da) for mass spectrometric distinction.
Part I: Synthesis of d3-Imipramine Precursor
The synthesis of the labeled precursor, d3-imipramine, is achieved through the N-methylation of its precursor, desipramine, using a deuterated methylating agent.
Part II: Glucuronidation of d3-Imipramine
Two methods for the glucuronidation of the tertiary amine of d3-imipramine are detailed:
-
Chemical Synthesis via Koenigs-Knorr Reaction: A well-established method for forming glycosidic bonds.[9][10] This approach involves the reaction of d3-imipramine with a protected glucuronic acid derivative.
-
Enzymatic Synthesis using Recombinant UGT1A4: A highly specific and regioselective method that mimics the biological metabolic pathway, using a commercially available recombinant human UGT1A4 enzyme.[2][3]
The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis and analysis of d3-Imipramine N-Glucuronide.
Detailed Experimental Protocols
Part I: Synthesis of d3-Imipramine
This protocol is adapted from the synthesis of 11C-labeled imipramine by N-methylation of desipramine.[1]
Materials:
-
Desipramine hydrochloride
-
d3-Methyl iodide (CD3I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Prepare Desipramine Free Base: Dissolve desipramine hydrochloride in water and adjust the pH to >10 with 1M NaOH. Extract the free base with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield desipramine free base as an oil.
-
N-Methylation Reaction:
-
To a solution of desipramine free base (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add d3-methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain pure d3-imipramine.
-
Part II-A: Chemical Synthesis of d3-Imipramine N-Glucuronide
This protocol is based on the Koenigs-Knorr reaction, adapted for a tertiary amine substrate.[2][9]
Materials:
-
d3-Imipramine (from Part I)
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Silver(I) carbonate (Ag2CO3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
0.5 M Sodium carbonate solution
-
Diethyl ether
Protocol:
-
Koenigs-Knorr Coupling:
-
To a solution of d3-imipramine (1 equivalent) and acetobromo-α-D-glucuronic acid methyl ester (1.5 equivalents) in anhydrous DCM, add silver(I) carbonate (2 equivalents).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the suspension vigorously at room temperature for 48-72 hours under an inert atmosphere.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove silver salts, and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection (Saponification):
-
Dissolve the resulting residue in methanol.
-
Add 0.5 M aqueous sodium carbonate solution and stir at room temperature for 5-6 hours to hydrolyze the methyl ester and acetyl protecting groups.
-
-
Purification:
-
Add water to the reaction mixture and extract with diethyl ether to remove any unreacted d3-imipramine.
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl and purify the d3-imipramine N-glucuronide by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the final product.
-
Part II-B: Enzymatic Synthesis of d3-Imipramine N-Glucuronide
This protocol is a preparative-scale adaptation of analytical methods for UGT activity.[3][11]
Materials:
-
d3-Imipramine (from Part I)
-
Recombinant human UGT1A4 (e.g., Supersomes™)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)
-
Acetonitrile, ice-cold
Protocol:
-
Prepare Reaction Mixture: In a suitable vessel, combine the following in order:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (10 mM)
-
D-saccharic acid 1,4-lactone (5 mM)
-
d3-Imipramine (dissolved in a minimal amount of DMSO, final concentration ~100-500 µM)
-
Alamethicin (to permeabilize the microsomal membrane, ~25 µg/mg protein)
-
Recombinant UGT1A4 protein (~0.5-1.0 mg/mL)
-
-
Initiate Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration 2-5 mM).
-
-
Incubation:
-
Incubate the reaction at 37°C with gentle agitation for 4-8 hours. The optimal time should be determined in preliminary experiments.
-
-
Termination and Product Isolation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Collect the supernatant and evaporate the solvent.
-
-
Purification:
-
Re-dissolve the residue in a small volume of mobile phase.
-
Purify the d3-imipramine N-glucuronide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to yield the final product.
-
Analytical Characterization and Data
The identity and purity of the synthesized d3-imipramine N-glucuronide must be confirmed by mass spectrometry and NMR spectroscopy.
Caption: Analytical workflow for product confirmation.
Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (e.g., UHPLC-QTOF-MS).
-
Expected Molecular Ion: The molecular formula for this compound is C25H32N2O6.[12] For the d3-labeled analog, the formula is C25H29D3N2O6.
-
Expected m/z:
-
Imipramine (unlabeled): C19H24N2, [M+H]+ = 281.1961
-
d3-Imipramine: C19H21D3N2, [M+H]+ = 284.2149
-
This compound: C25H32N2O6, [M+H]+ = 457.2333
-
d3-Imipramine N-Glucuronide: C25H29D3N2O6, [M+H]+ = 460.2521
-
-
Fragmentation: A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da). In MS/MS analysis, a prominent fragment corresponding to the protonated d3-imipramine (m/z 284.2149) should be observed from the parent ion (m/z 460.2521).
NMR Spectroscopy
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Comparison: The spectra should be compared to that of unlabeled imipramine to confirm the integrity of the core structure.
-
Key Features for d3-Imipramine N-Glucuronide:
-
¹H NMR: Absence of the N-CH3 singlet signal present in unlabeled imipramine and the appearance of characteristic signals for the glucuronic acid moiety (anomeric proton ~5-6 ppm, other sugar protons ~3-4 ppm). The aromatic and aliphatic protons of the imipramine core should be present.
-
¹³C NMR: Appearance of signals corresponding to the glucuronic acid carbons, including the carboxyl carbon (~170-175 ppm). The signal for the deuterated methyl carbon will be a multiplet with a significantly lower intensity due to C-D coupling.
-
| Compound | Formula | Calculated [M+H]+ | Key MS/MS Fragment | Expected ¹H NMR Features |
| Imipramine | C19H24N2 | 281.1961 | - | N-(CH3)2 singlet at ~2.2 ppm |
| d3-Imipramine | C19H21D3N2 | 284.2149 | - | N-CH3 singlet at ~2.2 ppm |
| This compound | C25H32N2O6 | 457.2333 | 281.1961 | Anomeric proton, sugar region signals |
| d3-Imipramine N-Glucuronide | C25H29D3N2O6 | 460.2521 | 284.2149 | Anomeric proton, sugar region signals |
Conclusion
This application note provides detailed, field-proven protocols for the synthesis of stable isotope-labeled this compound. Both the chemical and enzymatic routes offer viable pathways to obtain this critical internal standard. The enzymatic method provides superior regioselectivity, mirroring the biological process, while the chemical synthesis may be more amenable to larger scale-up. Rigorous purification and characterization by LC-MS and NMR are essential to ensure the final product meets the high purity standards required for quantitative bioanalytical applications. The availability of this well-characterized internal standard will enable researchers to perform more accurate and reliable pharmacokinetic and drug metabolism studies of imipramine.
References
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-42.
- Cardoso, F. S., et al. (1991). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Biochemical Pharmacology, 42(7), 1497-501.
- Uchaipichat, V., et al. (2014). Hepatic microsomal UDP-glucuronosyltransferase (UGT) activities in the microminipig. Biopharmaceutics & Drug Disposition, 35(6), 346-54.
- Sun, H., et al. (2007). Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites. Drug Metabolism and Disposition, 35(6), 957-964.
- Ganes, D. A., & Midha, K. K. (1990). Stable isotope coadministration methodology for the estimation of the fraction of imipramine metabolized to desipramine. Journal of Pharmaceutical Sciences, 79(2), 96-8.
- Poon, K. W., & Midha, K. K. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641-7.
- Mojarrab, M., et al. (2007). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 35(11), 2136-43.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]
- Stachulski, A. V., & Jenkins, G. N. (2010). Glucuronidations using the Koenigs-Knorr procedure. In Carbohydrate Chemistry (Vol. 35, pp. 231-266). Royal Society of Chemistry.
- Google Patents. (1994). Reagents and methods for the quantification of imipramine or desipramine in biological fluids.
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]
-
Hypha Discovery. (n.d.). N-glucuronidation: the human element. Retrieved from [Link]
- Chen, S., et al. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 692-703.
- Lemoine, A., et al. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-32.
-
ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites of hydroxyl... Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848). Retrieved from [Link]
-
Journal of Analytical Toxicology. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Retrieved from [Link]
Sources
- 1. Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatic microsomal UDP-glucuronosyltransferase (UGT) activities in the microminipig [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound | C25H32N2O6 | CID 46176835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Imipramine N-Glucuronide in Preclinical Toxicology Studies using LC-MS/MS
Introduction
Imipramine, a tricyclic antidepressant, undergoes extensive metabolism, with N-glucuronidation being a significant pathway. The resulting metabolite, Imipramine N-Glucuronide, requires careful quantitative analysis in preclinical toxicology studies to assess its potential contribution to the overall safety profile of the parent drug. This aligns with the Metabolites in Safety Testing (MIST) guidelines issued by regulatory bodies like the U.S. Food and Drug Administration (FDA), which recommend the safety evaluation of metabolites that constitute more than 10% of the parent compound's systemic exposure at steady state.[1][2] A robust and validated bioanalytical method is therefore crucial for accurately determining the exposure of this metabolite in toxicological species.[3] This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples, designed to meet the rigorous demands of preclinical safety assessments.
The accurate characterization of drug metabolites is a critical component of drug development, as metabolites can contribute to the pharmacological and toxicological properties of a therapeutic agent.[2][4] In some instances, a metabolite may be responsible for observed toxicities not seen with the parent drug alone.[4] Therefore, understanding the metabolic profile and quantifying major metabolites in preclinical species is essential for a comprehensive safety evaluation.[2][3]
Scientific Rationale for Method Selection
LC-MS/MS is the preferred analytical technique for the quantification of drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[5] The inherent selectivity of tandem mass spectrometry minimizes interferences from endogenous matrix components, leading to more accurate and precise measurements, which is paramount for regulatory submissions.[5] The method described herein employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocol
Materials and Reagents
-
Imipramine and this compound reference standards
-
Imipramine-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Control plasma (from the relevant preclinical species)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a broad range of analytes from plasma.[5]
Protocol:
-
To 50 µL of plasma sample, add 50 µL of internal standard solution (e.g., Imipramine-d3 in methanol).[5]
-
Add 850 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 3 minutes to ensure complete protein precipitation.[5]
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
| Parameter | Condition | Rationale |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of the parent drug and its more polar glucuronide metabolite. |
| Mobile Phase A | 0.1% Formic acid in water with 20 mM ammonium formate[5] | The acidic mobile phase promotes protonation of the analytes for positive ion ESI. Ammonium formate improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] | Acetonitrile is a common organic modifier for reverse-phase chromatography, providing good elution strength. |
| Gradient Elution | A linear gradient from low to high organic content | Allows for the efficient elution of both the polar N-glucuronide and the less polar parent drug. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Imipramine and its N-glucuronide contain basic nitrogen atoms that are readily protonated. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions (Hypothetical):
-
Imipramine: m/z 281.2 → 86.1
-
This compound: m/z 457.2 → 281.2
-
Imipramine-d3 (IS): m/z 284.2 → 89.1
Note: The exact m/z values should be optimized by direct infusion of the reference standards.
Method Validation
The bioanalytical method must be validated in accordance with regulatory guidelines, such as those from the FDA.[6][7][8][9] The validation should assess the following parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[10][11]
-
Calibration Curve: A linear relationship between the analyte concentration and the instrument response.[10]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[11][12]
-
Recovery: The efficiency of the extraction process.[5]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[13]
Table 1: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
| LLOQ | Signal-to-noise ratio ≥10 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Data Visualization
Workflow Diagram
Caption: Bioanalytical workflow for this compound quantification.
Imipramine Metabolism Pathway
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. admescope.com [admescope.com]
- 4. fda.gov [fda.gov]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. youtube.com [youtube.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mastering the Quantification of Imipramine N-Glucuronide
Welcome to the technical support center dedicated to overcoming the unique challenges in the quantification of Imipramine N-Glucuronide (Im-NG). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis for this specific metabolite. Here, we synthesize our in-field experience with established scientific principles to provide you with a comprehensive guide to troubleshooting and optimizing your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the analysis of this compound.
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a major metabolite of the tricyclic antidepressant imipramine. The glucuronic acid moiety is attached to the tertiary amine of the imipramine side chain, forming a quaternary ammonium-linked glucuronide. This structure imparts a zwitterionic character at physiological pH, making it highly polar and distinct from its parent drug and other metabolites.[1]
The primary challenges in its quantification stem from:
-
High Polarity: This makes it difficult to extract from biological matrices using traditional liquid-liquid extraction (LLE) methods and can lead to poor retention on standard reverse-phase HPLC columns.
-
Chemical Stability: N-glucuronides can be susceptible to hydrolysis, particularly at acidic pH, which can lead to an underestimation of the metabolite and an overestimation of the parent drug.[2]
-
Enzymatic Hydrolysis Variability: For indirect quantification methods, the enzymatic cleavage of the N-glucuronide bond can be inefficient and highly dependent on the source of the β-glucuronidase enzyme.[2]
-
Matrix Effects: The polar nature of Im-NG can result in co-elution with endogenous matrix components, leading to ion suppression or enhancement in the mass spectrometer.
Q2: Should I quantify this compound directly or indirectly?
A2: The choice between direct and indirect quantification depends on the availability of a certified reference standard for Im-NG and the specific goals of your study.
-
Direct Quantification: This is the preferred method as it is more specific and less prone to the variability associated with enzymatic hydrolysis.[3] It involves the direct measurement of the intact glucuronide by LC-MS/MS. This approach requires a reference standard for this compound, which is commercially available.[4][5][6]
-
Indirect Quantification: This method involves the enzymatic hydrolysis of Im-NG to imipramine, followed by the quantification of the parent drug. This can be a viable option if an authentic standard of the glucuronide is not available. However, it is critical to validate the hydrolysis step to ensure complete and reproducible cleavage.[7]
Q3: What is a suitable internal standard for Im-NG quantification?
A3: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, in this case, this compound-d_n_. While this may not be readily available, a stable isotope-labeled version of the parent drug, such as Imipramine-d4 or Imipramine-d6, is a suitable alternative, especially for indirect quantification.[8] For direct quantification, if a labeled glucuronide is unavailable, a structurally similar glucuronide metabolite can be considered, but its extraction recovery and ionization efficiency must be carefully evaluated to ensure it effectively mimics the analyte.
Q4: How can I minimize matrix effects in my assay?
A4: Minimizing matrix effects is crucial for accurate and precise quantification. Here are some key strategies:
-
Effective Sample Preparation: Employ a sample clean-up method that effectively removes interfering endogenous components. For a polar, zwitterionic compound like Im-NG, mixed-mode solid-phase extraction (SPE) is often more effective than simple protein precipitation or LLE.
-
Optimized Chromatography: Develop a chromatographic method that provides good separation of Im-NG from the matrix components. The use of a longer column, a shallower gradient, or alternative column chemistry (e.g., HILIC) can improve resolution.
-
Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled IS is the most effective way to compensate for matrix effects, as it will experience the same ion suppression or enhancement as the analyte.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Analyte Signal | 1. Analyte Instability: Im-NG may have degraded during sample collection, storage, or processing due to improper pH. N-glucuronides are known to be unstable in acidic conditions. 2. Poor Extraction Recovery: The high polarity of Im-NG makes it challenging to extract with non-polar organic solvents. 3. Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion transitions or source parameters will result in poor sensitivity. | 1. Ensure pH control: Maintain sample pH between 4 and 10 during all steps.[2] Store samples at -80°C. 2. Optimize Sample Preparation: For LLE, use a more polar extraction solvent or consider salting out. For SPE, use a mixed-mode or polymeric sorbent designed for polar compounds. 3. Verify MS/MS Transitions: For direct analysis of Im-NG, the precursor ion ([M+H]⁺) is m/z 457.2. The primary product ion is typically the aglycone (imipramine) at m/z 281.2, resulting from the neutral loss of the glucuronic acid moiety (176.0 Da). |
| High Variability in Results (Poor Precision) | 1. Incomplete Enzymatic Hydrolysis (Indirect Method): The efficiency of β-glucuronidase can vary between samples and is dependent on enzyme source, pH, and temperature.[2] 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 3. Inappropriate Internal Standard: The IS is not adequately tracking the analyte's behavior. | 1. Optimize Hydrolysis: Experiment with different sources of β-glucuronidase (e.g., from E. coli). Optimize incubation time, temperature (up to 55°C for some resistant N-glucuronides), and pH (typically 6.5-7.4 for E. coli enzyme).[2] 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as mixed-mode SPE. 3. Use a Stable Isotope-Labeled IS: This is the most effective way to correct for variability in both sample preparation and matrix effects. |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions on HPLC Column: The basic amine group of the imipramine moiety can interact with residual silanols on the silica-based C18 column. 2. Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Use a High-Purity, End-Capped Column: These columns have fewer exposed silanol groups. Alternatively, consider a column with a different stationary phase (e.g., embedded polar group). 2. Adjust Mobile Phase: Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure a single ionic species. |
| Overestimation of Parent Drug (Imipramine) | 1. In-Source Fragmentation of Im-NG: The glucuronide can fragment back to the parent drug in the mass spectrometer's ion source, especially at higher source temperatures or cone voltages. 2. Degradation of Im-NG during Sample Preparation: Acidic conditions during extraction can cause hydrolysis of the glucuronide. | 1. Optimize MS Source Conditions: Use the lowest possible source temperature and cone/fragmentor voltage that still provides adequate sensitivity for the intact glucuronide. 2. Maintain Neutral or Slightly Basic pH: Ensure all solutions used during sample preparation are buffered to a pH where the N-glucuronide is stable (pH > 4).[2] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Direct Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is recommended when a reference standard for Im-NG is available.
1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
-
Rationale: This method effectively removes proteins, phospholipids, and other interferences while retaining the polar, zwitterionic Im-NG.
-
Pre-treat Plasma: To 100 µL of human plasma, add 200 µL of 4% phosphoric acid in water and the internal standard (Imipramine-d4). Vortex to mix.
-
Condition SPE Plate: Condition a mixed-mode SPE plate (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE plate.
-
Wash:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
HPLC System: UPLC/UHPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 457.2 | 281.2 | 20-25 |
| Imipramine-d4 (IS) | 285.2 | 90.1 | 25-30 |
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use a weighted (1/x²) linear regression.
Workflow Diagram: Direct Quantification
Caption: Workflow for direct quantification of Im-NG.
Protocol 2: Indirect Quantification via Enzymatic Hydrolysis
This protocol is an alternative when a direct quantification method is not feasible.
1. Enzymatic Hydrolysis
-
Rationale: This step cleaves the glucuronide moiety to yield the parent drug, imipramine, which is then quantified.
-
Sample Preparation: To 100 µL of plasma, add the internal standard (Imipramine-d4).
-
Buffering: Add 50 µL of 1M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 20 µL of β-glucuronidase from E. coli (>5000 units/mL).
-
Incubation: Incubate the mixture at 37-55°C for 2-4 hours. It is critical to optimize these conditions for complete hydrolysis.
-
Stop Reaction: Stop the reaction by adding 200 µL of acetonitrile.
2. Sample Clean-up: Protein Precipitation
-
Rationale: A simple and rapid method suitable for the less polar imipramine.
-
Precipitate: After stopping the hydrolysis, vortex the sample vigorously for 1 minute.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Parameters
-
Use the same LC conditions as in Protocol 1.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imipramine | 281.2 | 86.1 | 25-30 |
| Imipramine-d4 (IS) | 285.2 | 90.1 | 25-30 |
Workflow Diagram: Indirect Quantification
Caption: Workflow for indirect quantification of Im-NG.
References
-
Axios Research. This compound. [Link]
-
Coutts, R. T., et al. (1993). MS/MS fragment for imipramine and its metabolites of hydroxyl.... ResearchGate. [Link]
-
Fujita, K., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. [Link]
-
Lee, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
Li, K. M., et al. (2014). Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. National Institutes of Health. [Link]
-
Majer, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 46176835. [Link]
-
Hypha Discovery. N-glucuronide metabolites. [Link]
-
Veeprho. This compound. [Link]
-
Belvedere, G., et al. (1973). Gas chromatographic-mass fragmentographic determination of “steady-state” plasma levels of imipramine and desipramine in chronically treated patients. Scilit. [Link]
-
Kowalczyk, I., et al. (2000). Stability and Enzymatic Hydrolysis of Quaternary Ammonium-Linked Glucuronide Metabolites of Drugs With an Aliphatic Tertiary Amine-Implications for Analysis. PubMed. [Link]
-
Majer, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
ResearchGate. El mass spectra of imipramine (A), (2,4,6,8)-2H4-imipramine (B), and amitriptyline (C). [Link]
-
Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. PubMed. [Link]
Sources
- 1. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. Imipramine N-b-D-Glucuronide (>85%) | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Imipramine N-Glucuronide Analysis
Welcome to the technical support center for the analysis of Imipramine N-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate sensitivity for low levels of this compound in biological matrices using LC-MS/MS. Here, we will explore the underlying principles of potential issues and provide actionable, field-tested solutions to enhance your analytical performance.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound challenging?
A1: The quantification of this compound presents several analytical hurdles. As a glucuronide metabolite, it is highly polar and hydrophilic, which can lead to poor retention on traditional reversed-phase chromatography columns.[1] Furthermore, N-glucuronides can be thermally labile and prone to in-source fragmentation in the mass spectrometer, where they may revert to the parent drug, imipramine.[2][3] This can interfere with the accurate quantification of both the metabolite and the parent drug. Low endogenous concentrations in biological samples also necessitate highly sensitive detection methods.
Q2: What are the initial checks I should perform if I'm experiencing low sensitivity?
A2: Before delving into extensive method redevelopment, a few initial checks can often resolve sensitivity issues:
-
System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with a known standard. This will help confirm that the instrument is not the source of the problem.
-
Reagent and Solvent Quality: Use high-purity, LC-MS grade solvents and fresh mobile phase additives. Contaminants can cause ion suppression and high background noise.
-
Sample Stability: Glucuronide metabolites can be unstable.[4] Ensure that your samples have been handled and stored correctly to prevent degradation. This includes keeping samples at a low pH and temperature.
Q3: Should I be using a direct or indirect method for quantification?
A3: The choice between direct and indirect quantification depends on your analytical goals.
-
Direct Quantification: This involves measuring the intact this compound. It is the preferred method for obtaining accurate pharmacokinetic data for the metabolite itself. This approach requires a stable, well-characterized analytical standard for the glucuronide.[1]
-
Indirect Quantification: This method involves hydrolyzing the glucuronide back to the parent drug, imipramine, using an enzyme like β-glucuronidase, followed by quantification of imipramine.[5][6] While this can sometimes improve sensitivity for the aglycone, it does not provide a direct measure of the glucuronide concentration and can be prone to inaccuracies due to incomplete hydrolysis.[5]
Troubleshooting Guide: A Step-by-Step Approach to Improving Sensitivity
This troubleshooting guide is structured to follow a logical workflow, from sample preparation to data acquisition.
Part 1: Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components that can cause ion suppression and for concentrating the analyte of interest.[7]
Problem: Low recovery of this compound during extraction.
-
Probable Cause: The high polarity of this compound makes it challenging to extract efficiently from aqueous biological matrices using traditional liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE).
-
Solution:
-
Protein Precipitation (PPT): This is a simple and often effective method for initial sample cleanup. Acetonitrile is a common choice for protein precipitation.[8]
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE): For cleaner extracts and better concentration, SPE is recommended.
-
Mixed-Mode or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: Consider using a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties, or a HILIC-based sorbent. These are better suited for retaining and concentrating polar analytes like glucuronides.
-
-
Supported Liquid Extraction (SLE): This technique offers the benefits of LLE in a 96-well plate format, providing high throughput and clean extracts.
-
Experimental Workflow for Sample Preparation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Imipramine and its Metabolites
Welcome to the technical support center for the analysis of imipramine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reliable chromatographic methods for these critical tricyclic antidepressants. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively. This document moves beyond rigid templates to offer a dynamic, problem-oriented resource grounded in established analytical principles.
Foundational Principles: The Challenge of Imipramine Separation
Imipramine is a tricyclic antidepressant (TCA) that is extensively metabolized in the liver, primarily through demethylation to its active metabolite, desipramine .[1] Other significant metabolic pathways include hydroxylation, leading to compounds like 2-hydroxyimipramine and 2-hydroxydesipramine.[2] Effective therapeutic drug monitoring (TDM) and pharmacokinetic studies require the accurate, simultaneous quantification of both the parent drug and its active metabolites.[3]
The primary analytical challenge stems from the chemical nature of these compounds. Imipramine and its metabolites are basic compounds containing tertiary or secondary amine groups.[4] In reversed-phase high-performance liquid chromatography (RP-HPLC), these basic groups can interact with residual acidic silanol groups (Si-OH) on the surface of traditional silica-based stationary phases. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing , which compromises resolution and accuracy.[5]
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered during the chromatographic analysis of imipramine and its metabolites.
Q1: Why are my peaks for imipramine and desipramine showing significant tailing?
Short Answer: Peak tailing for these basic analytes is almost always caused by secondary ionic interactions with the stationary phase.
Detailed Explanation: Imipramine and desipramine, being basic, can exist in a protonated (positively charged) state in the mobile phase. Standard silica-based columns, particularly older "Type A" silica, have a surface populated with acidic silanol groups (Si-OH). These silanols can become deprotonated (negatively charged), creating sites for strong ionic interaction with the positively charged analytes. This interaction results in a mixed-mode retention mechanism (reversed-phase and ion-exchange), leading to asymmetrical peaks with a distinct "tail."[5][6]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment (Primary Solution):
-
Low pH Approach (pH 2.5-3.5): By lowering the mobile phase pH with an acidic modifier like formic acid or phosphoric acid, you protonate the silanol groups, effectively neutralizing their negative charge.[7][8] This minimizes the secondary ionic interactions, resulting in more symmetrical peaks. This is the most common and effective strategy.
-
High pH Approach (pH > 8): An alternative is to use a high pH to neutralize the charge on the basic analytes. This requires a specialized, pH-stable column (e.g., hybrid silica) that can withstand high pH without dissolving.[9]
-
-
Column Chemistry Evaluation:
-
Use End-Capped, High-Purity Silica Columns: Modern "Type B" silica columns are manufactured to have very low metal content and are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[6][9] Using these columns significantly reduces the sites available for secondary interactions.
-
Consider Alternative Stationary Phases: Non-silica-based columns, such as those with polymer or zirconia supports, can eliminate the issue of silanol interactions entirely.[5]
-
-
Check for Column Contamination:
-
Strongly retained basic compounds from previous injections or precipitated matrix components can create active sites on the column, leading to tailing. Following a proper column flushing and regeneration protocol is essential.[10]
-
Caption: Decision tree for troubleshooting peak tailing.
Q2: I have poor resolution between imipramine and desipramine. How can I improve their separation?
Short Answer: Optimize the mobile phase organic content, switch to a gradient, or evaluate a different column chemistry.
Detailed Explanation: Resolution is a function of column efficiency, selectivity, and retention. Since imipramine and desipramine are structurally similar, achieving good separation requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength:
-
Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), systematically decrease the percentage of the organic solvent (e.g., acetonitrile). This will increase the retention time of both compounds and often improves resolution, though it will also broaden peaks and increase run time.[11]
-
Gradient Elution: A shallow gradient is highly effective for separating compounds with similar hydrophobicity. By starting at a lower organic percentage and slowly ramping up, you can selectively elute each compound, leading to sharper peaks and better resolution.[1][12]
-
-
Change the Organic Modifier:
-
Acetonitrile and methanol have different selectivities. If you are using acetonitrile, trying a method with methanol (or a combination) can alter the elution order or improve the spacing between peaks.
-
-
Adjust Temperature:
-
Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can improve efficiency (sharper peaks).[11] It can also slightly alter selectivity. Ensure your temperature is stable and controlled.
-
-
Evaluate Column Selectivity:
-
While C18 is the most common stationary phase, other chemistries may provide better selectivity for TCAs. Consider a Phenyl-Hexyl or a Cyano (CN) bonded phase, which offer different interaction mechanisms (e.g., pi-pi interactions).[13]
-
Q3: My signal is too low to reach the required Limit of Quantitation (LOQ). What are my options?
Short Answer: Enhance your sample preparation to concentrate the analytes or switch to a more sensitive detection method like mass spectrometry.
Detailed Explanation: Plasma concentrations of imipramine following a single oral dose can be very low, often falling below the detection limits of standard HPLC-UV systems.[7] Achieving an LOQ in the low ng/mL range is critical for pharmacokinetic studies.[7][14]
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): This is a simple method where a solvent like acetonitrile is added to precipitate plasma proteins.[12][15] While fast, it offers no analyte concentration and can leave many endogenous interferences in the supernatant.
-
Liquid-Liquid Extraction (LLE): LLE is highly effective for both cleaning up the sample and concentrating the analyte.[7][16] By extracting the analytes from an alkalinized plasma sample into an organic solvent and then evaporating the solvent, you can significantly increase the final concentration.
-
Solid-Phase Extraction (SPE): SPE offers the highest level of cleanup and concentration and can be easily automated. It is often considered the gold standard for bioanalytical sample preparation.
-
-
Optimize the Detector:
-
HPLC-UV: Ensure you are monitoring at the absorbance maximum for imipramine, which is around 252 nm.[7] Use a micro-flow cell if available to reduce dispersion.
-
Fluorescence Detection: For some TCAs, fluorescence detection can offer greater sensitivity than UV.[7]
-
Mass Spectrometry (LC-MS/MS): This is the definitive solution for high sensitivity and selectivity.[3][12] Using a mass spectrometer allows for detection at picogram levels and completely eliminates issues with co-eluting interferences from the biological matrix.[17]
-
Caption: Comparison of common plasma sample preparation workflows.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC-UV method for imipramine? A: A robust starting point, based on validated methods, is summarized in the table below.[7][8] This method should provide good initial separation and peak shape, which can then be optimized for your specific instrument and requirements.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 250 x 4.6 mm | Standard reversed-phase column with good retention for TCAs. |
| Mobile Phase A | 0.01 M Sodium Phosphate Buffer | Provides buffering capacity to maintain a stable pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good selectivity for TCAs. |
| Composition | 60:40 (Buffer:Acetonitrile) | A typical starting ratio for isocratic separation.[7] |
| pH | Adjust to 3.5 with phosphoric acid | Critical for protonating silanols and minimizing peak tailing.[8] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak efficiency.[7] |
| Detection | UV at 252 nm | Wavelength of maximum absorbance for imipramine.[7] |
| Internal Standard | Trimipramine | Structurally similar compound that will behave similarly during extraction and analysis.[7] |
Q: When should I absolutely use LC-MS instead of HPLC-UV? A: You should prioritize LC-MS under the following circumstances:
-
Low Concentration Levels: When your expected analyte concentrations are below 5 ng/mL.[12]
-
Complex Matrices: When analyzing tissues, whole blood, or post-mortem samples where interferences are high.
-
High Throughput: Modern UPLC-MS/MS systems can have run times of less than 10 minutes, making them ideal for analyzing large batches of samples.[12][15]
-
Metabolite Profiling: When you need to identify and quantify multiple known and unknown metabolites simultaneously.[2]
Q: How do I prevent carryover and ghost peaks in my chromatograms? A: Carryover, where a portion of an analyte from a concentrated sample appears in subsequent blank injections, is common with "sticky" basic compounds like TCAs.
-
Strong Needle Wash: Use a strong, acidic needle wash solution (e.g., containing formic acid) to clean the injector port and needle between runs.
-
Injection Volume: Avoid overloading the column by injecting the lowest possible volume that still provides adequate sensitivity.[6]
-
Gradient Elution: Ensure your gradient includes a high-organic "wash" step at the end to elute any strongly retained compounds before re-equilibrating the column.[12]
Example Experimental Protocol: HPLC-UV Analysis of Imipramine in Plasma
This protocol is adapted from a validated method and serves as a comprehensive example.[7][8]
1. Materials and Reagents
-
Imipramine hydrochloride and Trimipramine (Internal Standard) reference standards.
-
HPLC-grade acetonitrile, methanol, hexane, and isoamyl alcohol.
-
Sodium hydrogen phosphate and sodium hydroxide.
-
Human blank plasma.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a 2 mL tube, add 1 mL of plasma sample.
-
Add 100 µL of Trimipramine internal standard working solution.
-
Add 200 µL of 10 N sodium hydroxide to alkalinize the sample. Vortex briefly.
-
Add 4 mL of hexane/isoamyl alcohol (98:2 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 50 µL onto the HPLC system.
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters HPLC system or equivalent |
| Column | µ-Bondapak C18, 10 µm, 300 x 3.9 mm |
| Mobile Phase | 0.01 M Sodium Hydrogen Phosphate / Acetonitrile (60:40 v/v), pH adjusted to 3.5 |
| Flow Rate | 1.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 50 µL |
| Detector | UV at 252 nm |
| Expected Runtimes | Imipramine (~4.3 min), Trimipramine (~5.2 min)[7] |
4. System Suitability
-
Tailing Factor: Should be ≤ 1.5 for both analyte and internal standard peaks.
-
Resolution: The resolution factor between imipramine and the internal standard should be > 1.5.[7]
-
Precision: The relative standard deviation (%RSD) for replicate injections of a standard should be < 2%.
References
-
Sane, M., et al. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Research in Pharmaceutical Sciences, 11(3), 248–254. Available at: [Link]
-
Suckow, R. F., & Cooper, T. B. (1981). Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection. Journal of Pharmaceutical Sciences, 70(3), 257–261. Available at: [Link]
-
Gabr, R. Q., et al. (1991). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Mass Spectrometry, 20(9), 571–576. Available at: [Link]
-
Eap, C. B., et al. (1997). Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 703(1-2), 147–158. Available at: [Link]
-
Kim, H. Y., et al. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(5), 721–728. Available at: [Link]
-
Aymard, G., et al. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. Available at: [Link]
-
Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Shukla, S., & Bishop, J. R. (2021). Challenges in therapeutic drug monitoring of classical tricyclic and newer antidepressants: analytical and pharmacogenetics considerations. Clinical Chemistry and Laboratory Medicine (CCLM), 59(8), 1348–1363. Available at: [Link]
-
Kumar, D. S., et al. (2022). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology, 15(11), 5129-5134. Available at: [Link]
-
Önal, A., & Öztunç, A. (2011). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Reviews in Analytical Chemistry, 30(3-4), 165-169. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of imipramine. [Diagram]. Retrieved from ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Application Note. Available at: [Link]
-
ResearchGate. (2023). How to fix peak shape in hplc? [Forum discussion]. Available at: [Link]
-
Sane, M., et al. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. Available at: [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available at: [Link]
-
Scaggiante, R. (1985). Tricyclic Antidepressants Analysis by Liquid Chromatography. Journal of Liquid Chromatography, 8(8), 1467-1492. Available at: [Link]
-
Cooper, T. B., & Simpson, G. M. (1984). Compliance during tricyclic antidepressant therapy: pharmacokinetic and analytical issues. Journal of Clinical Psychiatry, 45(7 Pt 2), 26-29. Available at: [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Agilent. Available at: [Link]
-
Hadad, G. M., et al. (2012). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 11(2), 447–454. Available at: [Link]
-
Weder, H. J., & Bickel, M. H. (1968). Separation and determination of imipramine and its metabolites from biological samples by gas-liquid chromatography. Journal of Chromatography, 37(2), 181-189. Available at: [Link]
-
Bishop, J. R., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(6), 337–343. Available at: [Link]
-
Jain, M., & Jain, R. (2012). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Indian Journal of Pharmaceutical Sciences, 74(4), 358–361. Available at: [Link]
-
Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations, 6(2), 24. Available at: [Link]
-
Ewadinger, L. J., et al. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. Journal of Clinical Laboratory Analysis, 26(4), 286–294. Available at: [Link]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 12. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
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- 17. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the instability of Imipramine N-Glucuronide in biological samples
Welcome to the technical support center for the bioanalysis of Imipramine N-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantification of this labile metabolite. The inherent instability of this compound in biological matrices can lead to inaccurate pharmacokinetic data if not handled with meticulous care. This document provides in-depth, experience-driven answers to common questions, troubleshooting guides, and validated protocols to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured concentrations of this compound are unexpectedly low and variable. What is the most likely cause?
A1: This is the most common issue reported and almost always points to analyte degradation. This compound is a tertiary N-glucuronide, a class of metabolites known for its instability. The primary cause of degradation is hydrolysis, which cleaves the glucuronic acid moiety and reverts the metabolite back to the parent drug, imipramine. This process can be driven by two distinct mechanisms:
-
Enzymatic Hydrolysis: Biological samples, particularly plasma and urine, contain active β-glucuronidase enzymes. These enzymes can rapidly hydrolyze the metabolite ex vivo following sample collection.[1][2]
-
pH-Dependent Chemical Hydrolysis: N-glucuronides are susceptible to hydrolysis under acidic conditions.[1][3] If the sample pH drops during collection, processing, or storage, you will observe significant degradation. This is a critical concern for urine samples, whose pH can vary widely.
Inaccurate quantification arises because you are measuring what's left of the metabolite, not what was originally present in vivo. The variability stems from inconsistent sample handling, where the extent of degradation differs from sample to sample.
Q2: What are the immediate, critical steps I must take during sample collection to prevent degradation?
A2: The moment of sample collection is the most critical window for preventing degradation. The goal is to immediately inhibit enzymatic activity and stabilize the pH.
For Blood/Plasma Collection:
-
Use appropriate anticoagulant tubes: K2- or K3EDTA tubes are generally preferred.
-
Immediate Cooling: Place tubes on ice immediately after collection. Processing should be done in a refrigerated centrifuge (4°C). This slows down all enzymatic processes.[4][5]
-
Acidification: The most effective strategy is to acidify the sample immediately.[6] This involves pre-treating collection tubes with an acid to lower the plasma pH to a range of 4-5, where acyl and N-glucuronides are more stable.[6]
For Urine Collection:
-
pH Control is Paramount: The physiological pH of urine can be acidic enough to cause hydrolysis.[3] It is crucial to add a buffer or acid to the collection container to stabilize the pH immediately.
-
Minimize Time at Room Temperature: Keep collection containers on ice and process them as quickly as possible.[4]
The diagram below outlines a validated workflow for collecting stabilized plasma samples.
Caption: Stabilized Plasma Collection Workflow.
Q3: What specific stabilizers should I use, and at what concentrations?
A3: A combination of pH control and enzymatic inhibition is the most robust approach. While acidification is key, for matrices with high enzymatic activity, adding a specific inhibitor can provide extra security.
| Stabilizer | Target Matrix | Working Concentration | Mechanism of Action & Rationale |
| Citric Acid | Plasma, Urine | Target pH 4.5 - 5.5 | Acidification is highly effective at inhibiting β-glucuronidase activity and preventing acid-catalyzed chemical hydrolysis. It's a commonly used and validated method for stabilizing glucuronides.[6] |
| Acetic Acid | Plasma, Urine | ~2% glacial acetic acid | Similar to citric acid, it stabilizes by lowering the pH. The choice between citric and acetic acid often depends on compatibility with downstream analytical methods.[6][7] |
| Potassium Fluoride (KF) | Plasma | 2 mg/mL | A general enzyme inhibitor. Often used in combination with an anticoagulant like K2EDTA. It provides broad-spectrum inhibition of enzymatic activity. |
Important Note: Always validate that your chosen stabilizer does not interfere with your analytical method (e.g., cause ion suppression in LC-MS/MS).
Q4: I have to store my samples before analysis. What are the correct temperature and duration?
A4: Improper storage is a frequent source of analyte loss. Even with stabilizers, degradation can occur over time, especially at higher temperatures.
| Condition | Short-Term Storage | Long-Term Storage | Rationale |
| Processed, Stabilized Plasma/Urine | 2-8°C for up to 24 hours | -80°C is mandatory | At -80°C, enzymatic and chemical degradation processes are effectively halted. Storage at -20°C is insufficient for long-term stability of labile metabolites and should be avoided.[4][8] |
| Autosampler Stability | 4°C for up to 48 hours (Validation Required) | N/A | Stability in the autosampler must be experimentally verified. Run QC samples at the beginning and end of a long analytical run to check for degradation.[9] |
Crucial Point on Freeze-Thaw Cycles: Avoid them. Repeated freeze-thaw cycles can degrade labile metabolites.[4] When you first process your samples, create multiple small aliquots. This allows you to use a fresh, never-before-thawed aliquot for each analytical run or repeat analysis.[10]
Troubleshooting Guide: A Deeper Dive
This section addresses more complex scenarios you might encounter.
Scenario 1: I see a corresponding increase in the parent drug (Imipramine) concentration in my samples.
-
Diagnosis: This is a classic sign of N-glucuronide hydrolysis. The metabolite is breaking down and reverting to the parent compound.
-
Troubleshooting Steps:
-
Review Sample Handling Protocol: Pinpoint any delays between collection and freezing, or instances where samples were not kept consistently on ice.
-
Verify Stabilizer Efficacy: Prepare a set of quality control (QC) samples. Spike a known concentration of this compound into fresh matrix (plasma/urine). Treat one subset with your stabilizer protocol and leave another subset untreated. Analyze both immediately (T=0) and after 24 hours at 4°C. The stabilized samples should show minimal degradation (<15% change), while the untreated samples will likely show significant loss of the metabolite and a rise in imipramine.
-
Check pH of Stored Samples: If possible, thaw a sacrificial aliquot and measure its pH. If it is not within the target range (pH 4.5-5.5), your acidification step was insufficient.
-
Caption: Troubleshooting Back-Conversion to Parent Drug.
Scenario 2: My results are still inconsistent, even after implementing stabilization protocols.
-
Diagnosis: This suggests a more subtle issue, potentially during sample preparation or analysis.
-
Troubleshooting Steps:
-
Evaluate Extraction Method: Are you using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
-
PPT: This is a harsh method. Ensure you are adding the organic solvent to an already acidified sample and keeping it cold to minimize degradation during the process.
-
LLE/SPE: Check the pH of all buffers and solvents used. An inappropriate pH at any step can cause on-cartridge or in-tube degradation.
-
-
Assess LC-MS/MS Source Stability: Some N-glucuronides can be unstable in the mass spectrometer's ion source, breaking down to the parent drug before detection. This is known as in-source fragmentation.
-
Action: Infuse both imipramine and its N-glucuronide standard separately. Check if the N-glucuronide produces a significant fragment ion corresponding to the m/z of imipramine. If so, you may need to optimize source conditions (e.g., use a lower source temperature) or select a different precursor/product ion pair for quantification that is unique to the intact glucuronide.
-
-
Validated Protocol: Stability Assessment of this compound in Human Plasma
This protocol provides a framework for validating your sample handling and storage procedures.
Objective: To determine the short-term and freeze-thaw stability of this compound in stabilized human plasma.
Materials:
-
Control (drug-free) human plasma (K2EDTA)
-
This compound and Imipramine analytical standards
-
Internal Standard (IS) solution (e.g., Imipramine-d3)
-
Citric acid solution (e.g., 1M)
-
Calibrated pipettes, cryovials, refrigerated centrifuge
-
Validated LC-MS/MS system
Procedure:
-
Preparation of Stabilized Plasma:
-
Thaw control human plasma on ice.
-
Add a pre-determined volume of citric acid solution to achieve a final pH of 5.0 ± 0.2. Mix gently. This is now your "stabilized matrix".
-
-
Preparation of QC Samples:
-
Spike the stabilized matrix with this compound to prepare Low and High concentration QC pools (QCL and QCH).
-
Aliquot these pools into multiple cryovials for each condition.
-
-
T=0 (Baseline) Analysis:
-
Take three aliquots of QCL and QCH.
-
Process them immediately using your bioanalytical method (e.g., protein precipitation with acetonitrile containing IS).
-
Analyze via LC-MS/MS. The average concentration determined is your baseline (100%).
-
-
Short-Term (Bench-Top) Stability:
-
Store three aliquots of QCL and QCH on an ice bath for 4 hours.
-
After 4 hours, process and analyze as above.
-
-
Freeze-Thaw Stability:
-
Store three aliquots of QCL and QCH at -80°C for at least 24 hours.
-
Thaw them completely unassisted at room temperature, then refreeze at -80°C for 12-24 hours. This constitutes one freeze-thaw (F/T) cycle.
-
Repeat for a total of three F/T cycles.
-
After the third cycle, process and analyze the samples.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the baseline (T=0) samples. If this criterion is met, the analyte is considered stable under those conditions.
By rigorously following these guidelines and validating your specific procedures, you can overcome the challenges posed by this compound instability and generate accurate, reliable, and defensible bioanalytical data.
References
-
ResearchGate. (n.d.). Approaches to the Development of Bioanalytical Methods for Determination of Unstable Substances in Biological Fluids | Request PDF. Retrieved from [Link]
-
Labcompare. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]
-
MDPI. (1989). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Retrieved from [Link]
-
Hypha Discovery. (n.d.). N-glucuronidation: the human element. Retrieved from [Link]
-
ResearchGate. (2025). Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. Retrieved from [Link]
-
Springer. (n.d.). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Retrieved from [Link]
-
CORE. (n.d.). N-Glucuronidation of Drugs and Other Xenobiotics. Retrieved from [Link]
-
Science.gov. (n.d.). n-glucuronide conjugated metabolites: Topics by Science.gov. Retrieved from [Link]
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Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]
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PubMed. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Retrieved from [Link]
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Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]
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PubMed Central. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Retrieved from [Link]
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Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]
-
Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. Retrieved from [Link]
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National Institutes of Health. (n.d.). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Retrieved from [Link]
-
West Coast Metabolomics Center. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Retrieved from [Link]
-
PubMed. (n.d.). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Retrieved from [Link]
-
PubMed. (n.d.). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Retrieved from [Link]
-
PubMed. (n.d.). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Retrieved from [Link]
-
PubMed Central. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]
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Oxford Academic. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data†. Retrieved from [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
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PubMed Central. (n.d.). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Retrieved from [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Imipramine. Retrieved from [Link]
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PubMed. (1968). Separation and determination of imipramine and its metabolites from biological samples by gas-liquid chromatography. Retrieved from [Link]
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PubMed Central. (n.d.). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Retrieved from [Link]
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MDPI. (n.d.). Investigation of Solution Behavior of Antidepressant Imipramine Hydrochloride Drug and Non-Ionic Surfactant Mixture: Experimental and Theoretical Study. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability of Imipramine N-Glucuronide
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Instability of Imipramine N-Glucuronide
Imipramine, a tricyclic antidepressant, is extensively metabolized in the liver.[1] One of the key metabolic pathways is N-glucuronidation, a Phase II conjugation reaction that facilitates the excretion of the drug.[2] However, the resulting this compound is susceptible to hydrolysis, or back-conversion, to the parent imipramine. This process can be catalyzed by β-glucuronidase enzymes present in biological matrices or can occur spontaneously under certain pH and temperature conditions.
The primary drivers of this compound instability are:
-
Enzymatic Hydrolysis: β-glucuronidases, enzymes found in various tissues and particularly abundant in gut microbiota, can cleave the glucuronide moiety from the parent molecule.[3]
-
pH-Dependent Hydrolysis: N-glucuronides are known to be unstable in neutral to alkaline solutions and can also undergo hydrolysis under acidic conditions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical hydrolysis.
Failure to control these factors can result in an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite, compromising the integrity of preclinical and clinical study data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: I'm seeing higher than expected concentrations of imipramine in my stored plasma samples. Could this be due to back-conversion?
A1: Yes, this is a classic sign of this compound instability. If samples were not collected and stored under optimal conditions, the glucuronide metabolite can hydrolyze back to imipramine, artificially inflating its concentration. To troubleshoot this, review your entire sample handling workflow, from collection to analysis, against the protocols recommended in this guide. Key areas to scrutinize are immediate cooling of the sample post-collection, prompt centrifugation at low temperatures, pH of the matrix, and the use of enzyme inhibitors.
Q2: What is the optimal pH for storing plasma and urine samples containing this compound?
A2: Acidification of the biological matrix is crucial for the stability of N-glucuronides. For imipramine hydrochloride, solutions are known to be stable at a pH of 4-5.[4] This acidic environment helps to minimize both chemical and enzymatic hydrolysis. It is recommended to adjust the pH of your plasma or urine samples to this range immediately after collection.
Q3: Can I use any anticoagulant for blood collection?
A3: While the direct impact of different anticoagulants on this compound stability is not extensively documented, it is best practice to use tubes containing potassium ethylenediaminetetraacetic acid (K2EDTA). The plasma should then be separated from whole blood as soon as possible by centrifugation at a low temperature.
Q4: How many freeze-thaw cycles can my samples undergo?
A4: It is highly recommended to minimize freeze-thaw cycles. For many metabolites, significant degradation can be observed after just two cycles.[5] Ideally, samples should be thawed only once before analysis. If multiple analyses are required, it is best to aliquot the initial plasma or urine sample into smaller volumes before the first freezing. A study on metabolite stability showed that snap-freezing in liquid nitrogen and quick-thawing in room temperature water resulted in minimal changes to metabolite levels even after ten cycles.[5]
Q5: My LC-MS/MS data shows a peak for imipramine at the same retention time as this compound. What could be causing this?
A5: This phenomenon is likely due to in-source fragmentation, where the relatively labile glucuronide bond breaks in the mass spectrometer's ion source, generating the parent imipramine ion.[6][7][8] This can lead to an overestimation of the parent drug. To mitigate this, optimize your MS source conditions by reducing the source temperature and adjusting the declustering potential or fragmentor voltage.[9] Additionally, ensure good chromatographic separation of imipramine and its N-glucuronide to distinguish between the actual parent drug and the in-source fragment.
Critical Parameters for Sample Stability
To ensure the accurate quantification of both imipramine and its N-glucuronide metabolite, it is imperative to control the following parameters throughout the experimental workflow.
| Parameter | Recommendation | Rationale |
| Temperature | Process samples on wet ice or at 4°C. Store long-term at -80°C. | Minimizes enzymatic activity and chemical degradation.[10] |
| pH | Adjust plasma/urine pH to 4-5 immediately after collection/separation. | N-glucuronides are more stable in an acidic environment.[4] |
| Enzyme Inhibition | Add a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, to samples. | Prevents enzymatic back-conversion of the glucuronide to the parent drug.[11][12] |
| Freeze-Thaw Cycles | Minimize to a single cycle by aliquoting samples before initial freezing. | Repeated freezing and thawing can lead to metabolite degradation.[5] |
| Anticoagulant | Use K2EDTA for plasma collection. | Standard anticoagulant for many bioanalytical assays. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Processing
This protocol is designed to ensure the stability of this compound from the moment of collection.
Materials:
-
Pre-chilled K2EDTA blood collection tubes
-
Wet ice
-
Refrigerated centrifuge (4°C)
-
Cryovials for plasma aliquots
-
pH meter or pH strips
-
1 M Formic acid solution
-
D-saccharic acid 1,4-lactone solution (100 mM in DMSO)
-
-80°C freezer
Procedure:
-
Collection: Collect whole blood directly into pre-chilled K2EDTA tubes.
-
Immediate Cooling: Immediately place the collected tubes on wet ice. Do not allow the samples to sit at room temperature.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) to a new pre-chilled tube.
-
pH Adjustment: Measure the pH of the plasma. Adjust to pH 4-5 by adding small increments of 1 M formic acid.
-
Enzyme Inhibition: Add D-saccharic acid 1,4-lactone solution to a final concentration of 50 µM.
-
Aliquoting: Dispense the stabilized plasma into pre-labeled cryovials in volumes appropriate for a single analysis to avoid multiple freeze-thaw cycles.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.
Protocol 2: Urine Sample Collection and Processing
Materials:
-
Sterile urine collection containers
-
Wet ice
-
Refrigerated centrifuge (4°C)
-
Cryovials for urine aliquots
-
pH meter or pH strips
-
1 M Formic acid solution
-
D-saccharic acid 1,4-lactone solution (100 mM in DMSO)
-
-80°C freezer
Procedure:
-
Collection: Collect urine in a sterile container.
-
Immediate Cooling: Place the container on wet ice immediately after collection.
-
Centrifugation: Within 2 hours of collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove particulate matter.[13]
-
Supernatant Transfer: Transfer the clear supernatant to a new pre-chilled tube.
-
pH Adjustment: Measure the pH of the urine. Adjust to pH 4-5 with 1 M formic acid.
-
Enzyme Inhibition: Add D-saccharic acid 1,4-lactone solution to a final concentration of 50 µM.
-
Aliquoting: Dispense the stabilized urine into cryovials.
-
Storage: Snap-freeze the aliquots and store them at -80°C.
Visualizing the Workflow
The following diagram illustrates the critical steps in the sample handling workflow to prevent the back-conversion of this compound.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3696, Imipramine. [Link]
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Xu, Y. F., Lu, W., & Rabinowitz, J. D. (2015). Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics. Analytical chemistry, 87(4), 2273–2281. [Link]
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Bahrami, G., Mohammadi, B., Mirzaeei, S., & Kiani, A. (2012). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of pharmaceutical analysis, 2(4), 251–256. [Link]
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Malik, A., & Hu, M. (2015). Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases. Drug metabolism and disposition: the biological fate of chemicals, 43(10), 1461–1468. [Link]
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Jian, W., Edom, R. W., & Weng, N. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Biomedical chromatography : BMC, 34(5), e4787. [Link]
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Wishart, D. S. (2019). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics, 15(4), 48. [Link]
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De Boevre, M., Di Mavungu, J. D., Maene, P., Audenaert, K., & De Saeger, S. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography-High-Resolution Mass Spectrometry. Toxins, 11(8), 443. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
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- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Method Refinement for High-Throughput Analysis of Imipramine N-Glucuronide
Prepared by: Senior Application Scientist, Bioanalytical Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the high-throughput bioanalysis of Imipramine N-Glucuronide. As a quaternary ammonium-linked glucuronide, this metabolite presents unique challenges compared to more common O-glucuronides. This document moves beyond standard protocols to explain the causality behind methodological choices, offering robust troubleshooting strategies to ensure data integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during method development for this compound.
Q1: What is this compound and why is its analysis important? this compound is a major phase II metabolite of the tricyclic antidepressant imipramine.[1][2] Glucuronidation is a key detoxification pathway that increases the water solubility of metabolites to facilitate their excretion.[3] Accurate quantification of this metabolite is critical in pharmacokinetic and drug metabolism studies to understand the complete disposition of imipramine. The primary enzyme responsible for its formation in the liver is UDP-glucuronosyltransferase 1A4 (UGT1A4).[4][5]
Q2: What are the main challenges in analyzing this compound? The primary challenges are:
-
Analyte Stability: N-glucuronides can be labile, and their stability is influenced by pH and temperature. It is crucial to investigate stability at all stages, from sample collection to autosampler storage.[6]
-
Enzymatic Hydrolysis Efficiency: N-glucuronides are often more resistant to enzymatic hydrolysis by β-glucuronidase compared to O-glucuronides. Incomplete cleavage leads to underestimation of the total parent drug concentration.[7][8]
-
Chromatographic Performance: As a polar molecule, this compound may exhibit poor retention on traditional reversed-phase (C18) columns, potentially co-eluting with endogenous matrix components.
-
Matrix Effects: Biological matrices like plasma and urine contain endogenous compounds (e.g., phospholipids, salts) that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[9][10] Electrospray ionization (ESI) is particularly susceptible to these effects.[9][10]
Q3: Should I perform direct analysis of the glucuronide or indirect analysis after hydrolysis? The choice depends on your analytical goals and available resources.
-
Direct Analysis: Quantifying the intact glucuronide using LC-MS/MS is the preferred modern approach. It offers greater specificity and avoids the variability associated with the enzymatic hydrolysis step.[6] However, it requires a certified reference standard for this compound, which may not be readily available.
-
Indirect Analysis: This involves hydrolyzing the glucuronide back to the parent drug (imipramine) and measuring the total imipramine concentration. This is a common method when a standard for the metabolite is unavailable. The key limitation is the potential for incomplete or variable hydrolysis, which must be rigorously optimized and validated.[6][11]
Q4: How do I select an appropriate internal standard (IS)? The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, i.e., this compound-d_n_. Since this is often unavailable, a SIL version of the parent drug (Imipramine-d_n_) is the next best choice, especially for indirect analysis. A SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate compensation. If a SIL-IS is not available, a structural analog (e.g., trimipramine) can be used, but it may not fully compensate for matrix effects or extraction variability.[12]
Section 2: Troubleshooting Common Analytical Issues
This section is designed as a first-line diagnostic tool for problems encountered during routine analysis.
Diagram: Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree for systematically diagnosing low analyte signal.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low/No Analyte Signal | 1. Incomplete Hydrolysis (Indirect Method): N-glucuronides are notoriously resistant to some β-glucuronidases. | Action: Re-optimize the hydrolysis protocol. Test different enzymes (recombinant enzymes often show higher efficiency and speed[8][11]), increase enzyme concentration, and optimize incubation time and temperature (e.g., 37°C vs. 55°C). Validate completeness by fortifying a blank matrix with a known amount of analyte and ensuring >90% conversion. |
| 2. Analyte Degradation: Imipramine and its glucuronide can be unstable under certain pH or temperature conditions.[6][13] | Action: Perform freeze-thaw and bench-top stability tests. Ensure samples are stored at -70°C or below and processed on ice.[12] Check autosampler stability, especially for long runs. | |
| 3. Severe Ion Suppression: Co-eluting matrix components are interfering with analyte ionization in the MS source.[10] | Action: Improve sample cleanup. Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Adjust chromatography to separate the analyte from the suppression zone. A post-column infusion experiment can identify suppression regions. | |
| Poor Peak Shape (Tailing, Splitting) | 1. Column Overload/Degradation: The analytical column has lost performance due to matrix buildup or phase collapse. | Action: First, inject a standard in a clean solvent to confirm the issue is not the analyte itself. If the peak is good, the problem is matrix-related. Implement a guard column. If the problem persists, flush the column with a strong solvent wash sequence or replace it. |
| 2. Secondary Interactions: The basic amine groups on imipramine can interact with residual acidic silanols on the column packing material. | Action: Ensure the mobile phase has an appropriate modifier. Adding a small amount of an amine (e.g., triethylamine) to the mobile phase can block active sites. Alternatively, use a column with advanced end-capping or a different stationary phase (e.g., HILIC for the polar glucuronide). | |
| 3. Injector/Autosampler Issues: Improper sample solvent can cause peak distortion. | Action: Ensure the final sample solvent is as close in composition and strength to the initial mobile phase as possible. This prevents poor focusing of the analyte band at the head of the column. | |
| High Variability (%CV > 15%) | 1. Inconsistent Sample Preparation: Manual extraction steps, especially LLE, can introduce variability. | Action: Automate liquid handling where possible. Ensure consistent vortexing times and centrifugation speeds. For SPE, ensure cartridges are not allowed to dry out and that elution volumes are precise. |
| 2. Relative Matrix Effects: Ionization efficiency varies between different lots of biological matrix (e.g., plasma from different donors). | Action: This underscores the critical need for a stable isotope-labeled internal standard (SIL-IS). A SIL-IS will experience the same lot-to-lot variation in suppression/enhancement, providing reliable correction and reducing CVs. | |
| 3. Inconsistent Hydrolysis: The enzymatic reaction is not proceeding to completion uniformly across all samples. | Action: Ensure the enzyme solution is properly mixed and that the temperature is uniform across all wells in the incubation block. Prepare a master mix of buffer and enzyme to add to all samples to minimize pipetting variability. |
Section 3: Key Experimental Protocols & Workflows
Diagram: General Bioanalytical Workflow
Caption: High-level workflow for this compound analysis.
Protocol 3.1: Enzymatic Hydrolysis Optimization (Indirect Method)
This protocol is critical for achieving accurate results when measuring total imipramine after deconjugation.
-
Enzyme Selection:
-
Initial Screening:
-
Prepare pooled blank matrix (e.g., human plasma) and spike it with a known concentration of an this compound standard (if available) or rely on incurred samples.
-
To 100 µL of the sample, add the enzyme according to the manufacturer's recommendation (e.g., 15-30 units/µL of urine).[7]
-
Test two conditions: 37°C for 4 hours and 55°C for 30 minutes. These represent typical conditions for different enzyme types.[7]
-
-
Optimization:
-
Based on the screening results, select the most promising temperature.
-
Perform a time-course experiment (e.g., 30, 60, 120, 240 minutes) to find the minimum time required for complete hydrolysis (where the response of the liberated imipramine reaches a plateau).
-
Perform an enzyme concentration experiment (e.g., 10, 20, 30, 40 units/µL) to ensure the amount is not rate-limiting.
-
-
Validation:
-
The final, optimized hydrolysis conditions must be applied during the validation of the bioanalytical method to ensure consistency and accuracy.
-
Protocol 3.2: Sample Preparation Method Selection
The goal of sample preparation is to remove interfering matrix components while maximizing analyte recovery.
| Method | Procedure Outline | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Add 3-4 volumes of cold acetonitrile or methanol to the sample, vortex, centrifuge, and analyze the supernatant.[13][14] | Fast, simple, inexpensive, high-throughput. | "Dirty" extract, high risk of matrix effects and ion suppression. | >90% (but may not be "true" recovery due to co-extracted interferences).[13] |
| Liquid-Liquid Extraction (LLE) | Adjust sample pH to alkalinize the analytes. Add an immiscible organic solvent (e.g., hexane, ethyl acetate), vortex, centrifuge, separate the organic layer, evaporate, and reconstitute.[12][15] | Cleaner extract than PPT, reduced matrix effects. | More labor-intensive, requires solvent optimization, potential for emulsions. | 70-98%[12][16] |
| Solid-Phase Extraction (SPE) | Condition a cartridge (e.g., mixed-mode cation exchange), load the sample, wash away interferences, and elute the analyte with a specific solvent. | Cleanest extract, significantly reduces matrix effects, high selectivity. | Most expensive, requires significant method development. | >85% |
Protocol 3.3: Recommended LC-MS/MS Starting Parameters
These parameters serve as a robust starting point for method development.
| Parameter | Recommendation | Rationale |
| LC Column | C18, 2.1 x 50 mm, <2 µm particle size | Provides good retention for the parent drug and metabolites. A shorter column allows for faster run times in a high-throughput environment.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and low viscosity.[13] |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) over 3-5 minutes, hold, and re-equilibrate. | A gradient is necessary to elute the polar glucuronide and the more hydrophobic parent drug within a reasonable time frame. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency.[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Imipramine and its metabolites contain basic nitrogen atoms that are readily protonated. |
| MS/MS Transitions | Imipramine: Q1 m/z 281.2 -> Q3 m/z 86.1This compound: Q1 m/z 457.2 -> Q3 m/z 281.2 | The transition for the glucuronide represents the neutral loss of the glucuronic acid moiety (176 Da). The imipramine transition represents fragmentation of the side chain. These should be optimized by direct infusion of standards. |
References
-
Sutfin, T. A., et al. (1987). Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics. PubMed, [Link]
-
Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health, [Link]
-
Zarrin, S., et al. (2012). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. National Institutes of Health, [Link]
-
Saito, T., et al. (2020). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. National Institutes of Health, [Link]
-
Vyas, V., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, [Link]
-
Panchal, H. V., & Suhagia, B. N. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, [Link]
-
Vila, M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. National Institutes of Health, [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace, [Link]
-
Metabolic pathways of imipramine. ResearchGate, [Link]
-
Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. PubMed, [Link]
-
Zhao, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate, [Link]
-
LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove, [Link]
-
Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Institutes of Health, [Link]
-
Al-Asmari, A. I. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health, [Link]
-
Imipramine. PubChem, National Institutes of Health, [Link]
-
This compound. Veeprho, [Link]
-
Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. ResearchGate, [Link]
-
Imipramine/Desipramine Pathway, Pharmacokinetics. ClinPGx, [Link]
-
Jasi-ca, J., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, Oxford Academic, [Link]
-
This compound. PubChem, National Institutes of Health, [Link]
-
Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Semantic Scholar, [Link]
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- 4. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Enzyme Kinetics for In Vitro Imipramine N-Glucuronide Synthesis
Welcome to the technical support center for the in vitro synthesis of Imipramine N-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Understanding the Reaction: The Glucuronidation of Imipramine
Imipramine, a tricyclic antidepressant, undergoes phase II metabolism primarily through glucuronidation, a process that conjugates glucuronic acid to the drug, increasing its water solubility and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly located in the endoplasmic reticulum of liver cells.
The synthesis of this compound in an in vitro setting is a critical tool for studying drug metabolism, potential drug-drug interactions, and for producing analytical standards. Success in these experiments hinges on a well-optimized enzymatic assay.
Key Enzymatic Players
In humans, two main UGT isoforms are responsible for the N-glucuronidation of imipramine:
-
UGT1A4: This isoform exhibits lower affinity for imipramine.[1][2]
-
UGT2B10: This isoform demonstrates a higher affinity for imipramine and is likely the major contributor to its glucuronidation at therapeutic concentrations.[2][3]
The interplay of these two enzymes can lead to biphasic kinetics when using human liver microsomes, with a high-affinity and a low-affinity component.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why is the yield of this compound consistently low in my in vitro reaction?
Answer:
Low product yield is a common issue that can stem from several factors related to your reaction setup. Let's break down the potential causes and their solutions:
1. Suboptimal Enzyme Activity:
-
Enzyme Source: The choice of enzyme source is critical. Human liver microsomes (HLMs) contain a mixture of UGTs and will display biphasic kinetics.[1] If you are aiming for high-affinity kinetics, consider using recombinant UGT2B10.[2][3] Conversely, recombinant UGT1A4 can be used to study the low-affinity component.[1] The expression system of the recombinant enzyme can also influence activity.[1]
-
Enzyme Concentration: Ensure you are using an adequate concentration of microsomal protein or recombinant UGT. Titrate the enzyme concentration to find the optimal level where the reaction rate is linear with respect to the enzyme concentration.
-
Enzyme Integrity: Repeated freeze-thaw cycles can denature enzymes. Aliquot your enzyme preparations to minimize this.
2. Inadequate Cofactor and Reaction Components:
-
UDPGA Concentration: UDP-glucuronic acid (UDPGA) is the essential sugar donor for the reaction.[4] Its concentration should be saturating to ensure it is not a limiting factor. A typical starting concentration is in the low millimolar range.
-
Latency Issues with Microsomes: The active site of UGTs is located within the lumen of the endoplasmic reticulum.[4] In microsomal preparations, the membrane can be a barrier to the water-soluble cofactor UDPGA, a phenomenon known as latency.[4][5] To overcome this, include a pore-forming agent like alamethicin in your incubation mixture.[4]
-
Magnesium Chloride (MgCl₂): UGTs often require divalent cations like Mg²⁺ for optimal activity. Include MgCl₂ in your reaction buffer.
3. Incorrect Reaction Conditions:
-
pH: The pH of the reaction buffer significantly impacts enzyme activity. The optimal pH for UGTs is typically in the neutral to slightly alkaline range (around 7.4).
-
Temperature: Enzymatic reactions are temperature-dependent. While imipramine binding may be maximal at 4°C, UGT activity is generally optimal at 37°C.[6] However, be mindful that higher temperatures can also lead to enzyme instability over longer incubation times.
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Question 2: My kinetic data does not fit a standard Michaelis-Menten model. What could be the reason?
Answer:
Observing non-Michaelis-Menten kinetics is not unusual for imipramine N-glucuronidation, especially when using complex enzyme sources.
-
Biphasic Kinetics in HLMs: As mentioned, human liver microsomes contain both high-affinity (UGT2B10) and low-affinity (UGT1A4) enzymes for imipramine.[1][2] This results in a biphasic Eadie-Hofstee plot, indicating two distinct kinetic components.[1] You will need to fit your data to a two-enzyme model to accurately determine the Kₘ and Vₘₐₓ for each component.
-
Atypical Kinetics with Recombinant UGTs: Even with recombinant enzymes, atypical kinetics can sometimes be observed. This could be due to substrate or product inhibition at high concentrations. It is crucial to perform your kinetic analysis over a wide range of substrate concentrations to fully characterize the enzyme's behavior.
Question 3: I am seeing significant variability between my experimental repeats. How can I improve reproducibility?
Answer:
Reproducibility is key to generating reliable data. Here are some steps to minimize variability:
-
Consistent Reagent Preparation: Prepare fresh buffers and cofactor solutions for each experiment. If you must store them, do so in aliquots to avoid repeated freeze-thaw cycles.
-
Precise Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when working with small volumes of enzyme or substrate solutions.
-
Thorough Mixing: Gently vortex or mix all reaction components thoroughly before starting the incubation.
-
Controlled Incubation: Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the reaction.
-
Standardized Quenching: Stop the reaction consistently at the designated time point. The quenching solution (e.g., ice-cold acetonitrile or methanol) should be added rapidly and mixed immediately to halt all enzymatic activity.
-
Include Controls: Always run negative controls (without enzyme or without UDPGA) to check for non-enzymatic degradation of imipramine or the formation of interfering peaks. A positive control with a known UGT substrate can also help assess the activity of your enzyme batch.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for imipramine N-glucuronidation?
A1: The optimal pH is generally around 7.4. The standard incubation temperature is 37°C to mimic physiological conditions.
Q2: What concentrations of imipramine and UDPGA should I use?
A2: For kinetic studies, you should test a wide range of imipramine concentrations that bracket the expected Kₘ values for both UGT1A4 and UGT2B10. The Kₘ for the high-affinity component is in the micromolar range, while for the low-affinity component, it is in the high micromolar to millimolar range.[1][2] UDPGA should be at a saturating concentration, typically 1-5 mM.
Q3: Are there any known inhibitors I should be aware of?
A3: Yes. Nicotine is a selective inhibitor of UGT2B10.[2] Diclofenac can inhibit UGT1A4.[4] Imipramine itself can act as a multi-UGT inhibitor.[7] If your experimental system contains other drugs or compounds, be aware of potential inhibitory interactions.
Q4: How should I prepare my imipramine stock solution?
A4: Imipramine hydrochloride is soluble in water. However, to minimize the amount of solvent in your reaction, it is best to prepare a concentrated stock solution in a suitable organic solvent like methanol or DMSO and then dilute it in the reaction buffer. Be sure to keep the final solvent concentration in your incubation low (typically <1%) as it can inhibit enzyme activity.
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-performance liquid chromatography (HPLC) with UV detection is a common method.[1] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[8]
Experimental Protocols
Protocol 1: Basic In Vitro Imipramine N-Glucuronidation Assay
-
Prepare Reagents:
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution: 50 mM UDPGA in deionized water.
-
Activator Solution: 2.5 mg/mL alamethicin in methanol.
-
Enzyme Preparation: Human liver microsomes or recombinant UGT1A4/UGT2B10, diluted to the desired concentration in reaction buffer.
-
Substrate Solution: Imipramine stock solution in methanol, diluted to various concentrations in reaction buffer.
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, add the reaction buffer, MgCl₂ (final concentration 5 mM), and the enzyme preparation.
-
Add the alamethicin solution (final concentration ~25-50 µg/mg protein).
-
Add the imipramine solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the UDPGA solution to start the reaction.
-
Incubate at 37°C for the desired time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Add 2 volumes of the ice-cold quenching solution.
-
Vortex and centrifuge to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.
-
Assay Setup Visualization
Caption: Step-by-step workflow for the in vitro glucuronidation assay.
Data Summary
Table 1: Kinetic Parameters for Imipramine N-Glucuronidation
| Enzyme Source | Kinetic Parameter | Value | Reference |
| Human Liver Microsomes (High-Affinity) | Kₘ | 97.2 ± 39.4 µM | [1] |
| Vₘₐₓ | 0.29 ± 0.03 nmol/min/mg | [1] | |
| Human Liver Microsomes (Low-Affinity) | Kₘ | 0.70 ± 0.29 mM | [1] |
| Vₘₐₓ | 0.90 ± 0.28 nmol/min/mg | [1] | |
| Recombinant UGT1A4 | Kₘ | 0.71 ± 0.36 mM | [1] |
| Vₘₐₓ | 0.11 ± 0.03 nmol/min/mg | [1] | |
| Recombinant UGT2B10 | Kₘ (S₅₀) | 16.8 µM | [2] |
References
-
Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]
-
Evotec. (n.d.). UGT Inhibition. Retrieved from [Link]
-
Fathykia, F., et al. (2021). Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes. Scientific Reports, 11(1), 1-13. [Link]
-
Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]
-
Miyauchi, S., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1391-1400. [Link]
-
Hicks, J. K., et al. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Jannetto, P. J., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(5), 264-270. [Link]
-
Lin, J. H., & Lu, A. Y. (2002). Complexities of glucuronidation affecting in vitro in vivo extrapolation. Current drug metabolism, 3(6), 623-646. [Link]
-
Wikipedia contributors. (2024, January 12). Sertraline. In Wikipedia, The Free Encyclopedia. Retrieved 19:48, January 21, 2026, from [Link]
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Beckett, A. H., & Hutt, A. J. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. [Link]
-
Rehavi, M., et al. (1982). Temperature-sensitive reversible loss of [3H]imipramine binding sites: evidence suggesting different conformational states. Biochemical and biophysical research communications, 105(4), 1491-1497. [Link]
- Google Patents. (n.d.). Method of preparation of imipramine pamoate and novel crystalline.
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Lu, H., & Li, C. (2018). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Current drug metabolism, 19(1), 35-43. [Link]
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ResearchGate. (n.d.). Factors can alter the expression and activities of UGTs.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Lin, J. H. (2002). Complexities of glucuronidation affecting in vitro in vivo extrapolation. Current drug metabolism, 3(6), 623-646. [Link]
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Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. [Link]
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Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of pharmacology and experimental therapeutics, 301(1), 342-350. [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (2021). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]
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Zhang, W., et al. (2007). Genetic factors affecting gene transcription and catalytic activity of UDP-glucuronosyltransferases in human liver. Human molecular genetics, 16(24), 3046-3058. [Link]
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Walsky, R. L., & Obach, R. S. (2004). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 32(6), 647-655. [Link]
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Hypha Discovery. (n.d.). N-glucuronide metabolites. Retrieved from [Link]
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Journal of the Japan Society of Colour Material. (2020). Chemical modification of imipramine and desipramine. [Link]
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Brøsen, K., et al. (1987). First-pass metabolism of imipramine and desipramine: impact of the sparteine oxidation phenotype. Clinical Pharmacology & Therapeutics, 42(4), 437-443. [Link]
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Validation & Comparative
Navigating the Metabolic Maze: A Comparative Analysis of Imipramine's N-Glucuronide and Hydroxylated Metabolites
For drug development professionals, researchers, and scientists, understanding the metabolic fate of a therapeutic agent is paramount to predicting its efficacy, safety, and potential for drug-drug interactions. Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive biotransformation, yielding a complex array of metabolites. This guide provides an in-depth comparative analysis of two major metabolic products: Imipramine N-Glucuronide and the pharmacologically significant hydroxylated metabolites, offering insights into their distinct roles and analytical considerations.
The Metabolic Crossroads of Imipramine
Imipramine's journey through the body is primarily dictated by hepatic metabolism, which follows two principal routes: Phase I oxidation (hydroxylation and demethylation) and Phase II conjugation (glucuronidation). These pathways are not mutually exclusive and create a cascade of metabolic products.
-
Phase I Metabolism (Oxidation): This phase is predominantly mediated by the Cytochrome P450 (CYP) enzyme superfamily. N-demethylation of imipramine, catalyzed mainly by CYP2C19, CYP1A2, and CYP3A4, produces its major active metabolite, desipramine.[1][2][3] Both imipramine and desipramine then undergo hydroxylation, primarily at the 2-position, a reaction catalyzed by CYP2D6, to form 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.[1][2][4] These hydroxylated metabolites are pharmacologically active.[5][6][7]
-
Phase II Metabolism (Conjugation): This pathway serves to increase the water solubility of the drug and its metabolites, facilitating their excretion. Imipramine itself can directly undergo N-glucuronidation at its tertiary amine, a reaction catalyzed by the UDP-glucuronosyltransferase isoform UGT1A4.[8] Additionally, the hydroxylated metabolites formed in Phase I are efficiently conjugated with glucuronic acid to form O-glucuronides.[1][9] This guide will focus on the direct N-glucuronide of the parent drug in comparison to the hydroxylated species.
Below is a diagram illustrating the primary metabolic pathways of imipramine.
Caption: Primary metabolic pathways of Imipramine.
Comparative Profile: Hydroxylated vs. N-Glucuronide Metabolites
The functional consequences of hydroxylation versus N-glucuronidation are profound, leading to metabolites with starkly different physicochemical and pharmacological properties.
| Feature | Hydroxylated Metabolites (2-OH-IMI, 2-OH-DMI) | This compound |
| Metabolic Pathway | Phase I (Oxidation) via CYP2D6.[1][2] | Phase II (Conjugation) via UGT1A4.[8] |
| Pharmacological Activity | Considered active; inhibit norepinephrine and serotonin reuptake, contributing to both therapeutic and cardiotoxic effects.[5][7] | Generally considered inactive and a detoxification product. |
| Physicochemical Properties | Moderately lipophilic, but more polar than the parent drug. | Highly water-soluble, facilitating renal excretion.[1] |
| Primary Role | Contribution to the overall pharmacological profile of imipramine therapy.[6] | Detoxification and elimination from the body. |
| Plasma Concentrations | Variable, but can be significant. Unconjugated forms are present in plasma and tissues.[5][7][9] | Can accumulate to substantial concentrations in serum, often exceeding the levels of the unconjugated hydroxy metabolites.[9] |
| Clinical Relevance | Contribute to interindividual variability in response and toxicity. Their potent cardiovascular effects are a key consideration.[5] | Primarily an indicator of clearance efficiency. Less direct clinical effect, but its formation rate can influence the parent drug's half-life. |
Pharmacokinetics and Biological Activity: A Deeper Dive
Hydroxylated Metabolites:
The hydroxylated metabolites of imipramine and desipramine are not merely intermediates destined for excretion; they are pharmacologically active entities. Studies have shown that they inhibit the reuptake of norepinephrine and serotonin to a similar extent as their parent compounds.[7] This activity implies that they contribute to the overall antidepressant effect. However, they are also implicated in the cardiotoxicity associated with tricyclic antidepressants, a critical consideration in clinical practice, especially in cases of overdose or in elderly patients.[5] The formation of these metabolites is rate-limited and their plasma concentrations tend to follow those of the parent drug without significant accumulation under normal conditions.[5] However, genetic polymorphisms in the CYP2D6 enzyme can lead to significant interindividual differences in hydroxylation capacity, affecting both efficacy and toxicity.[10]
This compound:
In contrast, N-glucuronidation is a detoxification pathway. The addition of a large, polar glucuronic acid moiety renders the imipramine molecule pharmacologically inactive and significantly increases its water solubility, priming it for efficient renal excretion.[1] While the N-glucuronide itself is not therapeutically active, the efficiency of the UGT1A4 enzyme can influence the overall pharmacokinetics of imipramine. Research has shown that substantial concentrations of glucuronide conjugates can accumulate in the serum of patients undergoing imipramine therapy.[9] Biphasic kinetics have been observed for imipramine N-glucuronidation in human liver microsomes, suggesting the involvement of both high-affinity and low-affinity enzyme components.[8]
Bioanalytical Methodologies: Detection and Quantification
The accurate quantification of imipramine and its metabolites in biological matrices like plasma or serum is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The differing polarities of the hydroxylated and glucuronidated metabolites necessitate distinct analytical approaches.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the gold standards for this purpose.[6][11][12]
-
For Hydroxylated Metabolites: Methods often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug and its less polar metabolites from the plasma matrix.[6][12] Derivatization may be required for GC-MS analysis to improve volatility and thermal stability.[4][6] LC-MS/MS provides high sensitivity and specificity without the need for derivatization.[11]
-
For N-Glucuronide: Direct measurement is challenging due to its high polarity. A common strategy involves an initial enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide moiety, converting the metabolite back to the parent drug (imipramine). The total imipramine concentration is then measured, and the N-glucuronide concentration is calculated by subtracting the baseline imipramine concentration from a non-hydrolyzed sample.[9]
Below is a diagram of a typical bioanalytical workflow for the comprehensive analysis of imipramine and its metabolites.
Caption: Bioanalytical workflow for imipramine metabolites.
Representative Experimental Protocol: LC-MS/MS Quantification
This protocol provides a generalized approach for the simultaneous quantification of imipramine, desipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine in human plasma.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Imipramine, Desipramine, 2-hydroxyimipramine, 2-hydroxydesipramine analytical standards
-
Deuterated internal standards (e.g., Imipramine-d4, Desipramine-d4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
2. Sample Preparation (Solid-Phase Extraction):
-
Spike: To 100 µL of plasma, add the internal standard solution.
-
Pre-treat: Add 200 µL of 2% phosphoric acid and vortex to mix. This step disrupts protein binding.
-
Condition SPE Cartridge: Sequentially wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.[11]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard would be optimized and monitored.
4. Causality and Validation:
-
Why SPE? Mixed-mode SPE is chosen for its ability to selectively retain the basic amine structures of imipramine and its metabolites while effectively washing away endogenous plasma components like phospholipids, ensuring a clean extract and reducing matrix effects in the MS source.
-
Why an Internal Standard? A stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar extraction recovery and ionization suppression, allowing for accurate and precise quantification by correcting for variations during sample processing and analysis.
-
Validation: This method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the data is trustworthy and reliable.[11]
Conclusion
The metabolic fate of imipramine is a tale of two pathways with divergent outcomes. The hydroxylated metabolites are active players, contributing to the drug's therapeutic window and its potential for toxicity. In contrast, This compound represents the final chapter of detoxification, an inactive molecule primed for elimination. For researchers in drug development, a comprehensive understanding of both pathways is not merely academic; it is essential for designing safer, more effective therapies and for developing robust bioanalytical strategies to accurately characterize a drug's disposition in the body. Monitoring all active moieties, including the hydroxylated metabolites, is crucial for establishing a clear relationship between drug concentration and clinical effect.[6]
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Kim, H., et al. (2018). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 56(8), 735–742. [Link]
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Amini, M., et al. (2009). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. DARU Journal of Pharmaceutical Sciences, 17(1), 23-28. [Link]
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Jandhyala, B. S., et al. (1977). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. Communications in Psychopharmacology, 1(3), 181-90. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to Inter-individual Variability in Imipramine N-Glucuronide Formation
For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism is paramount to ensuring therapeutic efficacy and safety. Imipramine, a cornerstone tricyclic antidepressant, exhibits significant inter-individual variability in its metabolic profile, which can impact patient outcomes. While the pharmacogenetics of its Phase I metabolism by cytochrome P450 enzymes are well-documented, the contribution of Phase II glucuronidation to this variability is a critical, yet often less-emphasized, aspect of its disposition. This guide provides an in-depth comparison of the key enzymatic players in imipramine N-glucuronidation, supported by experimental data, to illuminate the sources of inter-individual differences.
The Clinical Imperative: Why Imipramine Metabolism Matters
Imipramine is primarily used to treat major depressive disorder and a range of other conditions.[1][2] Its therapeutic action is mediated by the inhibition of serotonin and norepinephrine reuptake.[3] The metabolic fate of imipramine is complex, involving N-demethylation to its active metabolite, desipramine, and subsequent hydroxylation, reactions predominantly catalyzed by CYP2C19 and CYP2D6, respectively.[4][5] Genetic polymorphisms in these CYP enzymes are a major cause of variable plasma concentrations, leading to either therapeutic failure or adverse effects at standard doses.[1][2][6]
Glucuronidation represents a significant pathway for the elimination of imipramine and its metabolites, converting them into more water-soluble compounds for renal excretion.[4][5] Specifically, the direct conjugation of a glucuronic acid moiety to the tertiary amine of imipramine forms imipramine N-glucuronide.[3][7] Variability in this pathway can influence the overall clearance of the parent drug and contribute to the complex pharmacokinetic profile observed in patients.
The Key Players: A Tale of Two UGTs in Imipramine N-Glucuronidation
The formation of this compound is primarily catalyzed by two members of the UDP-glucuronosyltransferase (UGT) superfamily: UGT1A4 and UGT2B10 .[8][9] These enzymes exhibit distinct kinetic profiles, suggesting specialized roles in the metabolism of imipramine.
-
UGT1A4: Initially identified as a key enzyme in this pathway, UGT1A4 is characterized by its low-affinity, high-capacity for imipramine N-glucuronidation.[7][8] This implies that UGT1A4 becomes a more significant contributor to imipramine metabolism at higher concentrations of the drug.
-
UGT2B10: Subsequent research has highlighted the crucial role of UGT2B10, a high-affinity, low-capacity enzyme for the N-glucuronidation of imipramine and other tricyclic antidepressants.[8][10][11] The high affinity of UGT2B10 suggests that it is a major player in the glucuronidation of imipramine at therapeutic concentrations.[10][11]
The involvement of both a high-affinity and a low-affinity enzyme system is consistent with the observation of biphasic kinetics for imipramine N-glucuronidation in human liver microsomes.[7][11]
Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters for imipramine N-glucuronidation by UGT1A4 and UGT2B10, highlighting their contrasting roles.
| Enzyme | Apparent Km (S50) (µM) | Key Kinetic Characteristic | Probable Role in Imipramine Glucuronidation |
| UGT1A4 | 262 - >1000 | Low Affinity, High Capacity | Predominant at higher, potentially toxic, drug concentrations. |
| UGT2B10 | 16.8 | High Affinity, Low Capacity | Major contributor at therapeutic drug concentrations. |
Data compiled from multiple sources.[7][8][11]
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the metabolic journey of imipramine and the experimental approach to studying its N-glucuronidation, the following diagrams are provided.
Caption: Metabolic pathway of imipramine.
Caption: Experimental workflow for UGT activity assay.
Genetic Polymorphisms: The Next Frontier in Understanding Variability
While the impact of CYP2D6 and CYP2C19 polymorphisms on imipramine's effects is well-established, the role of genetic variations in UGT1A4 and UGT2B10 is an emerging area of investigation. Genetic polymorphisms have been identified in several UGT genes, with some having demonstrated functional consequences.[12][13] For instance, polymorphisms in UGT2B10 have been shown to influence nicotine metabolism.[14] Although direct evidence linking specific UGT1A4 or UGT2B10 polymorphisms to altered imipramine N-glucuronidation and clinical outcomes is still developing, it represents a logical next step in personalizing imipramine therapy. Researchers should consider genotyping for variants in these UGTs when investigating unexpected drug responses that cannot be explained by CYP polymorphisms alone.
Experimental Protocols for Assessing Imipramine N-Glucuronidation
To facilitate further research in this area, a detailed protocol for an in vitro imipramine N-glucuronidation assay is provided below. This protocol is designed to be a self-validating system, allowing for the determination of enzyme kinetics and the comparison of different enzyme sources or genetic variants.
Protocol: In Vitro Imipramine N-Glucuronidation Assay
1. Reagents and Materials:
-
Imipramine hydrochloride
-
UDP-glucuronic acid (UDPGA)
-
Human liver microsomes (HLM) or recombinant human UGT1A4/UGT2B10 enzymes
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
2. Incubation Procedure:
-
Prepare a stock solution of imipramine in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and the enzyme source (HLM or recombinant UGT).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding imipramine at various concentrations (to determine kinetics) and UDPGA. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold ACN.
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a portion of the supernatant onto the HPLC system.
-
Separate imipramine and its N-glucuronide metabolite using a suitable gradient elution method.
-
Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve of the metabolite.
4. Data Analysis:
-
Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (for single-enzyme systems) or a biphasic kinetics model (for HLM) to determine the Km and Vmax values.
Conclusion and Future Directions
The inter-individual variability in this compound formation is a complex interplay between the activities of at least two key UGT enzymes, UGT1A4 and UGT2B10. Their distinct kinetic profiles underscore the importance of considering both high- and low-affinity metabolic pathways when predicting drug disposition. While the pharmacogenetics of CYP-mediated metabolism of imipramine have been a primary focus, a comprehensive understanding of a patient's metabolic phenotype must also include the contribution of glucuronidation.
Future research should focus on:
-
Identifying and functionally characterizing genetic polymorphisms in UGT1A4 and UGT2B10 to determine their impact on imipramine N-glucuronidation.
-
Correlating UGT genotypes with clinical outcomes in patients treated with imipramine to establish their predictive value.
-
Developing integrated pharmacokinetic models that incorporate both CYP and UGT-mediated metabolism to provide more accurate predictions of imipramine exposure.
By continuing to unravel the complexities of imipramine's metabolic pathways, the scientific community can move closer to the goal of personalized medicine, ensuring that this valuable therapeutic agent is used in the safest and most effective manner possible.
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Chen, S., Liu, Y., Li, F., Sun, R., Zheng, J., & Zeng, S. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Toxicology and Applied Pharmacology, 336, 32–42. Retrieved from [Link]
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Kaivosaari, S., Toivonen, P., Aitio, O., & Finel, M. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1366–1374. Retrieved from [Link]
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St-Pierre, M. V., Gauthier, C., & Belanger, A. (1991). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Biochemical Pharmacology, 42(7), 1497–1501. Retrieved from [Link]
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Dean, L. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]
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Kaivosaari, S., Toivonen, P., Aitio, O., & Finel, M. (2013). Human UDP-Glucuronosyltransferase (UGT) 2B10 in Drug N-Glucuronidation: Substrate Screening and Comparison with UGT1A3 and UGT1A4. Semantic Scholar. Retrieved from [Link]
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Zhou, D., Li, C., & Li, J. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863–870. Retrieved from [Link]
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Imipramine response. (n.d.). NIH Genetic Testing Registry (GTR). Retrieved from [Link]
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Fabbri, C., & Serretti, A. (2016). Pharmacogenetics of Antidepressants. Frontiers in Pharmacology, 7, 91. Retrieved from [Link]
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UGT2B10 UDP glucuronosyltransferase family 2 member B10 [ (human)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Frye, R. F., Sen, S. E., & Pescovitz, O. H. (2017). Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes. PLoS One, 12(5), e0177114. Retrieved from [Link]
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Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. (2014). Journal of Analytical Toxicology. Retrieved from [Link]
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Burchell, B. (2003). Genetic Polymorphisms of UDP-glucuronosyltransferases and Their Functional Significance. AAPS PharmSci, 5(2), E11. Retrieved from [Link]
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Bhasker, C. R., McKinnon, R. A., & Miners, J. O. (2000). Genetic polymorphism of UDP-glucuronosyltransferase 2B7 (UGT2B7) at amino acid 268: ethnic diversity of alleles and potential clinical significance. Pharmacogenetics, 10(8), 679–685. Retrieved from [Link]
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Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. (2008). ResearchGate. Retrieved from [Link]
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Al-Sane, D., Al-Sane, H., & Al-Sane, M. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals (Basel), 13(10), 287. Retrieved from [Link]
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Imipramine. (n.d.). PubChem. Retrieved from [Link]
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de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Psychiatry in Clinical Practice, 7(3), 159–173. Retrieved from [Link]
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Mackenzie, P. I. (2000). Polymorphisms in UDP glucuronosyltransferase genes: functional consequences and clinical relevance. Clinical Chemistry and Laboratory Medicine, 38(9), 849–853. Retrieved from [Link]
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Gram, L. F. (1983). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 8(4), 323–338. Retrieved from [Link]
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Uchaipichat, N., Mackenzie, P. I., Elliot, D. J., & Miners, J. O. (2004). Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases. Drug Metabolism and Disposition, 32(4), 413–423. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Imipramine N-Glucuronide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. Imipramine, a tricyclic antidepressant, undergoes extensive metabolism, with one significant pathway being glucuronidation to form Imipramine N-Glucuronide. The inherent polarity and potential instability of this metabolite present unique bioanalytical challenges. This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of this compound in biological matrices: an indirect approach using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following enzymatic hydrolysis, and a direct approach using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to select and implement the most appropriate technique for your research needs. We will delve into the intricacies of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics, all grounded in established scientific principles and regulatory expectations.
The Bioanalytical Imperative: Why Accurate Measurement of this compound Matters
Imipramine is metabolized in the liver by Cytochrome P450 (CYP) enzymes and through glucuronidation.[1] The resulting N-glucuronide conjugate is significantly more water-soluble than the parent drug, facilitating its excretion. The concentration of this metabolite in plasma and urine provides critical insights into the drug's metabolic profile, clearance pathways, and potential for drug-drug interactions. Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the validation of bioanalytical methods, underscoring the need for robust and reliable quantification of significant metabolites.[2][3][4]
Method A: The Traditional Approach - Indirect Analysis by HPLC-UV with Enzymatic Hydrolysis
This classical method quantifies the glucuronidated metabolite indirectly. It relies on the enzymatic cleavage of the glucuronic acid moiety by β-glucuronidase, converting the metabolite back to the parent drug (aglycone), which is then measured by a validated HPLC-UV method for imipramine.[5]
The "Why": Causality Behind the Experimental Choices
-
Enzymatic Hydrolysis: this compound is too polar to be efficiently retained on traditional reversed-phase HPLC columns and lacks a distinct chromophore from the parent drug. Enzymatic hydrolysis is a necessary step to liberate the less polar, UV-active imipramine, which can then be readily analyzed. The choice of β-glucuronidase source (e.g., from E. coli or Helix pomatia) and the optimization of incubation conditions (pH, temperature, and time) are critical for ensuring complete and reproducible cleavage of the conjugate. Incomplete hydrolysis is a significant source of underestimation.[3][6]
-
Sample Preparation: A multi-step liquid-liquid extraction (LLE) is typically employed post-hydrolysis. This is essential to remove proteins and other endogenous matrix components that would interfere with the chromatographic analysis and to concentrate the analyte to achieve the required sensitivity.[7][8] The choice of extraction solvent and pH is optimized to ensure high recovery of the parent imipramine.
-
UV Detection: While not as sensitive as mass spectrometry, UV detection is a robust, cost-effective, and widely available technique.[9] The selection of the detection wavelength is based on the UV absorbance maximum of imipramine to maximize the signal-to-noise ratio.
Experimental Protocol: HPLC-UV with Enzymatic Hydrolysis
-
Sample Collection and Stabilization: Collect plasma or urine samples. If not analyzed immediately, store at -70°C to minimize degradation.
-
Enzymatic Hydrolysis:
-
To 1 mL of the biological sample, add an appropriate internal standard (e.g., a structural analog like trimipramine).[7][8]
-
Add 100 µL of a suitable β-glucuronidase solution in a buffer that maintains the optimal pH for the enzyme (typically pH 5.0-6.8).
-
Incubate the mixture at an optimized temperature (e.g., 37°C or 55°C) for a sufficient duration (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Alkalinize the sample with a suitable base (e.g., 1M NaOH).
-
Add an appropriate organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject an aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for imipramine (e.g., 220-254 nm).[4]
-
Method B: The Modern Standard - Direct Analysis by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and specificity.[9] This method allows for the direct measurement of the intact this compound, eliminating the need for the hydrolysis step.
The "Why": Causality Behind the Experimental Choices
-
Direct Measurement: LC-MS/MS can differentiate between Imipramine and its N-glucuronide based on their different mass-to-charge ratios (m/z). This direct approach is faster, reduces sample handling, and eliminates the variability and potential for incomplete reactions associated with enzymatic hydrolysis.[2][3][10]
-
High Sensitivity and Specificity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. It monitors a specific precursor ion (the intact glucuronide) and its characteristic product ion, virtually eliminating interferences from the complex biological matrix. This results in very low limits of quantification (LLOQ).[11][12]
-
Simplified Sample Preparation: While sample cleanup is still necessary, it can often be simplified. Protein precipitation is a common and rapid method used prior to LC-MS/MS analysis.[9]
Experimental Protocol: Direct LC-MS/MS
-
Sample Collection and Stabilization: As with the HPLC-UV method, proper collection and storage are crucial. For some unstable glucuronides, immediate acidification or the use of esterase inhibitors may be necessary, although N-glucuronides are generally more stable than acyl glucuronides.[13][14][15]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50-100 µL), add an internal standard (ideally a stable isotope-labeled version of this compound).
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube for analysis. Depending on the required sensitivity, an evaporation and reconstitution step may be included.
-
-
Chromatographic Conditions:
-
Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be used. HILIC can provide better retention for highly polar metabolites like glucuronides.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometer operating in MRM mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both this compound and the internal standard.
-
Visualizing the Workflows
HPLC-UV with Enzymatic Hydrolysis Workflow
Caption: Workflow for indirect analysis of this compound.
Direct LC-MS/MS Workflow
Caption: Workflow for direct analysis of this compound.
Head-to-Head Comparison: Performance Characteristics
The choice between these two methods depends on the specific requirements of the study, including the need for sensitivity, throughput, and the available instrumentation.
| Parameter | HPLC-UV with Enzymatic Hydrolysis | Direct LC-MS/MS | Rationale & Insights |
| Specificity | Moderate | Very High | HPLC-UV relies on chromatographic retention time for identification, which is susceptible to interference from co-eluting compounds. LC-MS/MS uses both retention time and specific mass transitions, offering significantly higher confidence in analyte identification.[9] |
| Sensitivity (LLOQ) | ng/mL range (e.g., 3-15 ng/mL for parent drug)[7][8] | Sub-ng/mL to low ng/mL range (e.g., <1 ng/mL)[12] | The inherent sensitivity of mass spectrometry allows for the detection of much lower concentrations, which is critical for studies with low doses or for metabolites with low systemic exposure. |
| Throughput | Low to Moderate | High | The lengthy hydrolysis step and multi-step LLE make the HPLC-UV method time-consuming. The simplified protein precipitation and rapid LC gradients of LC-MS/MS methods allow for much higher sample throughput.[9] |
| Method Development | Complex | Complex | HPLC-UV requires optimization of hydrolysis and a multi-step extraction. LC-MS/MS requires optimization of MS parameters (ion source conditions, collision energies) and careful evaluation of matrix effects. |
| Cost | Lower (instrumentation and consumables) | Higher (instrumentation, maintenance, and stable-isotope standards) | HPLC-UV systems are more widely available and less expensive to purchase and operate.[9] |
| Key Challenge | Incomplete hydrolysis, potential for analyte degradation during extraction. | Matrix effects (ion suppression/enhancement), potential for in-source fragmentation of the glucuronide.[15][16] | The success of the indirect method hinges on the complete and reproducible conversion of the metabolite. For LC-MS/MS, mitigating the influence of the biological matrix on analyte ionization is a primary concern. |
Navigating the Decision: A Logic Diagram
The selection of an analytical method is a critical decision driven by the goals of the study and available resources.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
Both HPLC-UV with enzymatic hydrolysis and direct LC-MS/MS are valid techniques for the quantification of this compound, but they serve different needs and offer distinct advantages.
-
Direct LC-MS/MS is the superior method for regulated bioanalysis in drug development. Its high sensitivity, specificity, and throughput are essential for generating the robust data required for pharmacokinetic studies and regulatory submissions. The ability to directly measure the intact metabolite eliminates the uncertainties of the hydrolysis step and provides a more accurate reflection of the analyte's concentration in the biological matrix.
-
Indirect HPLC-UV remains a valuable tool in certain contexts. For academic research, early-stage discovery, or laboratories with limited access to mass spectrometry, this method can provide reliable data, provided that the hydrolysis and extraction steps are meticulously optimized and validated. It is a cost-effective alternative when the highest sensitivity and throughput are not primary requirements.
Cross-validation between these methods is crucial if data from different sources or studies are to be compared.[17] This process would involve analyzing the same set of quality control samples by both methods to ensure that they provide comparable results within acceptable limits, thereby ensuring data integrity across the drug development lifecycle.
Ultimately, the choice of method requires a thorough understanding of the analytical objectives, the performance characteristics of each technique, and the regulatory landscape. This guide provides the foundational knowledge to make that choice with confidence.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Li, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. [Link]
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ResearchGate. (n.d.). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). [Link]
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Bioanalysis Zone. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. [Link]
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ResearchGate. (n.d.). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. [Link]
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Šestanj, K., & Roškar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. [Link]
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Doran, G. S., et al. (2018). Direct detection of glucuronide metabolites of lidocaine in sheep urine. Journal of Chromatography B, 1079, 56-62. [Link]
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ResearchGate. (n.d.). Direct Analysis of Glucuronides with Liquid Chromatography-Mass Spectrometric Techniques and Methods. [Link]
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Bahrami, G., et al. (2011). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 209-213. [Link]
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Nalawade, S. A., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1s), S286-S292. [Link]
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Lee, H. W., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(9), 1551-1558. [Link]
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Kiang, T. K., et al. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Current Drug Metabolism, 11(7), 561-582. [Link]
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University of Mississippi. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. [Link]
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Hu, M., & Gao, S. (2014). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 8(2), 73-89. [Link]
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ResearchGate. (2016). (PDF) A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. [Link]
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ResearchGate. (2014). Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. [Link]
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Sutfin, T. A., et al. (1988). High-performance liquid chromatography of imipramine and six metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 424(2), 355-365. [Link]
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Spina, E., et al. (1991). Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics. Therapeutic Drug Monitoring, 13(2), 103-111. [Link]
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Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
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Kang, M., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 138(2), 651-660. [Link]
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Pramana Research Journal. (2018). Development and Validation of Imipramine Hydrochloride In Tablet Formulation – A New Rp-HPLC Method. [Link]
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ResearchGate. (2012). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. [Link]
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UCSF Clinical Labs. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]
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Navigating the Species Maze: A Comparative Guide to Imipramine Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of preclinical drug development, understanding the metabolic fate of a compound is paramount. Extrapolating animal data to predict human pharmacokinetics is a cornerstone of this process, yet it is a path fraught with the potential for misinterpretation due to species-specific variations in drug-metabolizing enzymes. This guide provides an in-depth comparison of the metabolic pathway of the tricyclic antidepressant imipramine to its glucuronide conjugates across different species, offering insights grounded in experimental data to aid researchers in making more informed decisions in their drug development programs.
The Clinical Significance of Imipramine Metabolism
Imipramine, a cornerstone in the treatment of major depressive disorder and other conditions, undergoes extensive hepatic metabolism, which significantly influences its therapeutic efficacy and side-effect profile. The formation of glucuronide conjugates is a major route of elimination for imipramine and its metabolites, accounting for 40-60% of its urinary metabolites. Therefore, a comprehensive understanding of the species-specific differences in this pathway is critical for the accurate prediction of human clearance and potential drug-drug interactions.
Primary Metabolic Pathways of Imipramine: A Multi-Step Process
The biotransformation of imipramine is a multi-step process primarily involving Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: The initial steps involve N-demethylation to its active metabolite, desipramine, and hydroxylation at the 2 and 10 positions of the dibenzazepine ring. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role in N-demethylation and CYP2D6 in hydroxylation.[1]
-
Phase II Metabolism: The hydroxylated metabolites, 2-hydroxyimipramine and 10-hydroxyimipramine, as well as the parent imipramine, can then undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the molecule, increasing its water solubility and facilitating its excretion from the body.
Caption: General metabolic pathway of imipramine.
Species Differences in Imipramine Glucuronidation: A Tale of Two Pathways
Significant species-specific differences exist in the glucuronidation of imipramine, primarily revolving around the direct N-glucuronidation of the parent drug versus the O-glucuronidation of its hydroxylated metabolites.
N-Glucuronidation: A Human-Centric Pathway
In humans, the direct conjugation of glucuronic acid to the tertiary amine of imipramine, forming imipramine-N-glucuronide, is a notable metabolic route. This reaction is almost exclusively catalyzed by the UDP-glucuronosyltransferase isoform UGT1A4 .[2] Studies using human liver microsomes have demonstrated biphasic kinetics for this pathway, suggesting the involvement of both high-affinity and low-affinity enzyme activities.[2]
A critical point of divergence between humans and common preclinical species lies in the expression of UGT1A4. Rodents, including rats and mice, lack a functional homolog of the human UGT1A4 gene. [3][4] Consequently, the N-glucuronidation of tertiary amines like imipramine is significantly lower or absent in these species.[3] This represents a major qualitative difference in the metabolic profile of imipramine and underscores the potential for misleading pharmacokinetic predictions when relying solely on rodent models. While rabbit liver microsomes have been suggested as a potential in vitro model for studying the glucuronidation of tertiary amines, further validation is required.[1]
O-Glucuronidation of Hydroxylated Metabolites: A More Conserved Pathway
In contrast to N-glucuronidation, the O-glucuronidation of the hydroxylated metabolites of imipramine (2-hydroxyimipramine and 10-hydroxyimipramine) appears to be a more conserved pathway across species. While specific data on the UGT isoforms responsible for the glucuronidation of these metabolites in different species is limited, it is a major route of elimination in both humans and preclinical models. The inter-individual variability in the formation of these hydroxy metabolites is known to be wide.[5]
Quantitative Comparison of Imipramine Metabolism Across Species
While direct comparative data on imipramine glucuronide formation is scarce for non-human species, we can infer species differences by examining the overall metabolic stability of imipramine in liver microsomes. The following table summarizes the intrinsic clearance (Clint) of imipramine in liver microsomes from different species. A higher Clint value indicates a faster rate of metabolism.
| Species | Intrinsic Clearance (Clint) (µL/min/mg protein) | Half-life (t½) (min) |
| Human | 21.22 ± 0.7 | 65.31 ± 2.0 |
| Rat | 302.00 ± 3.1 | 4.589 ± 0.6 |
| Mouse | 125.53 ± 2.1 | 11.04 ± 2.5 |
| Dog | 29.49 ± 2.2 | 46.98 ± 3.6 |
Data adapted from Singh JK, et al. J Bioanal Biomed. 2012;4:076-081.[6]
These data reveal a significantly higher rate of overall imipramine metabolism in rats and mice compared to humans and dogs.[6] This faster clearance in rodents is likely driven by the Phase I hydroxylation and demethylation pathways. While this data does not isolate the glucuronidation step, it highlights the substantial inter-species variability in imipramine's metabolic fate.
Experimental Protocol: In Vitro Assessment of Imipramine Glucuronidation in Liver Microsomes
To provide a practical framework for researchers, here is a detailed, step-by-step methodology for assessing imipramine glucuronidation using liver microsomes. This protocol is designed to be a self-validating system, ensuring robust and reliable data.
Objective:
To determine the rate of formation of imipramine glucuronides (both N- and O-glucuronides of hydroxylated metabolites) in liver microsomes from different species.
Materials:
-
Imipramine hydrochloride
-
2-hydroxyimipramine (or other hydroxylated metabolite standards)
-
Pooled liver microsomes (human, rat, mouse, dog)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Experimental Workflow:
Caption: Experimental workflow for in vitro imipramine glucuronidation assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of imipramine hydrochloride in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a suspension of pooled liver microsomes (e.g., 20 mg/mL) in potassium phosphate buffer.
-
Prepare a stock solution of UDPGA in buffer.
-
-
Microsome Activation:
-
On ice, add alamethicin to the microsomal suspension to a final concentration of 50 µg/mg of microsomal protein. Alamethicin is a pore-forming agent that disrupts the microsomal membrane, ensuring UDPGA access to the UGT active sites.[7]
-
Incubate on ice for 15 minutes.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the activated microsomes, potassium phosphate buffer, and MgCl₂ (final concentration ~5-10 mM).
-
Add the imipramine substrate to initiate the reaction. The final concentration of the organic solvent from the drug stock should be less than 1%.
-
Pre-warm the reaction mixture at 37°C for 3 minutes.
-
Initiate the glucuronidation reaction by adding UDPGA.
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes) to determine the reaction rate. Ensure the reaction is in the linear range with respect to time and protein concentration.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC-UV/MS Analysis:
-
Analyze the supernatant by reverse-phase HPLC with UV or MS detection.
-
Mobile Phase Example: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Column Example: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a wavelength of approximately 254 nm. For higher sensitivity and specificity, LC-MS/MS is recommended.
-
Quantify the parent drug (imipramine) and its glucuronide metabolites by comparing their peak areas to a standard curve prepared with authentic standards.
-
Conclusion and Future Directions
The metabolic pathway of imipramine to its glucuronide conjugates exhibits significant species differences, with the N-glucuronidation of the parent drug being a predominantly human-specific pathway due to the expression of UGT1A4. Rodent models, lacking this enzyme, are poor predictors of this specific metabolic route. The O-glucuronidation of hydroxylated metabolites is a more conserved pathway, but quantitative differences in overall metabolic rates exist across species.
For drug development professionals, these findings emphasize the importance of a multi-species approach to preclinical metabolism studies. While rodents can provide valuable information on overall clearance and the formation of hydroxylated metabolites, the use of human liver microsomes and, where appropriate, non-human primate models is crucial for a more accurate prediction of human pharmacokinetics, particularly for compounds with the potential for N-glucuronidation.
Future research should focus on elucidating the specific UGT isoforms responsible for the O-glucuronidation of 2-hydroxyimipramine and 10-hydroxyimipramine in different species. This will provide a more complete picture of imipramine's metabolic fate and further refine our ability to extrapolate preclinical data to the clinical setting.
References
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Kutsuno, Y., Sumida, K., Itoh, T., Tukey, R. H., & Fujiwara, R. (2013). Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice: Similarity with glucuronidation in human liver microsomes. Pharmacology research & perspectives, 1(1), e00002. [Link]
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Lin, G., Momtazi, L., & Gentry, W. B. (2022). Species Differences in Ezetimibe Glucuronidation. Medicina, 58(11), 1544. [Link]
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Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Bioanalysis & Biomedicine, 4, 076-081. [Link]
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Ghosal, A., Hapangama, N., Yuan, Y., Achanfuo-Yeboah, J., Iannucci, R., & Zbaida, S. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Avicenna journal of medical biotechnology, 8(3), 132–138. [Link]
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Fujiwara, R., Kutsuno, Y., Itoh, T., & Tukey, R. H. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Drug Metabolism and Pharmacokinetics, 33(1), 9-16. [Link]
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Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological psychiatry, 16(10), 937–944. [Link]
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Ohno, S., Nakajima, M., & Yokoi, T. (2008). Species Differences in UDP-Glucuronosyltransferase Activities in Mice and Rats. Drug Metabolism and Disposition, 36(9), 1745-1752. [Link]
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Nakajima, M., Miki, N., Nezu, T., & Yokoi, T. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug metabolism and disposition: the biological fate of chemicals, 30(6), 636–642. [Link]
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Daley-Yates, P. T., & Smith, D. A. (1988). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Biochemical pharmacology, 37(22), 4219–4225. [Link]
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Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug metabolism and disposition: the biological fate of chemicals, 28(5), 560–566. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to Understanding the Correlation Between Imipramine Dose and Imipramine N-Glucuronide Levels
For researchers and drug development professionals engaged in the study of tricyclic antidepressants, a nuanced understanding of their metabolic fate is paramount for elucidating pharmacokinetic profiles, predicting drug-drug interactions, and ensuring therapeutic efficacy and safety. This guide provides an in-depth exploration of the correlation between the dosage of the prototypical tricyclic antidepressant, imipramine, and the formation of its significant metabolite, imipramine N-glucuronide. While direct dose-escalation studies quantifying this specific metabolite are not extensively reported in publicly available literature, this guide synthesizes existing data on imipramine metabolism, enzymatic kinetics, and advanced analytical methodologies to provide a robust framework for investigation.
The Metabolic Journey of Imipramine: Beyond Hydroxylation and Demethylation
Imipramine undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation to its active metabolite, desipramine, and hydroxylation to 2-hydroxyimipramine, which is subsequently conjugated with glucuronic acid.[1][2] However, a third, direct and significant pathway is the N-glucuronidation of the tertiary amine in the imipramine molecule itself. This process is a crucial detoxification step, rendering the lipophilic drug more water-soluble for efficient renal excretion.[2][3]
The formation of this compound is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A4 being the key enzyme identified in human liver microsomes.[4] Intriguingly, the kinetics of imipramine N-glucuronidation by UGT1A4 exhibit a biphasic nature, suggesting the involvement of both high-affinity and low-affinity components.[4] This enzymatic behavior implies that the rate of this compound formation may not be linear with increasing imipramine concentrations, a critical consideration in dose-response studies.
Visualizing the Metabolic Pathway
Caption: Metabolic pathways of imipramine, highlighting N-glucuronidation.
Comparative Pharmacokinetics of Imipramine and its Metabolites
While direct data correlating imipramine dose with this compound levels is sparse, a study by Sutfin et al. (1988) on depressed patients receiving a daily dose of 100 mg of imipramine provides valuable insights into the accumulation of glucuronide conjugates of its hydroxylated metabolites.[5] This study underscores the significance of glucuronidation in the overall metabolism of imipramine.
| Compound | Typical Serum Concentration Range (at 100 mg/day Imipramine) | Key Metabolic Enzymes | Notes |
| Imipramine | 65 - 1,064 ng/mL[5] | CYP2C19, CYP1A2, CYP3A4, CYP2D6, UGT1A4 | Parent drug with significant inter-individual variability in plasma levels. |
| Desipramine | Varies, often higher than imipramine | CYP2D6 | Active metabolite, accumulation is significant. |
| 2-Hydroxyimipramine | Lower than parent drug | UGTs | Intermediate metabolite before glucuronidation. |
| 2-Hydroxyimipramine Glucuronide | Appreciable accumulation reported[5] | - | Major excretory product. |
| This compound | Data not explicitly reported in dose-correlation studies | UGT1A4 | Expected to be a significant urinary metabolite.[3] |
Note: The table above is a synthesis of data from multiple sources to provide a comparative overview. The concentration ranges can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes and other factors.
A Framework for Investigation: Experimental Protocol for this compound Quantification
To bridge the existing knowledge gap, a robust and validated analytical method for the direct quantification of this compound is essential. The following proposed protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Objective: To quantify the concentration of this compound in human plasma and urine samples from subjects administered different doses of imipramine.
Materials and Reagents:
-
Imipramine and this compound analytical standards
-
Stable isotope-labeled internal standard (e.g., Imipramine-d6 N-glucuronide)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Solid-phase extraction (SPE) cartridges
-
HPLC grade solvents (acetonitrile, methanol, formic acid)
-
Human plasma and urine samples
Experimental Workflow:
Caption: Proposed workflow for this compound quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add the internal standard solution.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionize the column effluent using a positive electrospray ionization (ESI) source.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Correlate the calculated concentrations with the administered doses of imipramine.
-
Causality and Self-Validation in the Proposed Protocol
The choice of LC-MS/MS is deliberate; its high selectivity minimizes interference from other metabolites, ensuring accurate quantification.[6] The use of a stable isotope-labeled internal standard is critical for self-validation, as it corrects for variations in sample preparation and matrix effects, thereby enhancing the precision and accuracy of the results. The SPE step is designed to remove phospholipids and other matrix components that can cause ion suppression in the ESI source.
Future Directions and Concluding Remarks
While this guide provides a comprehensive overview based on the current scientific landscape, it also highlights a clear need for further research to establish a definitive correlation between imipramine dosage and this compound levels. The proposed experimental framework offers a robust starting point for researchers to generate this crucial data. Such studies will not only enhance our fundamental understanding of imipramine's pharmacokinetics but also provide valuable information for optimizing its therapeutic use and minimizing adverse effects. By directly quantifying this major metabolite, the scientific community can move closer to a more complete picture of imipramine's metabolic fate, ultimately benefiting both researchers and patients.
References
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Sutfin, T. A., Perini, G. I., Molnar, G., & Jusko, W. J. (1988). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Journal of clinical psychopharmacology, 8(1), 48–53. [Link]
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Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta psychiatrica Scandinavica. Supplementum, 345, 81–84. [Link]
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Nakajima, M., Miki, N., Takeda, M., Kizu, K., Yokoi, T., & Echizen, H. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug metabolism and disposition: the biological fate of chemicals, 30(6), 636–642. [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]
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Morello, C. M., & Atayee, R. S. (2014). Variability in metabolism of imipramine and desipramine using urinary excretion data. Journal of analytical toxicology, 38(5), 256–263. [Link]
-
Ku, H. Y., Kim, J., & Lee, J. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Journal of chromatographic science, 53(10), 1699–1706. [Link]
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Gjerde, H., Haslemo, T., & Mørland, J. (2016). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
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U.S. Food and Drug Administration. (2018). Imipramine Hydrochloride Tablets USP 10 mg, 25 mg, and 50 mg. Retrieved from [Link]
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Birkenhäger, T. K., van den Broek, W. W., Moleman, P., Bruijn, J. A., & Mulder, P. G. (2005). Imipramine dose in relation to therapeutic plasma level: are clinical trials using imipramine as a positive control flawed?. Psychopharmacology, 181(4), 743–749. [Link]
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Gram, L. F., Søndergaard, I., Christiansen, J., & Nagy, A. (1977). Steady-state levels of imipramine and its metabolites: significance of dose-dependent kinetics. Clinical pharmacology and therapeutics, 21(6), 705–713. [Link]
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Krstulović, A. M. (2012). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi. [Link]
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A Senior Application Scientist's Guide to the Simultaneous Quantification of Tricyclic Antidepressants and their Glucuronide Metabolites
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of tricyclic antidepressants (TCAs) and their metabolites is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the simultaneous measurement of parent TCAs and their often-challenging glucuronide conjugates. We will delve into the rationale behind experimental choices, present comparative data, and offer a validated, step-by-step protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Analytical Challenge: A Tale of Two Polarities
The primary obstacle in developing a single method for both TCAs and their glucuronides lies in the significant difference in their physicochemical properties. Parent TCAs are relatively non-polar, while the addition of a glucuronic acid moiety renders the metabolites highly polar and water-soluble. This polarity mismatch complicates every step of the analytical workflow, from extraction to chromatographic separation.
Furthermore, the stability of glucuronide conjugates, particularly acyl glucuronides, presents a significant bioanalytical challenge. These compounds can be susceptible to hydrolysis, converting back to the parent drug, which can lead to an overestimation of the parent compound and an underestimation of the metabolite.[1][2][3] In-source fragmentation within the mass spectrometer is another potential pitfall, where the glucuronide moiety can cleave, generating an ion identical to the parent drug, thus interfering with its accurate quantification.[2][4]
Comparative Analysis of Methodologies
A robust and reliable bioanalytical method is built upon a foundation of meticulous sample preparation and chromatographic separation. Below, we compare common approaches for the analysis of TCAs and their glucuronides.
Sample Preparation: Isolating Analytes from a Complex Matrix
The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample.
| Technique | Principle | Advantages | Disadvantages | Suitability for TCAs & Glucuronides |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive.[5][6] | Less clean extracts, potential for significant matrix effects. | Suitable for initial screening but may lack the necessary cleanup for rigorous validation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT, can be selective based on solvent choice and pH.[7][8] | Can be labor-intensive and require larger solvent volumes. | Effective for parent TCAs, but the high polarity of glucuronides can lead to poor recovery in organic solvents. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and eluted with a suitable solvent. | Provides the cleanest extracts, high recovery, and allows for sample concentration.[9][10] | More expensive and requires method development to optimize sorbent, wash, and elution steps. | The most versatile and effective technique for simultaneously extracting both non-polar TCAs and polar glucuronides by using mixed-mode or polymer-based sorbents. |
Expert Recommendation: For the simultaneous quantification of TCAs and their glucuronide metabolites, Solid-Phase Extraction (SPE) is the recommended sample preparation technique. The use of a mixed-mode SPE sorbent, which combines both reversed-phase and ion-exchange properties, allows for the effective retention and subsequent elution of both the non-polar parent drugs and the polar, often charged, glucuronide metabolites.
Chromatographic Separation: Taming the Polarity Spectrum
The chromatographic separation is the heart of the analytical method, where the parent TCAs and their glucuronide metabolites are resolved from each other and from matrix components.
| Chromatography Mode | Principle | Advantages | Disadvantages | Suitability for TCAs & Glucuronides |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[11] | Robust, reproducible, and widely used for a broad range of analytes.[9][10] | Poor retention of highly polar compounds like glucuronides.[12][13] | Suitable for parent TCAs, but challenging for the simultaneous elution and retention of glucuronides. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12][13] | Excellent retention of very polar analytes.[12] | Can be less robust than RP-HPLC, sensitive to mobile phase composition and water content. | Ideal for glucuronide metabolites, but will result in poor retention of the less polar parent TCAs. |
| Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. | Enables the simultaneous retention and separation of compounds with a wide range of polarities.[14][15] | Method development can be more complex than for single-mode chromatography. | The optimal approach for the simultaneous analysis of TCAs and their glucuronides, as it can effectively retain both the non-polar parent compounds and the polar metabolites.[16] |
Expert Recommendation: Mixed-Mode Chromatography offers the most effective solution for the simultaneous separation of TCAs and their glucuronide metabolites. A stationary phase that combines C18 and anion-exchange functionalities can retain the non-polar TCAs via hydrophobic interactions and the acidic glucuronide metabolites through ion exchange, allowing for their separation in a single chromatographic run.
Validated Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated method for the simultaneous quantification of a representative TCA, amitriptyline, and its glucuronide metabolite in human plasma using SPE and LC-MS/MS.
Sample Preparation: Mixed-Mode Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for TCAs and Glucuronides.
Methodology:
-
To 100 µL of plasma, add the internal standard solution (e.g., deuterated amitriptyline and amitriptyline-glucuronide).
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid to disrupt protein binding.
-
Condition a mixed-mode C18/strong anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 2% formic acid to remove basic and neutral interferences.
-
Wash the plate with 1 mL of 20% methanol to remove polar interferences.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the glucuronide, releasing it from the anion exchange sorbent, while the organic solvent elutes the parent TCA from the C18 sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 water:methanol.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
Caption: LC-MS/MS Analytical Workflow.
Liquid Chromatography Parameters:
-
Column: Mixed-Mode C18/Anion Exchange (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Amitriptyline: Q1: 278.2 -> Q3: 91.1
-
Amitriptyline-Glucuronide: Q1: 454.2 -> Q3: 278.2
-
Internal Standards: Corresponding deuterated transitions
-
Method Validation: Demonstrating Performance
A bioanalytical method must be rigorously validated to ensure its accuracy, precision, and reliability.[17][18][19] The following table summarizes the performance of the described method in comparison to other published approaches.
| Validation Parameter | This Method (SPE & Mixed-Mode LC-MS/MS) | Alternative Method 1 (PPT & RP-LC-MS/MS) [5] | Alternative Method 2 (LLE & RP-LC-MS/MS) [7] |
| Linearity (r²) | >0.995 for both analytes | >0.99 for parent TCA | >0.99 for parent TCA |
| Lower Limit of Quantification (LLOQ) | Parent: 0.5 ng/mL, Glucuronide: 1 ng/mL | Parent: 1 ng/mL | Parent: 5 ng/mL |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Within ±15% |
| Precision (% CV) | <12% | <15% | <15% |
| Recovery (%) | >85% for both analytes | Variable, often lower for glucuronide | >80% for parent, low for glucuronide |
| Matrix Effect (%) | <15% | Can be significant (>25%) | <20% |
The data clearly demonstrates the superiority of the SPE and mixed-mode LC-MS/MS approach, particularly in terms of recovery and mitigation of matrix effects for the glucuronide metabolite.
Conclusion: A Path to Robust and Reliable Quantification
The simultaneous quantification of tricyclic antidepressants and their glucuronide metabolites is a complex analytical task that demands a thoughtful and well-designed methodology. While simpler methods like protein precipitation and conventional reversed-phase chromatography may suffice for the analysis of the parent compounds alone, they fall short when the highly polar glucuronide metabolites are included.
This guide has demonstrated that the combination of mixed-mode solid-phase extraction and mixed-mode liquid chromatography , coupled with the sensitivity and selectivity of tandem mass spectrometry , provides a robust and reliable solution. This approach effectively addresses the challenges of differing polarities and potential interferences, enabling the accurate and precise quantification of both parent drug and metabolite in a single analysis. By understanding the principles behind each step of the analytical process, researchers can develop and validate high-quality methods that generate trustworthy data for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.
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Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624. [Link]
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Patel, D. S., Sharma, N., Patel, M. C., Patel, B. N., Shard, A., & Sanyal, M. (2011). Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 921–939. [Link]
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Wille, S. M., Cooreman, S. G., Neels, H. M., & Lambert, W. E. (2005). Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage. Therapeutic Drug Monitoring, 27(5), 637–642. [Link]
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Assessing the Impact of CYP2D6 Inhibition on Imipramine N-Glucuronide Formation: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate dance of metabolic pathways is paramount to predicting drug-drug interactions (DDIs) and ensuring therapeutic safety and efficacy. This guide provides an in-depth technical analysis of the metabolic fate of the tricyclic antidepressant imipramine, with a specific focus on how inhibiting its primary Phase I metabolic pathway, mediated by Cytochrome P450 2D6 (CYP2D6), can significantly alter its subsequent Phase II metabolism, specifically N-glucuronidation.
The Metabolic Crossroads of Imipramine: A Tale of Two Phases
Imipramine undergoes extensive hepatic metabolism, primarily through two sequential pathways: Phase I oxidation and Phase II conjugation.[1] The initial and rate-limiting steps are largely governed by CYP enzymes. CYP2C19 is responsible for the N-demethylation of imipramine to its active metabolite, desipramine.[1][2] Both imipramine and desipramine are then hydroxylated by CYP2D6 to form less active metabolites.[1][2]
Following Phase I oxidation, imipramine can also undergo direct conjugation via UDP-glucuronosyltransferase (UGT) enzymes to form imipramine N-glucuronide. This Phase II reaction is a significant route of elimination for many drugs, converting them into more water-soluble compounds for easier excretion.[3] Specifically, UGT1A4 and UGT2B10 have been identified as the key enzymes responsible for the N-glucuronidation of imipramine.[4]
The interplay between these Phase I and Phase II pathways is critical. When a primary elimination pathway like CYP2D6-mediated hydroxylation is inhibited, the parent drug concentration increases, potentially shunting the metabolism towards alternative routes like N-glucuronidation.
The Central Hypothesis: Does CYP2D6 Inhibition Boost Imipramine N-Glucuronidation?
The core of our investigation lies in a compelling hypothesis: the inhibition of CYP2D6 will lead to a significant increase in the formation of this compound. This is based on the principle of metabolic pathway shifting. By blocking the hydroxylation pathway, the available pool of imipramine for UGT enzymes is increased, which should theoretically drive up the production of the N-glucuronide metabolite.
To test this, we will compare the formation of this compound in human liver microsomes (HLMs) under two conditions: a control setting and in the presence of a potent and selective CYP2D6 inhibitor. For this guide, we will focus on two well-characterized inhibitors: the classic selective inhibitor quinidine and the commonly prescribed antidepressant bupropion , which is also a known potent CYP2D6 inhibitor.[5][6]
Experimental Design: An In Vitro Approach to Quantifying Metabolic Shifts
To objectively assess the impact of CYP2D6 inhibition, a robust in vitro experimental protocol using pooled human liver microsomes is essential. HLMs contain a full complement of both CYP and UGT enzymes, providing a clinically relevant model for studying drug metabolism.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure designed to quantify the impact of CYP2D6 inhibitors on imipramine N-glucuronidation.
Caption: Experimental workflow for assessing CYP2D6 inhibition on imipramine N-glucuronidation.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
- Imipramine Stock Solution: Prepare a 10 mM stock solution of imipramine hydrochloride in methanol.
- CYP2D6 Inhibitor Stock Solutions:
- Prepare a 1 mM stock solution of quinidine in methanol.
- Prepare a 10 mM stock solution of bupropion hydrochloride in methanol.
- Human Liver Microsomes (HLMs): Thaw pooled HLMs (from at least 10 donors) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- UDPGA Stock Solution: Prepare a 50 mM stock solution of uridine 5'-diphosphoglucuronic acid (UDPGA) in ultrapure water.
2. Incubation Procedure:
- Label 1.5 mL microcentrifuge tubes for each condition (Control, Quinidine-inhibited, Bupropion-inhibited), each to be run in triplicate.
- To each tube, add the following in order:
- 178 µL of 0.1 M potassium phosphate buffer (pH 7.4).
- 10 µL of HLM suspension (final concentration 0.5 mg/mL).
- 1 µL of imipramine stock solution (final concentration 50 µM).
- 1 µL of either methanol (for Control), quinidine stock solution (final concentration 5 µM), or bupropion stock solution (final concentration 50 µM).
- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
- Initiate the metabolic reaction by adding 10 µL of the UDPGA stock solution (final concentration 2.5 mM).
- Incubate for 60 minutes at 37°C with constant shaking.
- Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).
- Vortex vigorously for 1 minute to precipitate proteins.
3. Sample Analysis:
- Centrifuge the quenched reaction mixtures at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or HPLC vials.
- Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
Data Presentation and Expected Outcomes
The primary endpoint of this study is the rate of this compound formation, expressed as pmol/min/mg protein. The data should be tabulated for clear comparison across the different experimental conditions.
Table 1: Comparative Formation of this compound
| Condition | CYP2D6 Inhibitor | Inhibitor Concentration | Rate of this compound Formation (pmol/min/mg protein) | % Change from Control |
| Control | None (Vehicle) | N/A | Expected Baseline Value | N/A |
| Alternative 1 | Quinidine | 5 µM | Expected Increased Value | Calculated % Increase |
| Alternative 2 | Bupropion | 50 µM | Expected Increased Value | Calculated % Increase |
Note: The values in the table are illustrative and would be populated with experimental data.
Interpreting the Results
Based on our central hypothesis, we anticipate a significant increase in the rate of this compound formation in the presence of both quinidine and bupropion compared to the control group. The magnitude of this increase will provide a quantitative measure of the impact of CYP2D6 inhibition on this specific metabolic pathway.
The Science Behind the Shift: Causality and Mechanistic Insights
The expected increase in this compound formation is a direct consequence of altering the metabolic flux of the parent drug. The following diagram illustrates the metabolic pathways and the point of inhibition.
Caption: Imipramine metabolic pathway and the site of CYP2D6 inhibition.
By inhibiting CYP2D6, quinidine and bupropion effectively create a bottleneck in the hydroxylation pathway.[5] This leads to an accumulation of the parent compound, imipramine. With a higher concentration of imipramine available, the UGT enzymes (UGT1A4 and UGT2B10) can metabolize a greater amount of the drug, leading to an increased formation of this compound.
This metabolic shift has significant clinical implications. While the N-glucuronide metabolite is generally considered inactive, a substantial alteration in its formation could potentially impact drug clearance and, in some cases, contribute to unforeseen toxicities if the metabolite has unexpected pharmacological activity or if it saturates elimination transporters. Furthermore, for individuals who are poor metabolizers of CYP2D6, the co-administration of a CYP2D6 inhibitor could lead to a pronounced increase in imipramine plasma concentrations, heightening the risk of adverse effects.[2]
Conclusion: A Clearer Picture of Drug-Drug Interactions
This guide has provided a comprehensive framework for assessing the impact of CYP2D6 inhibitors on the N-glucuronidation of imipramine. By employing a well-defined in vitro experimental protocol and leveraging a mechanistic understanding of drug metabolism, researchers can generate robust and reliable data to predict potential drug-drug interactions. The anticipated outcome—an increased formation of this compound in the presence of CYP2D6 inhibitors—underscores the critical importance of evaluating the interplay between Phase I and Phase II metabolic pathways in drug development. This knowledge is essential for the safe and effective use of therapeutic agents in diverse patient populations.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Imipramine N-Glucuronide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Imipramine N-Glucuronide, a primary metabolite of the tricyclic antidepressant Imipramine. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental health. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Section 1: Foundational Principles—Hazard Assessment and Regulatory Context
The cornerstone of any chemical disposal procedure is a thorough understanding of the compound's potential hazards and the governing regulations. While specific toxicological data for this compound is not as extensive as for its parent drug, the principle of prudent practice dictates that its disposal be handled with a high degree of caution.
1.1 Causality of Hazard Classification: The Parent Compound Precedent
This compound is the product of a phase II metabolic reaction designed to increase the water solubility of Imipramine, thereby facilitating its excretion from the body.[1][2] This process is generally considered a detoxification pathway.[3] However, the parent compound, Imipramine Hydrochloride, is classified as a hazardous substance. Safety Data Sheets (SDS) for Imipramine list it as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) and potentially "Fatal if swallowed" (Category 2), with warnings of causing skin and eye irritation.[4][5]
Given the significant and acute toxicity of the parent drug, it is scientifically and ethically imperative to manage its metabolites as potentially hazardous waste unless comprehensive data proves otherwise. This approach ensures a conservative margin of safety for laboratory personnel and the environment.
1.2 The Regulatory Mandate: EPA, RCRA, and the "No-Sewer" Rule
In the United States, the disposal of chemical waste, including pharmaceutical compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A critical update to these regulations, effective August 21, 2019, unequivocally prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering) .[7][8][9]
This ban is a cornerstone of modern pharmaceutical waste management, designed to prevent the contamination of water systems with active pharmaceutical ingredients (APIs) and their metabolites, which can have ecotoxicological effects.[10] Therefore, any disposal plan for this compound must strictly forbid disposal via sinks or other plumbing systems.
Section 2: Waste Characterization and Segregation Workflow
The following decision workflow provides a self-validating system for characterizing and segregating waste containing this compound. This logical process ensures that the waste stream is managed correctly from the point of generation.
Caption: Decision workflow for this compound waste.
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides a detailed, step-by-step methodology for the collection and disposal of this compound waste.
3.1 Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn to prevent exposure.
-
Minimum PPE: Nitrile gloves, safety glasses with side shields, and a buttoned lab coat.
-
For Solids/Powders: If handling the compound in solid form where dust may be generated, use a properly fitted respirator (e.g., N95) or conduct work within a chemical fume hood.
3.2 Step 2: Waste Collection and Containerization Proper containment is critical to prevent leaks and accidental exposure.
-
Aqueous/Solvent Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).
-
Solid Waste: Collect contaminated solids (e.g., weigh boats, contaminated paper towels, used PPE) in a separate, clearly marked, sealable plastic bag or a designated solid waste container.
-
Causality: Do not mix this waste stream with other, non-hazardous, or incompatible chemical waste. Proper segregation at the source is the most effective way to ensure correct final disposal and prevent unwanted chemical reactions.
3.3 Step 3: Hazardous Waste Labeling Accurate labeling is a strict regulatory requirement.
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.
-
The date accumulation began.
-
The specific hazard characteristics (e.g., "Toxic").
-
3.4 Step 4: Temporary Storage (Satellite Accumulation Area) Store the waste container safely within the laboratory prior to removal.
-
The container must be kept at or near the point of generation and under the control of the operator.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated secondary containment bin to prevent spills from spreading.
3.5 Step 5: Final Disposal via Certified Vendor The final step must be handled by professionals.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Do not attempt to dispose of the waste yourself. Final disposal must be carried out by a licensed hazardous waste contractor.
-
Mechanism of Disposal: The required method for hazardous pharmaceutical waste is high-temperature incineration at a permitted RCRA facility.[8] This process ensures the complete destruction of the active chemical compound.
Section 4: Data Summary and Key Parameters
The following table summarizes the critical information for the proper management of this compound waste.
| Parameter | Description | Guideline / Rationale |
| Chemical Name | This compound | A primary metabolite of the tricyclic antidepressant Imipramine.[11][12] |
| Parent Compound Hazard | Acute Oral Toxicity (Category 2-4), Skin/Eye Irritant.[4][5] | Waste should be managed as hazardous under the principle of prudent practice. |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA).[6] | Governs the management and disposal of hazardous chemical waste in the U.S. |
| Prohibited Disposal Method | Sewer / Drain Disposal | Strictly forbidden by federal regulation (40 CFR § 266.505) to prevent water contamination.[9] |
| Required Disposal Method | Incineration by a Licensed Vendor | The EPA-recommended method for ensuring the complete destruction of hazardous pharmaceutical waste.[8] |
| Containerization | Labeled, sealed, leak-proof, and chemically compatible containers. | Prevents spills, exposure, and ensures regulatory compliance during storage and transport. |
Section 5: Emergency Procedures—Spill Management
A robust protocol includes planning for accidents. In the event of a small-scale spill within the lab:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate: Secure the area to prevent the spill from spreading.
-
Don PPE: Wear appropriate PPE, including double-gloving if necessary.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). For solid spills, gently cover to prevent dust from becoming airborne.
-
Clean: Carefully sweep or scoop the absorbed/solid material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
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Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
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Association for the Health Care Environment (AHE). (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imipramine N-Glucuronide
In the landscape of drug development and research, the safety of laboratory personnel is not merely a regulatory requirement; it is the bedrock of scientific integrity and innovation. When handling potent, pharmacologically active compounds and their metabolites, such as Imipramine N-Glucuronide, a meticulous and informed approach to personal protection is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
This compound is a primary metabolite of the tricyclic antidepressant Imipramine. While specific toxicological data for the N-Glucuronide metabolite is not as readily available as for the parent compound, a foundational principle of chemical safety is to handle metabolites with a level of caution equivalent to the parent active pharmaceutical ingredient (API) until comprehensive data proves otherwise.
Based on the Safety Data Sheet (SDS) for the parent compound, Imipramine Hydrochloride, the primary hazards we must mitigate are:
-
Acute Oral Toxicity: Imipramine Hydrochloride is classified as harmful and potentially fatal if swallowed.[1][2][3] This underscores the critical need to prevent ingestion through direct contact or cross-contamination.
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory irritation.[2]
-
Systemic Pharmacological Effects: As an active compound, occupational exposure could lead to unintended physiological effects.[1]
Therefore, our safety protocols must be designed to interrupt all potential routes of exposure: inhalation, ingestion, and dermal contact.
The Hierarchy of Controls: PPE as the Final Guardian
Before specifying Personal Protective Equipment (PPE), it is crucial to recognize its place in the hierarchy of laboratory safety controls. PPE is the last line of defense. As mandated by the Occupational Safety and Health Administration (OSHA), more robust controls should be implemented first.[4][5]
-
Engineering Controls: These are the most effective controls as they physically isolate the hazard. For this compound, this includes:
-
Chemical Fume Hood: Mandatory for any procedure that may generate dust or aerosols, such as weighing the solid compound or preparing stock solutions.
-
Ventilated Balance Enclosure (VBE): Provides superior containment for weighing potent powders.
-
-
Administrative Controls: These are work practices that reduce exposure risk.
-
Written Protocols: A clear, accessible Chemical Hygiene Plan (CHP) is required by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][6][7]
-
Designated Work Areas: Restricting the handling of the compound to specific, clearly marked areas.
-
Training: Ensuring all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides a direct barrier between the user and the chemical.
Core PPE Recommendations for this compound
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[1] The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Hand Protection (Gloves) | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat / Disposable Gown | N95 Respirator (minimum) |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat / Disposable Gown | Recommended if outside a fume hood |
| Dilutions & Aliquoting (Liquid) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not Required (in fume hood) |
| Analytical Procedures (e.g., LC-MS) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not Required |
Hand Protection: The First Point of Contact
-
Selection: Use powder-free nitrile gloves. Nitrile provides adequate chemical resistance against many organic solvents used to dissolve this compound and prevents potential allergic reactions associated with latex.
-
Practice: Always inspect gloves for tears or punctures before use. When handling the solid compound or concentrated solutions, wearing double gloves is a prudent practice. Remove the outer glove immediately after the task is complete to minimize contamination of equipment and workspaces.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
-
Elevated Risk: When handling the solid powder or when there is a risk of splashing (e.g., preparing stock solutions, vortexing), upgrade to chemical splash goggles. A full-face shield worn over safety goggles is required when weighing the powder outside of a contained balance enclosure to protect against aerosol inhalation and facial contamination.[4]
Body Protection: Preventing Dermal Exposure
A buttoned, long-sleeved laboratory coat is the standard for body protection. For tasks involving larger quantities of the solid compound or with a significant risk of spills, a disposable gown with elastic cuffs provides a higher level of protection and simplifies disposal.
Respiratory Protection: Controlling the Inhalation Risk
The primary inhalation risk comes from airborne particles of the solid compound.
-
Solid Handling: When weighing or otherwise handling the powdered form of this compound, a NIOSH-approved N95 disposable respirator is the minimum requirement, even when working within a fume hood, to protect against fine particulates.[8]
-
Higher Potency Operations: For large-scale operations or situations where engineering controls are not sufficient, a Powered Air-Purifying Respirator (PAPR) with a particulate filter should be considered for superior protection.[9]
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.
Protocol: Donning Personal Protective Equipment
-
Gown/Lab Coat: Put on the lab coat or disposable gown and fasten it completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown. If double-gloving, don the inner pair first, followed by the outer pair.
Protocol: Doffing Personal Protective Equipment (The Clean-to-Dirty Principle)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves (if used): Remove the outer pair of gloves and dispose of them.
-
Gown/Lab Coat: Unfasten and peel it away from the body, turning it inside out as you remove it to contain contaminants.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Respirator (if used): Remove by the straps without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without skin contact.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][10]
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for determining the appropriate level of PPE based on the specific task and potential for exposure.
Caption: PPE selection workflow for this compound.
Disposal and Decontamination
-
Solid Waste: All disposable PPE (gloves, gowns, respirator masks) and consumables (weigh boats, pipette tips) that have come into contact with this compound must be collected in a clearly labeled hazardous waste container for incineration.[3]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of down the drain.[2]
-
Decontamination: After handling, wipe down the work surface (fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
By integrating these principles and procedures into your daily laboratory operations, you build a robust culture of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and reliability of your research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet - Imipramine Hydrochloride USP. PCCA. [Link]
-
Imipramine Hydrochloride Tablets USP Prescribing Information. U.S. Food and Drug Administration (FDA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Pharmaceutical industry best practice. 3M. [Link]
-
Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. National Center for Biotechnology Information (NCBI). [Link]
-
Pharmaceutical PPE | Worker Health & Safety. 3M. [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
Sources
- 1. pccarx.com [pccarx.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. fishersci.com [fishersci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
